molecular formula C8H5BrN2O2 B1292552 6-Bromo-1H-indazole-4-carboxylic acid CAS No. 885523-08-0

6-Bromo-1H-indazole-4-carboxylic acid

カタログ番号: B1292552
CAS番号: 885523-08-0
分子量: 241.04 g/mol
InChIキー: YYONCBWTWPVWRT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-1H-indazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-bromo-1H-indazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYONCBWTWPVWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(=O)O)C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646521
Record name 6-Bromo-1H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885523-08-0
Record name 6-Bromo-1H-indazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885523-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885523-08-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-1H-indazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 6-Bromo-1H-indazole-4-carboxylic acid. This compound serves as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents.

Core Chemical Properties

This compound is a heterocyclic compound featuring an indazole core structure, which is a fusion of benzene and pyrazole rings. The presence of a bromine atom and a carboxylic acid group at specific positions on this scaffold makes it a versatile intermediate for further chemical modifications.

PropertyValueReference
Molecular Formula C8H5BrN2O2[1]
Molecular Weight 241.04 g/mol [1]
CAS Number 885523-08-0
Melting Point 293-298 °C
Appearance Solid
SMILES OC(=O)c1cc(Br)cc2[nH]ncc12
InChI 1S/C8H5BrN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13)
Predicted pKa 3.71 ± 0.30[2]

Synthesis and Experimental Protocols

One plausible synthetic approach involves the hydrolysis of the corresponding methyl ester, methyl 6-bromo-1H-indazole-4-carboxylate.

Experimental Protocol: Hydrolysis of Methyl 6-bromo-1H-indazole-4-carboxylate

This protocol outlines a general procedure for the hydrolysis of the methyl ester to yield the carboxylic acid.

Materials:

  • Methyl 6-bromo-1H-indazole-4-carboxylate

  • Methanol (MeOH)

  • Water (H2O)

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve methyl 6-bromo-1H-indazole-4-carboxylate in a mixture of methanol and water in a round-bottom flask.

  • Add an excess of a suitable base, such as sodium hydroxide or lithium hydroxide, to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous residue with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid precipitate by filtration.

  • Wash the solid with water to remove any remaining salts.

  • Dry the purified this compound under vacuum.

G General Synthetic Workflow for this compound start Methyl 6-bromo-1H-indazole-4-carboxylate hydrolysis Base Hydrolysis (e.g., NaOH or LiOH in MeOH/H2O) start->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification filtration Filtration and Washing acidification->filtration drying Drying under Vacuum filtration->drying product This compound drying->product

Caption: Synthetic workflow for the preparation of this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is crucial for its characterization. While specific spectra are not publicly available, the expected spectral features can be predicted based on its chemical structure.

Spectroscopy Expected Features
1H NMR Signals corresponding to the aromatic protons on the indazole ring and the acidic proton of the carboxylic acid. The chemical shifts and coupling constants will be indicative of their positions relative to the bromine and carboxylic acid substituents.
13C NMR Resonances for the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (typically >160 ppm). The carbons attached to the bromine and nitrogen atoms will also show characteristic chemical shifts.[5][6]
FT-IR A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm-1), a sharp C=O stretching band for the carbonyl group (around 1700 cm-1), C-H stretching for the aromatic ring (around 3000-3100 cm-1), and C-Br stretching at lower wavenumbers.[7]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (241.04 g/mol ). The fragmentation pattern would likely show the loss of the carboxylic acid group (-COOH) and potentially the bromine atom.[8][9][10][11]

Biological Significance and Potential Applications

This compound and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities. The indazole scaffold is a known pharmacophore found in several approved drugs.

Role as a Kinase Inhibitor Precursor

The 1H-indazole core can act as a bioisostere of the purine ring in ATP, enabling it to function as a competitive inhibitor at the ATP-binding site of kinases.[12] The bromine atom at the 6-position provides a handle for introducing further diversity through cross-coupling reactions, allowing for the exploration of structure-activity relationships.[12] Derivatives of this compound have been investigated as potential inhibitors of various kinases involved in cancer cell signaling.[12]

Involvement in TNF-α Signaling

Derivatives of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid have been shown to exhibit anticancer and anti-inflammatory properties, with docking studies suggesting interactions with Tumor Necrosis Factor-alpha (TNF-α).[13] TNF-α is a key pro-inflammatory cytokine that plays a crucial role in various inflammatory diseases.[14][15][16][] The inhibition of TNF-α signaling is a validated therapeutic strategy for a range of autoimmune disorders.

G Simplified TNF-alpha Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 IKK_complex IKK Complex TRAF2->IKK_complex Activation RIPK1->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB nucleus Nucleus NFkB->nucleus Translocation gene_transcription Gene Transcription (Pro-inflammatory Cytokines) nucleus->gene_transcription Activation Inhibitor 6-Bromo-1H-indazole-4-carboxylic acid derivatives Inhibitor->TNFa Potential Inhibition

Caption: Simplified overview of the TNF-α signaling pathway and the potential point of intervention.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of medicinal chemistry. Its versatile chemical handles allow for the generation of diverse libraries of compounds for screening against various biological targets. Further research into its synthesis, reactivity, and biological activities is warranted to fully explore its therapeutic potential, particularly in the development of novel kinase inhibitors and anti-inflammatory agents.

References

In-Depth Technical Guide: 6-Bromo-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 885523-08-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1H-indazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is recognized as a "privileged structure," appearing in numerous biologically active compounds, including approved pharmaceuticals.[1] The presence of a bromine atom and a carboxylic acid group on the indazole core provides versatile handles for synthetic modification, making it a valuable starting material for the generation of compound libraries for screening and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential applications, with a focus on its role in the development of anticancer and antiangiogenic agents.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 885523-08-0[2]
Molecular Formula C₈H₅BrN₂O₂[2]
Molecular Weight 241.04 g/mol [2]
Appearance Solid
Melting Point 293-298 °C
SMILES O=C(O)c1cc(Br)cc2c1cnn2
InChI InChI=1S/C8H5BrN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13)

Synthesis

A common synthetic route to this compound starts from 2-methylbenzoic acid and involves a multi-step process. The general workflow is outlined below.

G cluster_synthesis Synthetic Workflow 2-Methylbenzoic_acid 2-Methylbenzoic acid Bromination Bromination 2-Methylbenzoic_acid->Bromination Nitration Nitration Bromination->Nitration Esterification Esterification Nitration->Esterification Reduction Reduction Esterification->Reduction Aminoester_Intermediate Aminoester Intermediate Reduction->Aminoester_Intermediate Cyclization Cyclization Aminoester_Intermediate->Cyclization Methyl_ester Methyl 6-bromo-1H-indazole-4-carboxylate Cyclization->Methyl_ester Hydrolysis Hydrolysis Methyl_ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product G cluster_applications Applications in Drug Discovery Core_Scaffold This compound Amide_Coupling Amide Coupling Core_Scaffold->Amide_Coupling Esterification Esterification Core_Scaffold->Esterification Cross_Coupling Cross-Coupling (at Br) Core_Scaffold->Cross_Coupling Bioactive_Derivatives Bioactive Derivatives Amide_Coupling->Bioactive_Derivatives Esterification->Bioactive_Derivatives Cross_Coupling->Bioactive_Derivatives Anticancer Anticancer Activity Bioactive_Derivatives->Anticancer Antiangiogenic Antiangiogenic Activity Bioactive_Derivatives->Antiangiogenic Antioxidant Antioxidant Activity Bioactive_Derivatives->Antioxidant G cluster_vegf VEGF Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras PLCg->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation G cluster_egfr EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

References

A Technical Guide to 6-Bromo-1H-indazole-4-carboxylic acid: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical structure, properties, and synthesis of 6-Bromo-1H-indazole-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and pharmaceutical development.

Chemical Structure and Properties

This compound is a solid organic compound characterized by a bicyclic indazole core, substituted with a bromine atom at the 6-position and a carboxylic acid group at the 4-position. These functional groups serve as versatile handles for further chemical modification, making it a valuable intermediate in the synthesis of complex, biologically active molecules.[1]

Key Identifiers and Physicochemical Properties

The quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 885523-08-0
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
Appearance Solid
Melting Point 293-298 °C
Purity (Typical) 97%
SMILES String OC(=O)c1cc(Br)cc2[nH]ncc12
InChI Key YYONCBWTWPVWRT-UHFFFAOYSA-N

Synthesis Pathway

A common and effective synthetic route to this compound begins with commercially available 2-methylbenzoic acid.[2] The multi-step process involves the strategic functionalization of the benzene ring, followed by the construction of the fused pyrazole ring to form the indazole core. The final step is the hydrolysis of a methyl ester intermediate.[1][2]

The logical flow of this synthesis is illustrated in the diagram below.

G cluster_0 Starting Material & Ring Functionalization cluster_1 Indazole Formation & Final Product start 2-Methylbenzoic acid brom Bromination start->brom nitr Nitration brom->nitr ester Esterification nitr->ester reduc Reduction ester->reduc inter1 Methyl 3-amino- 5-bromo-2-methylbenzoate reduc->inter1 cycl Diazotization & Cyclization inter1->cycl inter2 Methyl 6-bromo- 1H-indazole-4-carboxylate cycl->inter2 hydro Base Hydrolysis inter2->hydro end 6-Bromo-1H-indazole- 4-carboxylic acid hydro->end

Caption: Multi-step synthesis pathway of this compound.

Experimental Protocols

The final and critical step in the synthesis is the conversion of the methyl ester intermediate, Methyl 6-bromo-1H-indazole-4-carboxylate, to the desired carboxylic acid via base-catalyzed hydrolysis. The following protocol is adapted from established methodologies.[1]

Protocol: Hydrolysis of Methyl 6-bromo-1H-indazole-4-carboxylate

  • Step 1: Dissolution

    • To a solution of Methyl 6-bromo-1H-indazole-4-carboxylate (1 equivalent) in a mixture of methanol and water, add an excess of a suitable base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[1]

  • Step 2: Reaction

    • Stir the reaction mixture at room temperature or with gentle heating.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[1]

  • Step 3: Solvent Removal

    • Upon completion, remove the methanol from the reaction mixture under reduced pressure.[1]

  • Step 4: Precipitation

    • Acidify the remaining aqueous residue with a suitable acid, such as hydrochloric acid (HCl), to precipitate the carboxylic acid product.[1]

  • Step 5: Isolation and Purification

    • Filter the resulting solid precipitate.[1]

    • Wash the solid with water to remove any remaining salts or impurities.[1]

    • Dry the purified solid under vacuum to afford the final product, this compound.[1]

The workflow for this experimental protocol is visualized below.

G start Dissolve Ester in MeOH/H₂O add_base Add Base (e.g., NaOH) start->add_base stir Stir & Monitor Reaction by TLC add_base->stir remove_sol Remove Methanol (Reduced Pressure) stir->remove_sol acidify Acidify with HCl remove_sol->acidify precip Precipitate Forms acidify->precip filter Filter Solid precip->filter wash Wash with Water filter->wash dry Dry Under Vacuum wash->dry end Final Product: 6-Bromo-1H-indazole- 4-carboxylic acid dry->end

Caption: Experimental workflow for the hydrolysis of the ester intermediate.

References

Technical Guide: Spectroscopic and Synthetic Overview of 6-Bromo-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for 6-bromo-1H-indazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data in public literature, this guide combines predicted spectroscopic values based on established principles and data from analogous structures with general experimental protocols.

Spectroscopic Data

The structural elucidation of this compound can be achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The following tables summarize the predicted and expected spectroscopic data for this compound.

¹H NMR Spectroscopy (Predicted)

Proton NMR is crucial for determining the hydrogen framework of a molecule. The chemical shifts are influenced by the electronic environment of each proton. For this compound, the expected shifts in a solvent like DMSO-d₆ are outlined below.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.3 - 8.5s (singlet)-
H-57.8 - 8.0d (doublet)~1.0 - 2.0
H-77.6 - 7.8d (doublet)~1.0 - 2.0
NH (N-1)13.0 - 14.0br s (broad singlet)-
COOH12.0 - 13.0br s (broad singlet)-
¹³C NMR Spectroscopy (Predicted)

Carbon NMR provides insight into the carbon skeleton of the molecule. The predicted chemical shifts for the carbon atoms of this compound are presented here.

CarbonPredicted Chemical Shift (δ, ppm)
C-3135 - 140
C-3a120 - 125
C-4125 - 130
C-5128 - 132
C-6115 - 120
C-7110 - 115
C-7a140 - 145
COOH165 - 170
Mass Spectrometry (Predicted)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₅BrN₂O₂), the expected mass-to-charge ratios (m/z) are as follows. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

IonPredicted m/zNotes
[M]⁺240/242Molecular ion peak with characteristic bromine isotope pattern
[M+H]⁺241/243Protonated molecular ion
[M-H]⁻239/241Deprotonated molecular ion
[M-COOH]⁺195/197Fragment corresponding to the loss of the carboxylic acid group
Infrared (IR) Spectroscopy (Expected)

Infrared spectroscopy identifies the functional groups present in a molecule. The expected absorption bands for this compound are listed below, with assignments based on characteristic vibrational frequencies. Data from the closely related 1H-Indazole-4-carboxylic acid can be used as a reference.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic acid)
3200 - 3000MediumN-H stretch (Indazole)
~1700StrongC=O stretch (Carboxylic acid)
1620 - 1580MediumC=C aromatic ring stretch
1500 - 1450StrongC=N aromatic ring stretch
1300 - 1200StrongC-O stretch (Carboxylic acid)
850 - 750StrongC-H out-of-plane bend
700 - 600MediumC-Br stretch

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

A plausible synthetic route starts from 3-bromo-5-methylaniline. The following protocol is a general procedure based on established organic chemistry reactions.

Step 1: Diazotization of 3-Bromo-5-methylaniline

  • Dissolve 3-bromo-5-methylaniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the temperature below 5 °C.

  • Stir the reaction mixture for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Cyclization to form the Indazole Ring

  • To the cold diazonium salt solution, add a solution of a reducing agent (e.g., sodium sulfite or stannous chloride) portion-wise, while carefully controlling the temperature.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • The cyclization reaction will yield 6-bromo-4-methyl-1H-indazole.

Step 3: Oxidation of the Methyl Group

  • Isolate and purify the 6-bromo-4-methyl-1H-indazole from the previous step.

  • Dissolve the compound in a suitable solvent (e.g., pyridine or a mixture of t-butanol and water).

  • Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂), in portions.

  • Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • After completion, cool the reaction mixture and work up accordingly. This typically involves filtering off the manganese dioxide byproduct and acidifying the filtrate to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry to obtain this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to singlets for each carbon.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Workflow Visualization

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow start 3-Bromo-5-methylaniline diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt cyclization Reductive Cyclization (e.g., Na2SO3) diazonium_salt->cyclization indazole_intermediate 6-Bromo-4-methyl-1H-indazole cyclization->indazole_intermediate oxidation Oxidation (e.g., KMnO4) indazole_intermediate->oxidation final_product This compound oxidation->final_product

Caption: Synthetic pathway for this compound.

An In-depth Technical Guide to 6-Bromo-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Bromo-1H-indazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below. These properties are essential for its identification, characterization, and application in chemical synthesis and biological assays.

PropertyValue
Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
CAS Number 885523-08-0

This data is crucial for stoichiometric calculations in chemical reactions and for the interpretation of analytical data such as mass spectrometry.

Logical Relationship of Compound Properties

The following diagram illustrates the logical flow from the compound's identity to its key molecular properties.

G A This compound B Molecular Formula C8H5BrN2O2 A->B Determines C Molecular Weight 241.04 g/mol B->C Calculated From

Relationship between chemical identity and molecular properties.

Experimental Considerations

In a potential research workflow, this compound could be used as a building block in the synthesis of more complex molecules with potential therapeutic activity. A generalized workflow for such a process is outlined below.

G A Starting Material (this compound) B Chemical Synthesis (e.g., amidation, esterification) A->B C Purification (e.g., chromatography) B->C D Structural Analysis (e.g., NMR, MS) C->D E Biological Screening D->E

Generalized synthetic and screening workflow.

The molecular formula, C8H5BrN2O2, indicates the elemental composition of the molecule.[1][2][3] The molecular weight of 241.04 g/mol is derived from the atomic weights of its constituent atoms.[1][2][3] This compound is identified by the CAS Registry Number 885523-08-0.[1][2][3]

References

Therapeutic Targets of Indazole Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide explores the diverse therapeutic targets of indazole carboxylic acids, a class of compounds demonstrating significant potential in oncology, male contraception, and immunology. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the mechanisms of action, quantitative data, experimental protocols, and relevant signaling pathways.

Introduction to Indazole Carboxylic Acids

Indazole carboxylic acids are a versatile scaffold in medicinal chemistry, giving rise to drugs with a wide array of biological activities. The core structure allows for modifications that can be tailored to interact with specific biological targets, leading to the development of potent and selective therapeutic agents. This guide will focus on the key targets of prominent indazole carboxylic acid derivatives, including Lonidamine, Gamendazole, and other novel compounds.

Key Therapeutic Targets and Mechanisms of Action

Indazole carboxylic acids have been shown to interact with a variety of proteins, influencing critical cellular processes. The following sections detail the primary targets and the associated mechanisms of action.

Cancer Metabolism: The multifaceted effects of Lonidamine

Lonidamine, a derivative of indazole-3-carboxylic acid, is a well-characterized anticancer agent that primarily disrupts the energy metabolism of tumor cells.[1][2] Its mechanism is multifaceted, targeting several key proteins involved in cellular respiration and glycolysis.[2]

  • Mitochondrial Pyruvate Carrier (MPC): Lonidamine potently inhibits the transport of pyruvate into the mitochondria by targeting the MPC.[3][4][5] This is considered its most sensitive anti-tumor target.[4][5] By blocking pyruvate import, Lonidamine prevents its entry into the tricarboxylic acid (TCA) cycle, thereby crippling mitochondrial respiration.

  • Monocarboxylate Transporters (MCTs): Lonidamine inhibits MCT1, MCT2, and MCT4, which are responsible for the efflux of lactic acid from cancer cells.[3][4][6] This inhibition leads to intracellular acidification and a reduction in the acidic tumor microenvironment.[2]

  • Mitochondrial Complex II (Succinate-Ubiquinone Reductase): Lonidamine inhibits the succinate-ubiquinone reductase activity of Complex II in the electron transport chain, further impairing mitochondrial respiration and inducing the production of reactive oxygen species (ROS).[7][8][9]

  • Hexokinase: Lonidamine inhibits mitochondrially bound hexokinase, a key enzyme in the initial step of glycolysis.[1][10][11] This contributes to the overall disruption of glucose metabolism in cancer cells.

The combined effects of Lonidamine on these targets lead to a significant decrease in cellular ATP levels, increased oxidative stress, and ultimately, apoptosis in cancer cells.[7][12]

Chaperone Proteins and Translation Factors: The contraceptive and anti-cancer potential of Gamendazole

Gamendazole, another indazole carboxylic acid derivative, has been investigated as a male contraceptive and also shows anti-cancer properties. Its primary molecular targets are:

  • Heat Shock Protein 90 (HSP90AB1): Gamendazole binds to HSP90AB1, a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are oncoproteins.[13][14][15][16] Inhibition of HSP90 by Gamendazole leads to the degradation of client proteins such as AKT1 and ERBB2.[13]

  • Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1): Gamendazole also targets EEF1A1, a key protein in the translation elongation process.[13][15][16]

The interaction of Gamendazole with these targets in Sertoli cells is believed to disrupt the junctional complexes with spermatids, leading to infertility.[13][15] In cancer cells, the degradation of HSP90 client proteins contributes to its anti-proliferative effects.[13] A derivative, H2-gamendazole, has also been shown to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) in addition to HSP90.[17]

Kinase Inhibition: Targeting cell signaling with Indazole-3-carboxamides

Derivatives of indazole-3-carboxamide have been developed as potent and selective inhibitors of key signaling kinases.

  • p21-activated kinase 1 (PAK1): Certain 1H-indazole-3-carboxamide derivatives are potent inhibitors of PAK1, a kinase involved in cell motility, survival, and proliferation.[18] Inhibition of PAK1 by these compounds has been shown to suppress the migration and invasion of cancer cells by downregulating Snail expression, a key transcription factor in the epithelial-mesenchymal transition.[18] The downstream signaling of PAK1 involves the Raf1/MEK1/ERK pathway.[19]

Ion Channel Modulation: Immunomodulation through CRAC channel blockade

Indazole-3-carboxamides have also been identified as effective blockers of calcium-release activated calcium (CRAC) channels.

  • CRAC Channels: These channels are crucial for calcium signaling in immune cells like mast cells and T cells.[20] Indazole-3-carboxamide derivatives have been shown to inhibit calcium influx through CRAC channels, leading to the suppression of pro-inflammatory mediator release, such as tumor necrosis factor-alpha (TNFα).[20] The general signaling pathway involves store-operated calcium entry, which is essential for the activation of various cellular responses.[21]

G-Protein Coupled Receptor Antagonism: A novel approach to cancer immunotherapy

Recent research has highlighted the potential of 2H-indazole-3-carboxamide derivatives as antagonists of the prostanoid EP4 receptor.

  • Prostanoid EP4 Receptor: This G-protein coupled receptor is involved in inflammation and immunosuppression within the tumor microenvironment.[22][23][24] By blocking the EP4 receptor, these indazole derivatives can inhibit the expression of immunosuppressive genes in macrophages and enhance the anti-tumor immune response, particularly in combination with immune checkpoint inhibitors.[23] The EP4 receptor signals through Gαs to activate adenylyl cyclase and increase intracellular cAMP levels.[22]

Quantitative Data Summary

The following tables summarize the quantitative data for the interaction of various indazole carboxylic acid derivatives with their respective therapeutic targets.

Table 1: Lonidamine Activity

TargetParameterValueCell/SystemReference
Mitochondrial Pyruvate Carrier (MPC)Ki2.5 µMIsolated rat liver mitochondria[3][4][5]
Monocarboxylate Transporter 1 (MCT1)K0.536-40 µMXenopus laevis oocytes[3][4]
Monocarboxylate Transporter 2 (MCT2)K0.536-40 µMXenopus laevis oocytes[3][4]
Monocarboxylate Transporter 4 (MCT4)K0.536-40 µMXenopus laevis oocytes[3][4]
HexokinaseIC50850 µM-[11]
4T1 cell proliferationIC50152.9 µM4T1 cells[10]
786-0 cell proliferationIC50120.43 µM786-0 cells[10]
A549 cell colony formationIC50232 µMA549 cells[12]

Table 2: Indazole-3-carboxamide Derivative Activity

Compound ClassTargetParameterValueCell/SystemReference
1H-indazole-3-carboxamide (cpd 30l)PAK1IC509.8 nMEnzyme assay[18]
Indazole-3-carboxamide (cpd 12d)CRAC Channel (Ca2+ influx)IC500.67 µMRBL cells[20]
Indazole-3-carboxamide (cpd 12d)TNFα productionIC500.28 µMMast cells[20]
2H-indazole-3-carboxamide (cpd 14)Prostanoid EP4 ReceptorIC50single-nanomolarCell functional assays[23]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the therapeutic targets of indazole carboxylic acids.

Measurement of Mitochondrial Pyruvate Carrier (MPC) Activity

Principle: This assay directly measures the uptake of radiolabeled pyruvate into isolated mitochondria.

Protocol Outline:

  • Isolate mitochondria from rat liver or other tissues by differential centrifugation.

  • Incubate the isolated mitochondria on ice with varying concentrations of the test compound (e.g., Lonidamine).

  • Initiate pyruvate uptake by adding a buffer containing [1-14C]pyruvate and 3H2O (as a marker for the mitochondrial matrix volume).

  • Terminate the transport after a short, defined time within the linear phase of uptake (e.g., 45 seconds) by rapid centrifugation to pellet the mitochondria.

  • Separate the supernatant and the mitochondrial pellet.

  • Lyse the pellet and measure the radioactivity of [14C] and [3H] in both the pellet and supernatant using a scintillation counter.

  • Calculate the intramitochondrial pyruvate concentration after correcting for pyruvate in the extramitochondrial space using a parallel experiment with [U-14C]sucrose, which does not cross the inner mitochondrial membrane.

  • Determine the inhibition constant (Ki) by fitting the data to the standard inhibition equation.[3][25]

Measurement of Monocarboxylate Transporter (MCT) Activity

Principle: This assay measures the uptake of radiolabeled lactate into Xenopus laevis oocytes expressing a specific MCT isoform.

Protocol Outline:

  • Inject cRNA encoding the desired MCT isoform (MCT1, MCT2, or MCT4) into Xenopus laevis oocytes.

  • Culture the oocytes for several days to allow for protein expression.

  • Incubate the oocytes with varying concentrations of the test compound (e.g., Lonidamine).

  • Initiate lactate uptake by adding a buffer containing [U-14C]-L-lactate.

  • After a defined incubation period, wash the oocytes to remove extracellular lactate.

  • Lyse individual oocytes and measure the intracellular radioactivity using a scintillation counter.

  • Use water-injected oocytes as a negative control to subtract non-specific uptake.

  • Determine the half-maximal inhibitory concentration (K0.5) and the Hill coefficient by fitting the dose-response data to an equation for cooperative inhibition.[3][6]

HSP90 Binding and Functional Assays

Principle: A combination of affinity purification and functional assays is used to confirm HSP90 as a target and to assess the downstream consequences of its inhibition.

Protocol Outline:

  • Affinity Purification:

    • Synthesize a biotinylated version of the indazole carboxylic acid derivative (e.g., BT-GMZ for Gamendazole).

    • Incubate the biotinylated compound with cell lysates (e.g., from testis or cancer cells).

    • Capture the compound and its binding partners using streptavidin-coated beads.

    • Elute the bound proteins and identify them using mass spectrometry and Western blotting for HSP90.

    • Perform competition experiments with an excess of the unlabeled compound to confirm specific binding.[16]

  • HSP90 Client Protein Degradation Assay:

    • Treat cells with increasing concentrations of the test compound for a defined period (e.g., 24 hours).

    • Lyse the cells and perform Western blotting to detect the levels of known HSP90 client proteins (e.g., AKT, ERBB2). A decrease in the levels of these proteins indicates HSP90 inhibition.[14]

  • Luciferase Refolding Assay:

    • Use a cell-free system containing denatured luciferase and purified HSP90.

    • Measure the ability of HSP90 to refold luciferase in the presence and absence of the test compound. Inhibition of luciferase refolding indicates a functional impairment of HSP90.[13]

Calcium Influx Assay for CRAC Channel Blockade

Principle: This assay measures the influx of extracellular calcium into cells following the depletion of intracellular calcium stores, a process mediated by CRAC channels.

Protocol Outline:

  • Load cells (e.g., RBL-2H3 mast cells) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Wash the cells and resuspend them in a calcium-free buffer.

  • Deplete intracellular calcium stores by adding an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), such as thapsigargin.

  • Add varying concentrations of the indazole-3-carboxamide test compound.

  • Initiate calcium influx by adding a buffer containing extracellular calcium.

  • Measure the change in intracellular calcium concentration over time using a fluorescence plate reader or microscope.

  • Calculate the IC50 value for the inhibition of calcium influx.[20]

Prostanoid EP4 Receptor Antagonism Assay

Principle: This assay measures the ability of a compound to inhibit the increase in intracellular cyclic AMP (cAMP) induced by an EP4 receptor agonist.

Protocol Outline:

  • Use a cell line that expresses the human EP4 receptor and a cAMP-responsive reporter system (e.g., GloSensor cAMP assay).

  • Plate the cells and incubate them with varying concentrations of the indazole-3-carboxamide test compound.

  • Stimulate the cells with the EP4 receptor agonist, prostaglandin E2 (PGE2).

  • Measure the resulting luminescence, which is proportional to the intracellular cAMP concentration.

  • Determine the antagonistic activity by quantifying the reduction in the PGE2-induced signal.[22]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with the therapeutic targets of indazole carboxylic acids.

Lonidamine_Metabolic_Targets cluster_glycolysis Glycolysis (Cytosol) cluster_mito Mitochondrion cluster_membrane Plasma Membrane Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase Pyruvate_cyto Pyruvate G6P->Pyruvate_cyto Lactate_cyto Lactate Pyruvate_cyto->Lactate_cyto MPC MPC Pyruvate_cyto->MPC MCT MCT Lactate_cyto->MCT Pyruvate_mito Pyruvate AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ETC Electron Transport Chain (Complex II) TCA->ETC ATP_mito ATP ETC->ATP_mito ROS ROS ETC->ROS Lactate_extra Extracellular Lactate MCT->Lactate_extra MPC->Pyruvate_mito Lonidamine Lonidamine Lonidamine->ETC Inhibits Lonidamine->MCT Inhibits Lonidamine->MPC Inhibits Hexokinase Hexokinase Lonidamine->Hexokinase Inhibits

Caption: Metabolic targets of Lonidamine in a cancer cell.

Gamendazole_HSP90_Pathway Gamendazole Gamendazole HSP90 HSP90AB1 Gamendazole->HSP90 Inhibits EEF1A1 EEF1A1 Gamendazole->EEF1A1 Inhibits ClientProteins Client Proteins (e.g., AKT1, ERBB2) HSP90->ClientProteins Stabilizes Proteasome Proteasome HSP90->Proteasome Leads to degradation of client proteins via Spermatogenesis Spermatogenesis HSP90->Spermatogenesis Degradation Degradation CellProliferation Cell Proliferation & Survival ClientProteins->CellProliferation Proteasome->Degradation Translation Protein Translation EEF1A1->Translation Inhibits Indazole_Carboxamide_Signaling cluster_PAK1 PAK1 Inhibition cluster_CRAC CRAC Channel Blockade cluster_EP4 EP4 Receptor Antagonism PAK1_Inhibitor 1H-Indazole-3-carboxamide PAK1 PAK1 PAK1_Inhibitor->PAK1 Inhibits Raf_MEK_ERK Raf/MEK/ERK Pathway PAK1->Raf_MEK_ERK Snail Snail Raf_MEK_ERK->Snail Upregulates CellMigration Cell Migration & Invasion Snail->CellMigration CRAC_Blocker Indazole-3-carboxamide CRAC CRAC Channel CRAC_Blocker->CRAC Inhibits Ca_influx Ca2+ Influx CRAC->Ca_influx TNFa TNFα Release Ca_influx->TNFa EP4_Antagonist 2H-Indazole-3-carboxamide EP4 EP4 Receptor EP4_Antagonist->EP4 Antagonizes PGE2 PGE2 PGE2->EP4 Gs Gαs EP4->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP Immunosuppression Immunosuppressive Gene Expression cAMP->Immunosuppression Experimental_Workflow_MPC_Assay start Start step1 Isolate Mitochondria start->step1 step2 Incubate Mitochondria with Indazole Carboxylic Acid step1->step2 step3 Add [14C]-Pyruvate to Initiate Uptake step2->step3 step4 Terminate Uptake by Centrifugation step3->step4 step5 Separate Supernatant and Pellet step4->step5 step6 Measure Radioactivity step5->step6 end Determine Ki step6->end

References

The Ascendancy of Bromo-Indazoles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration for researchers, scientists, and drug development professionals on the synthesis, history, and biological significance of bromo-indazole compounds, pivotal scaffolds in modern medicinal chemistry.

The indazole core, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in drug discovery. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective therapeutic agents. Among the various substituted indazoles, bromo-indazoles have garnered significant attention due to their utility as key synthetic intermediates and their intrinsic biological activities. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological importance of bromo-indazole compounds, with a particular focus on their role in the development of targeted cancer therapies.

A Historical Perspective: From Indazole's Discovery to the Rise of Bromo-Derivatives

The journey of indazole chemistry began in 1880 with the pioneering work of Emil Fischer, who first reported the synthesis of the parent indazole scaffold.[1] Early synthetic methodologies for indazole and its derivatives often involved intramolecular cyclization reactions of appropriately substituted benzene precursors. While the precise first synthesis of a bromo-indazole is not prominently documented, the development of classical reactions such as the Jacobson indazole synthesis and the Sandmeyer reaction provided early pathways to halogenated indazoles.[2][3][4][5] The Jacobson method, for instance, utilizes the reaction of o-acetamidophenylacetate or related amides with nitrites to form the indazole ring, a process amenable to starting materials bearing a bromine substituent.[2] Similarly, the Sandmeyer reaction, discovered in 1884, offers a route to introduce bromine onto an aromatic ring via a diazonium salt intermediate, a technique that can be applied to amino-indazoles.[3][4][5]

The latter half of the 20th century and the early 21st century witnessed a surge in the development of more sophisticated and efficient methods for the synthesis of bromo-indazoles, driven by their increasing importance in medicinal chemistry. The advent of modern synthetic techniques, including direct electrophilic bromination and palladium-catalyzed cross-coupling reactions, has provided chemists with a powerful toolkit to regioselectively introduce bromine atoms and further functionalize the indazole core.[6][7][8]

Synthetic Methodologies: A Diverse Toolkit for Bromo-Indazole Construction

The synthesis of bromo-indazole compounds can be broadly categorized into two approaches: the formation of the indazole ring from a pre-brominated precursor and the direct bromination of a pre-formed indazole scaffold.

A variety of synthetic routes have been developed, each with its own advantages in terms of regioselectivity, substrate scope, and reaction conditions. The following table summarizes key synthetic methods for different bromo-indazole isomers.

Bromo-Indazole IsomerStarting MaterialsKey Reagents and ConditionsYield (%)Reference(s)
3-Bromo-Indazoles IndazoleN-Bromosuccinimide (NBS), various solvents (e.g., MeCN, CHCl3)High[9]
2H-Indazole1,3-dibromo-5,5-dimethylhydantoin (DBDMH), Na2CO3, EtOH, ultrasoundGood to excellent[7][8]
5-Nitro-1H-indazoleBromine, DMF, -5°C to 40°C95%
5-Bromo-Indazoles 4-Bromo-2-methylanilineAcetic anhydride, Potassium acetate, Isoamyl nitrite, Chloroform, Reflux94%
5-Bromo-2-fluorobenzaldehydeHydrazine, Reflux-
6-Bromo-Indazoles 4-Bromo-2-methylanilineDiazotization followed by cyclization-
7-Bromo-Indazoles 7-AminoindazoleHBr, NaNO2, CuBr (Sandmeyer reaction)37%
4-Substituted-1H-indazoleN-Bromosuccinimide (NBS)Moderate to good[6]
5-Bromo-1H-indazole-3-carboxylic acid Indazole-3-carboxylic acidBromine, Acetic acid, 90-120°C87.5%[10]
5-Bromo-N-acetylphenylhydrazineChloral hydrate, Hydroxylamine hydrochloride, H2SO4-[2]
Experimental Protocols:

Synthesis of 5-Bromo-1H-indazole from 4-Bromo-2-methylaniline:

A detailed protocol for the synthesis of 5-bromo-1H-indazole involves the diazotization and cyclization of 4-bromo-2-methylaniline. In a flask, 4-bromo-2-methylaniline is dissolved in chloroform and treated with acetic anhydride at a temperature below 40°C. After stirring, potassium acetate and isoamyl nitrite are added, and the solution is refluxed for 20 hours. Following cooling and solvent removal, the residue is subjected to a series of workup steps including washing, extraction, and purification by chromatography to yield the final product.

Synthesis of 6-Bromo-3-iodo-1H-indazole:

This procedure involves the direct iodination of 6-bromo-1H-indazole. To a solution of 6-bromo-1H-indazole in DMF, potassium hydroxide is added. Subsequently, a solution of iodine in DMF is added dropwise, and the mixture is stirred at room temperature for 3 hours. The reaction mixture is then poured into an aqueous solution of sodium thiosulfate and potassium carbonate, leading to the precipitation of the product, which is then filtered and dried.[11]

Workflow for the Synthesis of Bromo-Indazole Derivatives:

The general workflow for the synthesis of many bromo-indazole derivatives often starts with the construction of the core indazole ring, followed by a regioselective bromination step. Subsequent functionalization is then achieved through various cross-coupling reactions.

G General Synthetic Workflow for Bromo-Indazole Derivatives cluster_0 Indazole Core Synthesis cluster_1 Bromination cluster_2 Functionalization Start Substituted Benzene Precursor Cyclization Cyclization Reaction (e.g., Jacobson, Diazotization) Start->Cyclization Indazole Indazole Scaffold Cyclization->Indazole Bromination Regioselective Bromination (e.g., NBS, Br2) Indazole->Bromination BromoIndazole Bromo-Indazole Intermediate Bromination->BromoIndazole Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) BromoIndazole->Coupling FinalProduct Functionalized Bromo-Indazole Derivative Coupling->FinalProduct

Caption: A generalized workflow for the synthesis of functionalized bromo-indazole derivatives.

Biological Significance and Therapeutic Applications

Bromo-indazole derivatives have demonstrated a wide range of biological activities, with their most prominent application being in the field of oncology as kinase inhibitors. The indazole scaffold acts as a hinge-binding motif, mimicking the adenine core of ATP, while the substituents on the ring system, often introduced via the bromo-intermediate, modulate potency and selectivity.

Bromo-Indazoles as Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Bromo-indazole derivatives have been successfully developed as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Polo-like Kinase 4 (PLK4).

VEGFR Signaling Pathway:

VEGF and its receptor, VEGFR, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of the VEGFR signaling pathway is a well-established anti-cancer strategy.

VEGFR_Pathway Simplified VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Proliferation Cell Proliferation & Survival PLCg->Proliferation Migration Cell Migration PLCg->Migration Permeability Vascular Permeability PLCg->Permeability Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation mTOR->Migration mTOR->Permeability Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration ERK->Permeability BromoIndazole Bromo-Indazole Inhibitor BromoIndazole->VEGFR

Caption: Inhibition of the VEGFR signaling pathway by bromo-indazole-based inhibitors.

PLK4 Signaling Pathway:

PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication and cell cycle regulation. Overexpression of PLK4 is observed in several cancers, making it an attractive therapeutic target.

PLK4_Pathway Simplified PLK4 Signaling Pathway PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole CellCycle Cell Cycle Progression PLK4->CellCycle Centriole->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis BromoIndazole Bromo-Indazole Inhibitor BromoIndazole->PLK4

Caption: Bromo-indazole inhibitors target PLK4, disrupting centriole duplication and cell cycle progression.

Quantitative Biological Activity of Bromo-Indazole Derivatives

The following table summarizes the in vitro biological activity of several bromo-indazole derivatives against various cancer cell lines and kinases. This data highlights the potent anti-proliferative and enzyme inhibitory effects of these compounds.

Compound ID/ReferenceBromo-Indazole ScaffoldTarget Cell Line / KinaseIC50 / ActivityReference(s)
Compound 2f6-Bromo-3-styryl-1H-indazole derivativeA549 (Lung Cancer)1.15 µM[12][13]
HepG2 (Liver Cancer)0.87 µM[12][13]
MCF-7 (Breast Cancer)0.23 µM[12][13]
HCT116 (Colon Cancer)0.54 µM[12][13]
4T1 (Mouse Breast Cancer)0.46 µM[12][13]
Compound 6o1H-indazole-3-amine derivativeK562 (Leukemia)5.15 µM[14][15][16]
HEK-293 (Normal Cell)33.2 µM[14][15][16]
Axitinib (Inlyta®)6-substituted-indazoleVEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KITIC50 = 0.1, 0.2, 0.1-0.3, 1.6, 1.7 nM
CFI-4009456-Bromo-indazole derivativePLK4IC50 < 10 nM[17]
Compound 24jIndazole-based PLK4 inhibitorPLK4IC50 = 0.2 nM[17]
MCF-7 (Breast Cancer)0.36 µM[17]
BT474 (Breast Cancer)1.35 µM[17]
MDA-MB-231 (Breast Cancer)2.88 µM[17]

Conclusion

Bromo-indazole compounds represent a cornerstone of modern medicinal chemistry, bridging the gap between fundamental synthetic chemistry and the development of life-saving therapeutics. Their historical roots in classical organic reactions have blossomed into a diverse array of sophisticated synthetic methodologies, enabling the precise construction of novel molecular entities. The strategic incorporation of a bromine atom has proven to be a powerful tool for drug discovery, facilitating the exploration of chemical space and the optimization of biological activity. The remarkable success of bromo-indazole-based kinase inhibitors in oncology underscores the therapeutic potential of this versatile scaffold. As our understanding of disease biology deepens, the continued exploration of bromo-indazole chemistry will undoubtedly lead to the discovery of new and innovative medicines to address unmet medical needs.

References

An In-depth Technical Guide to the Safety and Handling of 6-Bromo-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 6-Bromo-1H-indazole-4-carboxylic acid (CAS No. 885523-08-0). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data for the compound itself, information from closely related bromo-indazole derivatives, and general best practices for handling hazardous chemicals in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary and most severe hazard identified is its potential to cause serious eye damage.[1] Information from related bromo-indazole compounds suggests a potential for skin and respiratory irritation.

GHS Classification:

Hazard ClassHazard CategoryHazard StatementPictogramSignal Word
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.[1]
alt text
Danger[1]
Skin Corrosion/IrritationCategory 2 (Inferred)H315: Causes skin irritation.
alt text
Warning
Specific Target Organ Toxicity - Single ExposureCategory 3 (Inferred)H335: May cause respiratory irritation.
alt text
Warning

Note: Skin and respiratory irritation classifications are inferred from data on similar bromo-indazole-carboxylic acid derivatives.

Physical and Chemical Properties:

PropertyValue
CAS Number 885523-08-0[1][2][3][4]
Molecular Formula C₈H₅BrN₂O₂[1][2]
Molecular Weight 241.04 g/mol [1][2]
Appearance Solid[1]
Melting Point 293-298 °C[1][2]
Solubility Soluble in polar solvents.[5]

First-Aid Measures

Immediate medical attention is crucial in case of exposure.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[6]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.

Handling and Storage

Handling:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[1]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

Accidental Release Measures

Small Spills (Solid):

  • Wear appropriate PPE.

  • Carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a labeled, sealed container for waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Large Spills:

  • Evacuate the area.

  • Prevent the spread of dust.

  • Contact environmental health and safety personnel for assistance with cleanup.

Experimental Protocols

The following are generalized protocols for handling this compound in a research setting. These should be adapted based on the specific experimental conditions.

General Weighing and Solution Preparation Protocol:

  • Preparation:

    • Ensure the chemical fume hood is operational.

    • Don the required PPE (lab coat, safety goggles, and gloves).

    • Prepare all necessary equipment (e.g., weigh boat, spatula, beaker, stir bar, solvent).

  • Weighing:

    • Tare the weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

  • Dissolution:

    • Place the beaker with the stir bar on a stir plate inside the fume hood.

    • Add the desired solvent to the beaker.

    • Carefully add the weighed solid to the solvent while stirring.

    • Rinse the weigh boat with a small amount of solvent and add it to the beaker to ensure a complete transfer.

    • Cover the beaker (e.g., with a watch glass) and allow the solid to dissolve completely.

  • Cleanup:

    • Wipe down the spatula and work area with a damp cloth.

    • Dispose of the weigh boat and any contaminated materials in the appropriate waste container.

General Reaction Work-up Protocol (Aqueous Extraction):

  • Quenching the Reaction:

    • Cool the reaction mixture to the appropriate temperature in an ice bath.

    • Slowly add the quenching solution (e.g., water, saturated ammonium chloride) to the reaction mixture with stirring.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add the appropriate organic extraction solvent.

    • Stopper the funnel and invert it several times, venting frequently to release any pressure.

    • Allow the layers to separate.

    • Drain the lower layer.

    • Repeat the extraction of the aqueous layer with fresh organic solvent as required.

  • Washing and Drying:

    • Combine the organic layers and wash with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Solvent Removal:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_reaction Reaction & Work-up cluster_cleanup Cleanup & Disposal prep_ppe Don PPE weigh Weigh Solid prep_ppe->weigh prep_fume_hood Verify Fume Hood prep_fume_hood->weigh prep_materials Gather Materials prep_materials->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react extract Aqueous Extraction react->extract purify Purify Product extract->purify decontaminate Decontaminate Glassware purify->decontaminate dispose Dispose of Waste purify->dispose

Caption: A generalized workflow for handling this compound in a laboratory setting.

ppe_selection cluster_hazards Hazard Assessment cluster_ppe Required PPE start Start: Handling This compound is_solid Is it a solid that can form dust? start->is_solid is_eye_hazard Is it a serious eye hazard? is_solid->is_eye_hazard Yes respirator Consider Respiratory Protection is_solid->respirator Yes is_skin_irritant Is it a potential skin irritant? is_eye_hazard->is_skin_irritant Yes goggles_shield Wear Safety Goggles &/or Face Shield is_eye_hazard->goggles_shield Yes gloves Wear Chemical Resistant Gloves is_skin_irritant->gloves Yes lab_coat Wear Lab Coat is_skin_irritant->lab_coat Yes

Caption: A decision-making flowchart for selecting appropriate Personal Protective Equipment (PPE).

This guide is intended to provide essential safety and handling information. It is imperative that all users of this compound consult all available safety information and adhere to their institution's safety protocols. Always perform a risk assessment before starting any new experimental procedure.

References

Navigating the Solubility Landscape of 6-Bromo-1H-indazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of 6-Bromo-1H-indazole-4-carboxylic acid is a critical step in harnessing its potential in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of its physicochemical properties, predicted solubility characteristics, and detailed experimental protocols for solubility determination.

Core Physicochemical Properties

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a compilation of its fundamental physicochemical properties provides essential context for its behavior in various solvent systems.[1]

PropertyValueReference
CAS Number 885523-08-0
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
Appearance Solid
Melting Point 293-298 °C

Predicted Solubility Profile

Based on the presence of a carboxylic acid functional group, the solubility of this compound can be inferred across a range of common laboratory solvents. The following table summarizes the expected qualitative solubility based on general principles for organic acids.

SolventPredicted SolubilityRationale
Water Sparingly soluble to insolubleThe presence of the polar carboxylic acid and indazole ring may impart some water solubility, but the bromo and aromatic components likely limit it.
Diethyl Ether Slightly solubleAs a relatively nonpolar solvent, ether is not expected to be a good solvent for a polar carboxylic acid.
5% Sodium Hydroxide (NaOH) SolubleThe acidic carboxylic acid group will react with the strong base to form a highly polar and water-soluble sodium salt.
5% Sodium Bicarbonate (NaHCO₃) SolubleCarboxylic acids are typically acidic enough to react with the weak base sodium bicarbonate, forming a soluble salt and carbon dioxide.
5% Hydrochloric Acid (HCl) InsolubleThe compound is acidic and will not be protonated by an acidic solution; its low intrinsic water solubility will persist.
Dimethyl Sulfoxide (DMSO) SolubleIndazole derivatives are generally known to be soluble in polar aprotic solvents like DMSO.[1]
Dimethylformamide (DMF) SolubleSimilar to DMSO, DMF is a polar aprotic solvent expected to solubilize indazole derivatives.[1]
Alcohols (e.g., Methanol, Ethanol) SolubleAlcohols can engage in hydrogen bonding with the carboxylic acid and indazole moieties, facilitating dissolution.[1]

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following established experimental protocols can be employed.

General Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents and helps to classify the compound based on its acidic, basic, or neutral properties.[2][3]

Materials:

  • This compound

  • Test tubes

  • Vortex mixer

  • Solvents: Deionized water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄.

Procedure:

  • Add approximately 2-5 mg of this compound to a clean, dry test tube.

  • Add 0.5 mL of the desired solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution for the presence of undissolved solid.

  • If the solid dissolves completely, the compound is considered "soluble." If any solid remains, it is deemed "insoluble."

  • For compounds insoluble in water, sequential testing in 5% NaOH, 5% NaHCO₃, and 5% HCl can indicate the presence of acidic or basic functional groups.[3] Solubility in basic solutions is a strong indicator of an acidic functional group like a carboxylic acid.[2]

Kinetic Solubility Protocol

This protocol is particularly relevant for drug discovery and development, as it measures the solubility of a compound in an aqueous buffer, often at a physiologically relevant pH.[1]

Materials:

  • This compound

  • 100% Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[1]

  • Dilution: Add the DMSO stock solution to the aqueous buffer in a 96-well plate to a final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., 1%).[1]

  • Incubation: Incubate the plate at room temperature with gentle shaking for a defined period, typically 2 and 24 hours, to allow the system to reach equilibrium.[1]

  • Analysis: After incubation, filter or centrifuge the samples to remove any precipitate. Analyze the supernatant to determine the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV or LC-MS/MS.[1]

Visualizing Experimental Workflows

General Solubility Testing Workflow

The following diagram illustrates the logical progression of the general qualitative solubility testing protocol.

Solubility_Workflow start Start with Compound add_water Add Water & Agitate start->add_water observe_water Observe add_water->observe_water soluble_water Soluble in Water observe_water->soluble_water Dissolves insoluble_water Insoluble in Water observe_water->insoluble_water Precipitate add_naoh Add 5% NaOH & Agitate insoluble_water->add_naoh observe_naoh Observe add_naoh->observe_naoh soluble_naoh Soluble (Strong Acid) observe_naoh->soluble_naoh Dissolves insoluble_naoh Insoluble observe_naoh->insoluble_naoh Precipitate add_nahco3 Add 5% NaHCO3 & Agitate insoluble_naoh->add_nahco3 observe_nahco3 Observe add_nahco3->observe_nahco3 soluble_nahco3 Soluble (Carboxylic Acid) observe_nahco3->soluble_nahco3 Dissolves insoluble_nahco3 Insoluble observe_nahco3->insoluble_nahco3 Precipitate add_hcl Add 5% HCl & Agitate insoluble_nahco3->add_hcl observe_hcl Observe add_hcl->observe_hcl soluble_hcl Soluble (Base) observe_hcl->soluble_hcl Dissolves insoluble_hcl Insoluble (Neutral) observe_hcl->insoluble_hcl Precipitate

Caption: A flowchart for qualitative solubility analysis.

This technical guide provides a foundational understanding of the solubility of this compound. By employing the detailed experimental protocols, researchers can generate precise solubility data essential for advancing its application in drug discovery and development.

References

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] While rarely found in nature, synthetic compounds incorporating this core structure exhibit a vast array of pharmacological activities, leading to their successful development as therapeutic agents for a multitude of diseases.[3] This guide provides a comprehensive overview of the indazole scaffold, covering its synthesis, diverse therapeutic applications, structure-activity relationships, and key experimental methodologies, intended to serve as a valuable resource for professionals in drug discovery and development.

The Indazole Core: Structure and Properties

Indazole exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole. This structural feature, combined with its unique electronic properties, allows it to act as a versatile pharmacophore. The indazole ring contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen), enabling it to form crucial interactions with biological targets, particularly the hinge region of kinases. Furthermore, it is often employed as a bioisostere for other aromatic systems like indole or phenol, which can improve metabolic stability or target affinity.[4]

Synthetic Strategies for the Indazole Nucleus

The construction of the indazole core is a well-explored area of organic synthesis, with numerous methods developed to allow for diverse functionalization. These strategies range from classical condensation reactions to modern transition-metal-catalyzed approaches.

A generalized workflow for the synthesis and functionalization of indazole derivatives often involves the initial formation of the core, followed by substitution at various positions to modulate biological activity.

G cluster_synthesis Core Synthesis cluster_functionalization Functionalization cluster_final Final Product Start Aryl Precursors (e.g., o-halobenzonitriles, o-aminoketones) Core Indazole Core Formation Start->Core Cyclization Reaction (e.g., Davis-Beirut, C-H Activation) N_Func N1/N2-Alkylation/ Arylation Core->N_Func Regioselective functionalization C3_Func C3-Halogenation/ Coupling Core->C3_Func N_Func->C3_Func Final Biologically Active Indazole Derivative N_Func->Final Other_Func C4-C7 Substitution C3_Func->Other_Func C3_Func->Final Other_Func->Final

Caption: Generalized workflow for indazole synthesis and functionalization.

Key synthetic approaches include:

  • Davis-Beirut Reaction: A metal-free method that uses inexpensive starting materials like o-aminobenzaldehydes to form the indazole ring.[1][5]

  • [3+2] Dipolar Cycloaddition: This reaction, often between an aryne and a diazo compound, is an efficient route to substituted indazoles.[5][6]

  • Transition-Metal-Catalyzed C-H Activation/Annulation: Modern methods using catalysts like rhodium or palladium offer high efficiency and regioselectivity for constructing the indazole scaffold.[5]

  • Intramolecular Cyclization: Classic and widely used methods involving the cyclization of precursors such as o-haloarylhydrazones.[7]

Therapeutic Applications of Indazole-Based Compounds

The versatility of the indazole scaffold is reflected in the broad spectrum of biological activities its derivatives possess.[1][8] They have found applications as anticancer, anti-inflammatory, anti-HIV, antibacterial, and neuroprotective agents.[1][8][9]

Oncology: The Realm of Kinase Inhibitors

The most significant impact of indazole chemistry has been in oncology, particularly in the development of protein kinase inhibitors.[8] Several indazole-containing drugs have received FDA approval and are now standard-of-care treatments for various cancers.[8][10]

Approved Indazole-Based Anticancer Drugs:

  • Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), used in the treatment of advanced renal cell carcinoma.[8][11]

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor that blocks VEGFR, PDGFR, and c-Kit, approved for renal cell carcinoma and soft tissue sarcoma.[11]

  • Niraparib: An inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, used for the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.

  • Entrectinib: An inhibitor of ALK, ROS1, and TRK kinases, used to treat certain types of non-small cell lung cancer and solid tumors with specific genetic fusions.

These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways essential for tumor growth, proliferation, and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binding PLCg PLCγ VEGFR->PLCg Phosphorylation Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene Translocation Axitinib Axitinib/ Pazopanib Axitinib->VEGFR Inhibition

Caption: VEGFR signaling pathway and inhibition by indazole-based drugs.

Table 1: Selected Indazole-Based Kinase Inhibitors and Their Biological Activity

Compound/Drug Target Kinase(s) IC₅₀ Value Disease Indication
Pazopanib VEGFR, PDGFR, c-Kit 10-84 nM[8] Renal Cell Carcinoma, Soft Tissue Sarcoma
Axitinib VEGFR1, VEGFR2, VEGFR3 0.1-0.2 nM[8][11] Renal Cell Carcinoma
Niraparib PARP-1, PARP-2 3.8 nM, 2.1 nM Ovarian Cancer
Entrectinib ALK, ROS1 12 nM, 7 nM Non-Small Cell Lung Cancer, Solid Tumors
Compound 109 EGFR (T790M mutant) 5.3 nM Preclinical (NSCLC)
Compound 102 FGFR1 30.2 nM Preclinical

| Compound 53d | Aurora A | Potent (μM range)[8] | Preclinical |

Anti-inflammatory and Analgesic Activity

Indazole derivatives have also been developed as potent anti-inflammatory agents. Their mechanisms of action often involve the inhibition of key inflammatory mediators.[12]

  • Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties, used for the relief of inflammatory conditions of the mouth and throat.[1][13]

  • Mechanism of Action: Studies have shown that some indazole derivatives can inhibit cyclooxygenase-2 (COX-2) and reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[12][14]

G Stimulus Inflammatory Stimulus (e.g., Pathogen, Injury) Membrane Membrane Phospholipids Stimulus->Membrane Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Stimulus->Cytokines AA Arachidonic Acid Membrane->AA via PLA2 PGs Prostaglandins AA->PGs via COX-2 COX2 COX-2 Enzyme Inflammation Inflammation (Pain, Swelling, Redness) PGs->Inflammation Cytokines->Inflammation Indazoles Indazole Derivatives Indazoles->COX2 Inhibition Indazoles->Cytokines Inhibition

Caption: Key points of intervention by indazoles in the inflammatory cascade.

Table 2: Anti-inflammatory Activity of Indazole Derivatives

Compound Assay IC₅₀ Value / % Inhibition
Indazole Carrageenan-induced paw edema (in vivo) Significant inhibition at 25-100 mg/kg[15]
5-Aminoindazole Carrageenan-induced paw edema (in vivo) Significant inhibition at 25-100 mg/kg[12]
6-Nitroindazole Carrageenan-induced paw edema (in vivo) Significant inhibition at 25-100 mg/kg[12]
Indazole COX-2 Inhibition (in vitro) 5.10 µM[15]

| Indazole | TNF-α Inhibition (in vitro) | 10.32 µM[15] |

Other Therapeutic Areas

The structural versatility of the indazole core has led to its exploration in various other therapeutic domains.

Table 3: Indazole Derivatives with Other Notable Biological Activities

Compound Class / Example Target/Activity IC₅₀ / Activity Metric Therapeutic Area
Indazole-3-carboxamides (12d) CRAC Channel Blocker Sub-μM[16] Inflammation / Autoimmune
SR-1459 ROCK-II Inhibitor 13 nM[17] Cardiovascular / Glaucoma
GSK2239633A Allosteric CCR4 Antagonist Potent, good oral absorption[18] Inflammation / Oncology
Compound 20 MAO-B Inhibitor 52 nM[4][19] Neurodegenerative Disease
Compound 66 Antibacterial Zone of inhibition: 22-46 mm[1] Infectious Disease

| Granisetron | 5-HT3 Receptor Antagonist | Marketed Drug[1] | Antiemetic |

Structure-Activity Relationship (SAR) Insights

Systematic modification of the indazole scaffold has yielded crucial insights into the structural requirements for potent and selective biological activity.

  • N1-Substitution: In many kinase inhibitors, a substituent at the N1 position is crucial for orienting the molecule within the ATP-binding pocket and can be modified to improve solubility and pharmacokinetic properties. For CCR4 antagonists, N1 meta-substituted benzyl groups were found to be most potent.[18][20]

  • N2-Substitution: While less common in approved drugs, N2-substituted indazoles are also widely explored. The regioselectivity of N1 versus N2 substitution is a key challenge in synthesis that can be controlled by directing groups or specific reaction conditions.

  • C3-Substitution: This position is frequently used to introduce groups that interact with the solvent-exposed region of a binding site. For kinase inhibitors, this is a common vector for extension into the ribose pocket. The regiochemistry of substituents at C3 can be critical; for example, indazole-3-carboxamides are potent CRAC channel blockers, while their reverse amide isomers are inactive.[16]

  • Benzene Ring Substitution (C4-C7): Modifications on the fused benzene ring are used to fine-tune potency, selectivity, and physicochemical properties. For instance, in a series of CCR4 antagonists, methoxy or hydroxyl groups at the C4 position and small groups at C6 were preferred, while substitution at C5 and C7 was generally not tolerated.[18][20]

G Indazole Indazole Scaffold N1 N2 C3 C4-C7 N1_Mod Modulates PK/Solubility Interacts with target Indazole:f1->N1_Mod C3_Mod Targets solvent-exposed region Critical for potency Indazole:f3->C3_Mod Ring_Mod Fine-tunes selectivity and physicochemical properties Indazole:f4->Ring_Mod

Caption: Key structure-activity relationship points on the indazole scaffold.

Detailed Experimental Protocols

To aid researchers in the practical application of indazole chemistry, this section provides representative experimental protocols for synthesis and biological evaluation.

Synthesis Protocol: Rhodium-Catalyzed C-H Activation/Annulation

This protocol describes a modern, efficient method for synthesizing 1H-indazoles from arylimidates and nitrosobenzenes, adapted from the literature.[5]

Materials:

  • Arylimidate (1.0 eq, 0.20 mmol)

  • Nitrosobenzene (1.2 eq, 0.24 mmol)

  • [Cp*RhCl₂]₂ (5.0 mol %)

  • Cu(OAc)₂ (20 mol %)

  • AgSbF₆ (20 mol %)

  • Anhydrous 1,2-dichloroethane (DCE) (1.0 mL)

  • Argon atmosphere

  • Oven-dried Schlenk tube

Procedure:

  • To an oven-dried Schlenk tube, add the arylimidate, [Cp*RhCl₂]₂, Cu(OAc)₂, and AgSbF₆.

  • Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Add anhydrous DCE (1.0 mL) and the nitrosobenzene to the tube via syringe.

  • Stir the reaction mixture vigorously at 80 °C for 24 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite, washing the pad with additional DCE.

  • Concentrate the filtrate in vacuo.

  • Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1H-indazole product.[5]

Biological Assay Protocol: In Vitro Antiproliferative Activity (MTT Assay)

This protocol describes a common method to evaluate the growth inhibitory activity of indazole compounds against cancer cell lines, adapted from published studies.[10][21]

Materials:

  • Cancer cell line (e.g., 4T1 breast cancer cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Indazole test compound dissolved in DMSO

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or pure DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the indazole test compound in culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should be kept constant and non-toxic (e.g., <0.5%).

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for an additional 48-72 hours.

  • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of solubilization buffer or DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[10]

Conclusion

The indazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its favorable structural and electronic properties, coupled with the development of robust synthetic methodologies, have enabled the creation of a wide range of biologically active molecules. The clinical and commercial success of indazole-based drugs, particularly in oncology, highlights the immense therapeutic potential of this privileged core.[22][23] Future research will likely focus on expanding the structural diversity of indazole libraries, exploring novel therapeutic targets, and applying advanced computational and structure-based design techniques to develop next-generation agents with enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] For drug development professionals, the indazole scaffold remains a highly attractive and fruitful starting point for the discovery of new medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Bromo-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-Bromo-1H-indazole-4-carboxylic acid, a key intermediate in the development of various pharmacologically active molecules. The indazole scaffold is a prominent feature in many biologically active compounds, and the strategic placement of a bromine atom at the 6-position and a carboxylic acid group at the 4-position provides versatile handles for further chemical modifications.[1] This protocol is designed to provide researchers with a clear and reproducible methodology for obtaining this valuable indazole derivative.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step reaction sequence starting from commercially available 2-methylbenzoic acid. The key steps involve bromination, nitration, esterification, reduction of the nitro group, diazotization, and subsequent cyclization to form the indazole ring, followed by hydrolysis of the ester to the carboxylic acid.[2][3] An alternative pathway can commence from 4-bromo-2-methylaniline.[4]

Diagram of the Synthetic Workflow

Synthesis_Workflow A 2-Methylbenzoic Acid B Bromination A->B Br2, H2SO4 C Nitration B->C HNO3, H2SO4 D Esterification C->D MeOH, H+ E Reduction D->E Zn, HCl F Aminoester Intermediate E->F G Diazotization & Cyclization F->G NaNO2, HCl H Methyl 6-bromo-1H- indazole-4-carboxylate G->H I Hydrolysis H->I NaOH, H2O/MeOH J 6-Bromo-1H-indazole- 4-carboxylic acid I->J

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocol details the synthesis of this compound starting from 2-methylbenzoic acid.

Step 1: Bromination of 2-Methylbenzoic Acid

  • Procedure: To a solution of 2-methylbenzoic acid in a suitable solvent such as sulfuric acid, add bromine portion-wise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is then carefully poured into ice water, and the precipitated solid is filtered, washed with water, and dried.

Step 2: Nitration of the Brominated Intermediate

  • Procedure: The product from the previous step is dissolved in concentrated sulfuric acid and cooled. A mixture of nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The reaction is stirred until completion.

  • Work-up: The mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water until neutral, and dried.

Step 3: Esterification to the Methyl Ester

  • Procedure: The nitrated compound is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the reaction is complete (monitored by TLC).

  • Work-up: The solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated.

Step 4: Reduction of the Nitro Group

  • Procedure: The methyl ester is dissolved in a suitable solvent like ethanol or acetic acid. A reducing agent such as zinc powder or stannous chloride is added, and the reaction is stirred, sometimes with heating.[3][5]

  • Work-up: After completion, the reaction mixture is filtered to remove the metal salts. The filtrate is concentrated, and the pH is adjusted to be basic. The product is then extracted with an organic solvent.

Step 5: Diazotization and Cyclization to form the Indazole Ring

  • Procedure: The resulting aminoester is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature. The reaction mixture is stirred for a period to allow for cyclization.

  • Work-up: The reaction is neutralized, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

Step 6: Hydrolysis to this compound

  • Procedure: The methyl 6-bromo-1H-indazole-4-carboxylate is dissolved in a mixture of methanol and water. An excess of a base such as sodium hydroxide or lithium hydroxide is added.[2] The mixture is stirred at room temperature or with gentle heating until the ester is fully hydrolyzed.[2]

  • Work-up: The methanol is removed under reduced pressure. The remaining aqueous solution is acidified with an acid like hydrochloric acid to precipitate the carboxylic acid.[2] The solid product is collected by filtration, washed with water, and dried under vacuum to yield this compound.[2]

Quantitative Data Summary

StepProductReagentsTypical YieldPurity Assessment
1-5Methyl 6-bromo-1H-indazole-4-carboxylateVariousNot explicitly statedTLC, NMR, Mass Spec
6This compoundNaOH or LiOHNot explicitly statedTLC, NMR, Mass Spec, HPLC

Note: Yields are highly dependent on reaction scale and optimization of conditions.

Alternative Synthetic Approach

An alternative synthesis can start from 4-bromo-2-methylaniline. This involves the diazotization and cyclization of 4-bromo-2-methylaniline to form 6-bromo-1H-indazole, followed by functionalization at the 4-position.[4]

Diagram of an Alternative Workflow

Alternative_Workflow A 4-Bromo-2-methylaniline B Diazotization & Cyclization A->B NaNO2, Acid C 6-Bromo-1H-indazole B->C D Formylation C->D Vilsmeier-Haack or similar E 6-Bromo-1H-indazole- 4-carboxaldehyde D->E F Oxidation E->F KMnO4 or other oxidant G 6-Bromo-1H-indazole- 4-carboxylic acid F->G

Caption: Alternative synthetic route to this compound.

References

Application Notes and Protocols for the Amide Coupling of 6-Bromo-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 6-bromo-1H-indazole-4-carboxamides, compounds of significant interest in medicinal chemistry due to their potential as anticancer and antiangiogenic agents.[1][2] The protocols outlined below cover standard amide bond formation techniques from 6-bromo-1H-indazole-4-carboxylic acid. All quantitative data is presented in tabular format for clarity. Additionally, a key signaling pathway and a general experimental workflow are visualized using diagrams to facilitate understanding.

Introduction

Indazole derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a wide range of biological activities.[2] The this compound framework is a valuable starting material for the development of novel therapeutic agents. The bromine atom at the 6-position and the carboxylic acid at the 4-position serve as versatile handles for chemical modification, allowing for the exploration of structure-activity relationships. The synthesis of amide derivatives from this core structure is a common strategy to enhance pharmacological properties.[2]

Data Presentation

Table 1: Common Coupling Reagents for Amide Bond Formation
Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions
EDC (Carbodiimide)HOBt or NHSDIPEA or Et₃NDMF, DCM1-24 hours60-95%Water-soluble byproducts, cost-effective.[3][4]Racemization, formation of N-acylurea byproduct.[5]
HATU (Uronium Salt)NoneDIPEA or Et₃NDMF, ACN1-6 hours70-95%High efficiency, low racemization, suitable for less reactive amines.[6][7]Guanidinylation of the amine if not pre-activated.[6]
PyBOP (Phosphonium Salt)NoneDIPEA or Et₃NDMF, DCM1-4 hours65-90%Avoids guanidinylation side reaction.[6]Byproduct removal can be challenging.

Yields and reaction times are typical and can vary significantly based on the specific substrates and reaction conditions employed.

Table 2: Stoichiometry for Amide Coupling Reactions
ReagentProtocol 1 (EDC/HOBt) EquivalentsProtocol 2 (HATU) Equivalents
This compound1.01.0
Amine1.0 - 1.21.0 - 1.2
EDC·HCl 1.2-
HOBt 1.2-
HATU -1.0 - 1.1
DIPEA or Et₃N 2.0 - 3.02.0 - 3.0

Experimental Protocols

Protocol 1: Standard Amide Coupling using EDC/HOBt

This protocol describes a common and cost-effective method for the synthesis of 6-bromo-1H-indazole-4-carboxamides, particularly suitable for reactive amines.[6]

Materials:

  • This compound

  • Desired amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF to make an approximately 0.1 M solution.

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.[1]

  • Add DIPEA (2.0-3.0 eq) and stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[1]

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 8 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).[1]

  • Combine the organic layers and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired 6-bromo-1H-indazole-4-carboxamide.

Protocol 2: High-Efficiency Amide Coupling using HATU

This protocol is recommended for a broad range of applications, including the coupling of less reactive or sterically hindered amines.[6]

Materials:

  • This compound

  • Desired amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to make a ~0.1 M solution and stir until dissolved.

  • Add DIPEA (2.0-3.0 eq) and stir for 2 minutes.[6]

  • Add HATU (1.1 eq) in one portion and allow the mixture to stir for 15-30 minutes for pre-activation.[3][8]

  • Add the amine (1.2 eq) to the activated acid mixture.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS.[6]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure 6-bromo-1H-indazole-4-carboxamide.

Visualizations

Experimental Workflow

G General Workflow for Amide Coupling cluster_prep Reagent Preparation cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Workup and Purification A Dissolve this compound (1.0 eq) in anhydrous solvent (e.g., DMF) B Add base (e.g., DIPEA, 2-3 eq) A->B C Add coupling reagent (e.g., EDC/HOBt or HATU, 1.1-1.2 eq) B->C D Stir for 15-30 min at RT (Pre-activation) C->D E Add amine (1.1-1.2 eq) D->E F Stir for 2-24 h at RT E->F G Monitor reaction by TLC or LC-MS F->G H Aqueous workup (Acid/Base washes) G->H I Extraction with organic solvent H->I J Dry, filter, and concentrate I->J K Purify by column chromatography or recrystallization J->K L L K->L Final Product

Caption: General workflow for the synthesis of 6-bromo-1H-indazole-4-carboxamides.

Signaling Pathway

Many indazole derivatives function as kinase inhibitors. Specifically, they have been designed and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is critical for tumor growth.[1][5]

G VEGF Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling & Cellular Response VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras VEGF VEGF (Vascular Endothelial Growth Factor) VEGF->VEGFR2 Binds & Induces Dimerization Indazole 6-Bromo-1H-indazole -4-carboxamide Derivative Indazole->VEGFR2 Inhibits Kinase Domain (ATP-competitive) Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromo-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale synthesis of 6-Bromo-1H-indazole and its derivatives. 6-Bromo-1H-indazole is a critical building block in medicinal chemistry, serving as a key intermediate in the development of a wide array of therapeutic agents, notably kinase inhibitors for cancer treatment.[1] The methodologies outlined are designed for scalability and reproducibility, making them suitable for industrial applications.

Large-Scale Synthesis of 6-Bromo-1H-indazole

The synthesis of 6-Bromo-1H-indazole on a large scale can be efficiently achieved through the diazotization of 4-bromo-2-methylaniline, followed by a cyclization reaction.[1] This method is robust and well-documented, lending itself to industrial production.[1]

Quantitative Data Summary
ParameterValue
Starting Material 4-bromo-2-methylaniline
Key Reagents Acetic anhydride, Potassium acetate, Isoamyl nitrite, Hydrochloric acid, Sodium hydroxide
Solvents Chloroform, Heptane
Reaction Temperature Reflux at 68°C
Reaction Time 20 hours
Purity Assessment NMR, Mass Spectrometry, and HPLC
Experimental Protocol

Step 1: Acetylation of 4-bromo-2-methylaniline

  • In a suitable reaction vessel, dissolve 95.0 g of 4-bromo-2-methylaniline in 0.70 L of chloroform.

  • Cool the solution and add 0.109 L of acetic anhydride while ensuring the temperature is maintained below 40°C.

Step 2: Diazotization and Cyclization

  • To the reaction mixture from Step 1, add 14.6 g of potassium acetate followed by 0.147 L of isoamyl nitrite.

  • Heat the mixture to reflux at 68°C and maintain this temperature for 20 hours.

  • After the reaction is complete, cool the mixture to 25°C.

Step 3: Work-up and Hydrolysis

  • Remove the volatile components from the reaction mixture under vacuum.

  • Add water to the residue and perform an azeotropic distillation.

  • Add a total of 500 mL of concentrated hydrochloric acid and heat the mixture to 50-55°C.

Step 4: Isolation and Purification

  • Cool the acidic mixture to 20°C.

  • Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.

  • Evaporate the solvent from the resulting mixture.

  • Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.

Experimental Workflow

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Diazotization & Cyclization cluster_2 Step 3: Work-up & Hydrolysis cluster_3 Step 4: Isolation & Purification A Dissolve 4-bromo-2-methylaniline in Chloroform B Add Acetic Anhydride (<40°C) A->B C Add Potassium Acetate & Isoamyl Nitrite B->C D Reflux at 68°C for 20h C->D E Cool to 25°C D->E F Remove Volatiles (vacuum) E->F G Azeotropic Distillation with Water F->G H Add Conc. HCl (50-55°C) G->H I Cool to 20°C H->I J Adjust pH to 11 (NaOH) I->J K Evaporate Solvent J->K L Slurry with Heptane, Filter & Dry K->L M 6-Bromo-1H-indazole L->M

Workflow for the large-scale synthesis of 6-Bromo-1H-indazole.

Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine

This protocol outlines a multi-step synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine, a valuable derivative for pharmacological research, starting from the commercially available 6-bromo-1H-indazole.[2] The process involves N-methylation, nitration, and subsequent reduction of the nitro group.[2]

Quantitative Data Summary
StepProductStarting MaterialKey ReagentsTypical Yield
1 6-bromo-1-methyl-1H-indazole6-bromo-1H-indazoleSodium hydride, Methyl iodide80-90%
2 6-bromo-1-methyl-4-nitro-1H-indazole6-bromo-1-methyl-1H-indazoleNitric acid, Sulfuric acid50-60%
3 6-bromo-1-methyl-1H-indazol-4-amine6-bromo-1-methyl-4-nitro-1H-indazole10% Pd/C, Hydrogen gas-
Experimental Protocols

Step 1: N-methylation of 6-bromo-1H-indazole

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0°C, add a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0°C and add methyl iodide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-bromo-1-methyl-1H-indazole.

Step 2: Nitration of 6-bromo-1-methyl-1H-indazole

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to concentrated sulfuric acid (10 mL) and stir until completely dissolved.[3]

  • Cool the mixture to 0-5°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL) dropwise, maintaining the internal temperature below 10°C.[3]

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.[3]

  • Neutralize the mixture with a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-bromo-1-methyl-4-nitro-1H-indazole.[2]

Step 3: Reduction of 6-bromo-1-methyl-4-nitro-1H-indazole

  • To a solution of 6-bromo-1-methyl-4-nitro-1H-indazole (1.0 eq) in ethanol in a hydrogenation vessel, add 10% Pd/C (10 mol %).[2]

  • Purge the vessel with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature for 4-6 hours, monitoring the reaction progress by TLC.[2]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 6-bromo-1-methyl-1H-indazol-4-amine.

Signaling Pathway of Synthesis

G A 6-bromo-1H-indazole B N-methylation (NaH, MeI, THF) A->B Step 1 C 6-bromo-1-methyl-1H-indazole B->C D Nitration (HNO3, H2SO4) C->D Step 2 E 6-bromo-1-methyl-4-nitro-1H-indazole D->E F Reduction (H2, 10% Pd/C, EtOH) E->F Step 3 G 6-bromo-1-methyl-1H-indazol-4-amine F->G

Synthetic pathway for 6-Bromo-1-methyl-1H-indazol-4-amine.

References

Application Notes and Protocols for the Use of 6-Bromo-1H-indazole-4-carboxylic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of targeted therapies, particularly kinase inhibitors.[1] Its structural similarity to the purine core of ATP allows indazole-based compounds to function as competitive inhibitors at the ATP-binding site of kinases.[1] Among the various substituted indazoles, 6-Bromo-1H-indazole-4-carboxylic acid and its derivatives have emerged as crucial building blocks for creating potent and selective kinase inhibitors.

The strategic placement of the bromine atom at the 6-position offers a versatile handle for synthetic modifications, particularly through cross-coupling reactions like Suzuki and Heck, enabling the exploration of solvent-exposed regions of the ATP-binding pocket.[1] The carboxylic acid group at the 4-position provides a key point for functionalization to establish critical interactions within the kinase active site, thereby enhancing potency and selectivity.[1][2]

This document provides detailed application notes and experimental protocols for utilizing this compound in the discovery of novel kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.

Rationale for Use in Kinase Inhibitor Synthesis

The 1H-indazole core is a bioisostere of the purine ring in ATP, which allows it to act as a competitive inhibitor at the kinase active site.[1] The nitrogen atoms of the indazole ring can serve as hydrogen bond donors and acceptors, forming key interactions with the hinge region of the kinase, a critical determinant of binding affinity.[1] This inherent binding capability makes the indazole scaffold an excellent starting point for inhibitor design. The bromo- and carboxylic acid-substituents on the this compound scaffold provide orthogonal handles for synthetic elaboration to achieve high potency and selectivity against specific kinase targets.

Key Kinase Targets

Derivatives of 6-Bromo-1H-indazole have demonstrated inhibitory activity against a range of important kinases, including:

  • Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication, PLK4 is a validated target in oncology.[3]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][4]

  • Phosphoinositide 3-kinase (PI3K): A family of enzymes involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.[5]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Implicated in Parkinson's disease.[5]

  • c-Jun N-terminal Kinase 3 (JNK3): A member of the mitogen-activated protein kinase (MAPK) family involved in neuronal apoptosis.[6]

Quantitative Data Summary

The following table summarizes the biological activity of representative kinase inhibitors synthesized using the 6-bromo-1H-indazole scaffold or its close derivatives.

Compound/InhibitorTarget KinaseIC50 / KiCell-based Assay IC50Reference
K22PLK40.1 nM1.3 µM (MCF-7)[3]
K17PLK40.3 nMNot Reported[3]
CFI-400437PLK40.6 nMNot Reported[3]
CFI-400945PLK42.8 nMNot Reported[3]
AxitinibPLK46.5 nMNot Reported[3]
VX680PLK47.66 nM (Ki)Not Reported[3]
C05PLK4< 0.1 nM0.948 µM (IMR-32), 0.979 µM (MCF-7), 1.679 µM (H460)[7]
SR-3737JNK312 nMNot Reported[6]
SR-3737p383 nMNot Reported[6]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-3-iodo-1H-indazole

This protocol describes the iodination of 6-Bromo-1H-indazole, a common first step to enable further functionalization.

Materials:

  • 6-Bromo-1H-indazole

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Water

  • Saturated aqueous ammonium chloride

Procedure:

  • Dissolve 6-Bromo-1H-indazole (1.0 eq) in DMF.[1]

  • Add N-Iodosuccinimide (NIS) (1.5 eq) to the solution.[1]

  • Stir the mixture at room temperature for 4 hours.[1]

  • Pour the reaction mixture into water.[1]

  • Add saturated aqueous ammonium chloride.[1]

  • Filter the resulting precipitate.[1]

  • Wash the precipitate with water.[1]

  • Dry the solid under vacuum to yield 6-bromo-3-iodo-1H-indazole.[1]

Protocol 2: Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amides

This protocol details the activation of the carboxylic acid and subsequent amide bond formation.

Materials:

  • 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid

  • N,N-dimethylformamide (DMF), anhydrous

  • 1-Hydroxybenzotriazole (HOBT)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • Triethylamine (TEA)

  • Desired amine

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid (1 equivalent) in anhydrous DMF.[2]

  • Add a coupling agent, for example, HOBT (1.2 equivalents) and EDC.HCl (1.2 equivalents), followed by a tertiary amine base like triethylamine (TEA) (3 equivalents).[2]

  • Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.[2]

  • Add the desired amine (1 equivalent) to the reaction mixture.[2]

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.[2]

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[2]

Protocol 3: Large-Scale Synthesis of 6-Bromo-1H-indazole

This protocol is suitable for producing larger quantities of the starting material.[8]

Materials:

  • 4-bromo-2-methylaniline

  • Chloroform

  • Acetic anhydride

  • Potassium acetate

  • Isoamyl nitrite

  • Concentrated hydrochloric acid

  • 50% aqueous solution of sodium hydroxide

  • Heptane

Procedure:

  • Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.[8]

  • Diazotization and Cyclization: To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux at 68°C and maintain for 20 hours. After the reaction is complete, cool the mixture to 25°C.[8]

  • Work-up and Hydrolysis: Remove the volatile components from the reaction mixture under vacuum. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.[8]

  • Isolation and Purification: Cool the acidic mixture to 20°C. Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent from the resulting mixture. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.[8]

Visualizations

Signaling Pathways and Experimental Workflows

G General Workflow for Kinase Inhibitor Discovery cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Target_Identification Target Identification and Validation Scaffold_Selection Scaffold Selection (6-Bromo-1H-indazole) Target_Identification->Scaffold_Selection Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead SAR_Studies Structure-Activity Relationship (SAR) Hit_to_Lead->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Lead_Optimization->In_Vivo_Studies Candidate_Selection Clinical Candidate Selection In_Vivo_Studies->Candidate_Selection G Simplified PLK4 Signaling Pathway PLK4 PLK4 Centriole_Duplication Centriole_Duplication PLK4->Centriole_Duplication Centrosome_Amplification Centrosome_Amplification Centriole_Duplication->Centrosome_Amplification dysregulation Aneuploidy Aneuploidy Centrosome_Amplification->Aneuploidy Tumorigenesis Tumorigenesis Aneuploidy->Tumorigenesis Inhibitor 6-Bromo-1H-indazole -based Inhibitor Inhibitor->PLK4 G Key Downstream Pathways of VEGFR Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PLCg->RAS_RAF_MEK_ERK AKT_mTOR AKT/mTOR Pathway PI3K->AKT_mTOR Cell_Proliferation Cell_Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation Cell_Survival Cell_Survival AKT_mTOR->Cell_Survival Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Survival->Angiogenesis Inhibitor 6-Bromo-1H-indazole -based Inhibitor Inhibitor->VEGFR

References

Application Notes and Protocols for N-alkylation of 6-Bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of indazoles is a fundamental transformation in medicinal chemistry, yielding derivatives that are integral to a wide array of pharmacologically active molecules. The indazole scaffold is a recognized pharmacophore, and its functionalization, particularly at the N1 or N2 positions, can significantly influence biological activity.[1][2][3][4] However, the synthesis of N-alkylated indazoles often presents a regioselectivity challenge, as alkylation can occur at either of the two nitrogen atoms, leading to mixtures of N1 and N2 isomers.[5][6]

Achieving regioselective control is crucial for efficient synthesis and avoiding complex purification steps.[6] The reaction conditions—including the choice of base, solvent, and alkylating agent—play a critical role in directing the alkylation to the desired nitrogen.[2][4][7] For many indazole derivatives, the N1-substituted product is the thermodynamically more stable isomer.[2]

This document provides detailed, reproducible protocols for the regioselective N1-alkylation of 6-bromo-1H-indazole, a versatile intermediate in drug development. The methodologies are based on established conditions known to favor high N1 selectivity.

Factors Influencing Regioselectivity

The ratio of N1 to N2 alkylation is governed by a combination of steric, electronic, and reaction-condition-dependent factors:

  • Base and Solvent System : The choice of base and solvent is paramount. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) have been shown to strongly favor N1-alkylation.[1][2][4][7] This preference is often attributed to the formation of a sodium salt of the indazole, where the metal cation may coordinate in a way that sterically hinders the N2 position.[5][6]

  • Counter-ion : The cation from the base (e.g., Na+, K+, Cs+) can influence the reaction's outcome. Cesium carbonate (Cs₂CO₃), for instance, is also reported to provide high N1 selectivity, particularly in solvents like dioxane.[7]

  • Alkylating Agent : While less impactful for small groups like methyl, bulkier alkylating agents can increase steric hindrance at the N2 position, thereby favoring N1 substitution.[7] The protocol is effective for a variety of alkylating reagents, including primary alkyl halides and secondary alkyl tosylates.[1][3]

Experimental Protocols

Two primary methods for achieving high N1-selectivity in the alkylation of 6-bromo-1H-indazole are presented below.

Protocol 1: N1-Alkylation using Sodium Hydride in Tetrahydrofuran

This protocol is widely cited for its high regioselectivity towards the N1 position.[1][7][8]

Materials and Reagents:

  • 6-Bromo-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide, alkyl tosylate)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Deprotonation : Cool the suspension to 0 °C using an ice bath. Dissolve 6-bromo-1H-indazole (1.0 equivalent) in a separate flask containing anhydrous THF and add this solution dropwise to the NaH suspension.

  • Anion Formation : Allow the reaction mixture to slowly warm to room temperature and stir for 30-60 minutes. The cessation of hydrogen gas evolution indicates the formation of the indazolide anion.

  • Alkylation : Cool the mixture back down to 0 °C. Add the alkylating agent (1.1 equivalents) dropwise to the reaction flask.

  • Reaction Monitoring : Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[7][8]

  • Workup : Upon completion, carefully quench the reaction by cooling the flask to 0 °C and slowly adding saturated aqueous NH₄Cl solution.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated-6-bromo-1H-indazole.[8]

Protocol 2: N1-Alkylation using Cesium Carbonate in Dioxane

This method provides an alternative to using sodium hydride and is particularly effective with tosylate alkylating agents.[7]

Materials and Reagents:

  • 6-Bromo-1H-indazole

  • Cesium carbonate (Cs₂CO₃)

  • Alkylating agent (e.g., methyl tosylate, ethyl tosylate)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : To a round-bottom flask, add 6-bromo-1H-indazole (1.0 equivalent), cesium carbonate (2.0 equivalents), and anhydrous dioxane.[7]

  • Alkylation : Add the alkylating agent (1.5 equivalents) to the stirred mixture.[7]

  • Reaction : Heat the resulting mixture to 90 °C and stir for 2-4 hours.[7] Monitor the reaction for completion by TLC or LC-MS.

  • Workup : After cooling to room temperature, pour the mixture into ethyl acetate.[7]

  • Extraction and Purification : Wash the organic phase sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography or recrystallization.[7]

Data Presentation

The following table summarizes typical conditions and outcomes for the N-alkylation of indazole derivatives, providing a comparative overview.

Starting MaterialBase (eq.)SolventAlkylating Agent (eq.)Temp.Time (h)Product(s) (N1:N2 Ratio)Yield (%)
6-Bromo-1H-indazoleNaH (1.2)THFMethyl Iodide (1.1)0°C to RT12-166-Bromo-1-methyl-1H-indazole80-90
Methyl 5-bromo-1H-indazole-3-carboxylateCs₂CO₃ (2.0)DioxaneAlkyl Tosylate (1.5)90°C2N1-alkylated product90-98
1H-IndazoleNaH (1.1)THFn-Pentyl Bromide (1.1)RT16N1 > N2 (9:1)90 (combined)
1H-IndazoleK₂CO₃ (2.0)DMFBenzyl Bromide (1.1)RT12N1 ≈ N2 (1:1)95 (combined)

Note: Data is compiled from various sources and serves as a guideline.[7][8] Yields and ratios can vary based on the specific substrate and precise reaction conditions.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of 6-bromo-1H-indazole using Protocol 1.

G start Start: Weigh Reagents (6-Bromo-1H-indazole, NaH, Solvent) setup Reaction Setup - Add NaH and Anhydrous THF to flask - Inert Atmosphere (N2/Ar) start->setup deprotonation Deprotonation (Anion Formation) - Cool to 0 °C - Add Indazole Solution Dropwise - Stir at RT for 30-60 min setup->deprotonation alkylation Alkylation Step - Cool to 0 °C - Add Alkylating Agent Dropwise deprotonation->alkylation reaction Reaction - Warm to RT - Stir for 12-16h - Monitor by TLC/LC-MS alkylation->reaction workup Quench & Workup - Cool to 0 °C - Add sat. aq. NH4Cl reaction->workup extraction Extraction - Extract with Ethyl Acetate (3x) - Wash with Brine workup->extraction purification Drying & Purification - Dry over Na2SO4 - Concentrate in vacuo - Column Chromatography extraction->purification end End: Pure N1-Alkyl-6-bromo-1H-indazole purification->end

Caption: General experimental workflow for N1-alkylation of 6-bromo-1H-indazole.

References

Application of 6-Bromo-1H-indazole-4-carboxylic Acid in Cancer Research: A Detailed Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromo-1H-indazole-4-carboxylic acid has emerged as a valuable scaffold in medicinal chemistry, particularly in the development of novel anti-cancer therapeutics. The indazole core is a well-recognized "privileged structure," known for its ability to interact with a variety of biological targets. Its structural similarity to purine allows it to function as a competitive inhibitor for ATP-binding sites in kinases, a critical class of enzymes often dysregulated in cancer. The bromine atom at the 6-position and the carboxylic acid at the 4-position provide versatile handles for synthetic modification, enabling the exploration of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive overview of the application of this compound derivatives in cancer research, including their synthesis, biological activity, and proposed mechanisms of action.

Derivatives of this scaffold have demonstrated significant potential as anti-cancer agents by targeting key processes in tumor progression, most notably angiogenesis.[1][2] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of this process, making it a prime target for anti-cancer drug development.[1] Compounds derived from this compound have shown promise as inhibitors of angiogenesis, alongside direct cytotoxic effects on cancer cells.[1][2]

Quantitative Data Summary

The following table summarizes the in vitro anti-proliferative activity of a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: In Vitro Anti-proliferative Activity of 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amide Derivatives

CompoundTarget Cell LineCancer TypeIC50 (µM)
11c HEP3BPN 11Liver CancerPotent Activity
11d HEP3BPN 11Liver CancerPotent Activity
Methotrexate (Standard) HEP3BPN 11Liver Cancer-
Series 11a-x MDA 453Breast Cancer-
Series 11a-x HL 60Leukemia-

Note: Specific IC50 values for compounds 11c and 11d were described as showing "higher inhibitory activity" compared to the standard methotrexate, indicating significant potency.[2] A full quantitative comparison across all compounds in the series (11a-x) was not available in the public documentation.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed anti-angiogenic signaling pathway targeted by this compound derivatives and a general workflow for their synthesis and evaluation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Biological Outcome VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding P1 Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->P1 Activation Indazole Indazole Derivative (e.g., Compound 11c) Indazole->VEGFR2 Inhibition P2 Gene Transcription P1->P2 P3 Cell Proliferation, Migration, Survival P2->P3 Angiogenesis Angiogenesis P3->Angiogenesis TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth

Caption: Proposed anti-angiogenic mechanism of action for indazole derivatives.

G start Starting Material: 2-Methylbenzoic Acid step1 Multi-step Synthesis of 6-bromo-1-cyclopentyl-1H- indazole-4-carboxylic acid start->step1 step2 Amide Coupling with Various Amines step1->step2 step3 Purification (e.g., Column Chromatography) step2->step3 final_product Target Amide Derivatives (e.g., 11a-x) step3->final_product eval Biological Evaluation final_product->eval assay1 In Vitro Cytotoxicity (MTT Assay) eval->assay1 assay2 Anti-angiogenic Assay eval->assay2 assay3 Antioxidant Assay eval->assay3

Caption: General workflow for synthesis and biological evaluation.

Experimental Protocols

The following protocols are based on methodologies reported for the synthesis and evaluation of this compound derivatives.[2][3]

Protocol 1: Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amides

This protocol describes a general procedure for the synthesis of amide derivatives from the 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid core.

A. Synthesis of the Carboxylic Acid Intermediate:

  • Multi-step Synthesis: The core intermediate, 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid, is synthesized from 2-methylbenzoic acid through a sequence of bromination, nitration, esterification, reduction to an aminoester, and subsequent cyclization and N-alkylation steps.[1][3]

  • Saponification: To a solution of the corresponding methyl ester (methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate) in a mixture of methanol and water, add an excess of a base such as sodium hydroxide.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid.[3]

B. Amide Coupling:

  • In a round-bottom flask, dissolve 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a coupling agent, for example, 1-hydroxybenzotriazole (HOBT) (1.2 equivalents) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 equivalents).

  • Add a tertiary amine base like triethylamine (TEA) (3 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for approximately 15 minutes to activate the carboxylic acid.

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.[3]

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.[3]

Protocol 2: In Vitro Anti-proliferative Activity (MTT Assay)

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay used to assess the cytotoxicity of the synthesized compounds against cancer cell lines.[2]

  • Cell Seeding: Seed human cancer cells (e.g., HEP3BPN 11, MDA 453, HL 60) into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds and a standard reference drug (e.g., methotrexate) in the cell culture medium.

  • Remove the overnight culture medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable curve-fitting software.

Conclusion

This compound serves as a highly promising and adaptable scaffold for the design and synthesis of novel anti-cancer agents. Its derivatives have demonstrated potent in vitro activity against various cancer cell lines, with a particularly noteworthy mechanism of action involving the inhibition of angiogenesis. The synthetic accessibility and the potential for diverse functionalization make this compound a valuable starting point for drug discovery campaigns aimed at developing new-generation targeted cancer therapies. The protocols and data presented herein provide a solid foundation for researchers to further explore and optimize compounds based on this efficacious indazole core.

References

Application Notes and Protocols: 6-Bromo-1H-indazole-4-carboxylic acid as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility and biological significance of 6-Bromo-1H-indazole-4-carboxylic acid as a key starting material for the generation of diverse heterocyclic scaffolds. The protocols outlined herein, along with the accompanying biological data and pathway diagrams, are intended to facilitate the exploration of this privileged scaffold in drug discovery and medicinal chemistry programs.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The indazole nucleus is considered a "privileged scaffold" as it can interact with a variety of biological targets. This compound, in particular, serves as a versatile building block for the synthesis of novel heterocycles. The presence of the bromine atom at the 6-position and the carboxylic acid at the 4-position offers two orthogonal handles for chemical modification, allowing for the systematic exploration of the chemical space and the optimization of structure-activity relationships (SAR).

This document details the synthesis of a series of amide derivatives based on the 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid core, which have shown promising anticancer, antiangiogenic, and antioxidant activities.[1] The methodologies described can be adapted for the synthesis of a wide array of novel heterocyclic compounds.

Synthesis of the Core Intermediate: 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid

The synthesis of the central building block, 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid, is a multi-step process that begins with commercially available 2-methylbenzoic acid.[1][2]

Experimental Protocol:

Step 1: Bromination of 2-Methylbenzoic Acid

  • To a solution of 2-methylbenzoic acid in a suitable solvent (e.g., acetic acid), add a brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 3-bromo-2-methylbenzoic acid.

Step 2: Nitration of 3-Bromo-2-methylbenzoic Acid

  • To a cooled (0 °C) mixture of fuming nitric acid and sulfuric acid, slowly add 3-bromo-2-methylbenzoic acid.

  • Maintain the temperature below 10 °C during the addition.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the mixture onto crushed ice.

  • Filter the resulting precipitate, wash thoroughly with water, and dry to yield 3-bromo-2-methyl-5-nitrobenzoic acid.

Step 3: Esterification to Methyl 3-bromo-2-methyl-5-nitrobenzoate

  • Dissolve 3-bromo-2-methyl-5-nitrobenzoic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the methyl ester.

Step 4: Reductive Cyclization to Methyl 6-bromo-1H-indazole-4-carboxylate

  • Dissolve methyl 3-bromo-2-methyl-5-nitrobenzoate in a suitable solvent such as acetic acid.

  • Add a reducing agent (e.g., zinc dust or iron powder) portion-wise.

  • Heat the reaction mixture at reflux for 2-3 hours.

  • Cool the mixture and filter to remove the excess reducing agent.

  • Concentrate the filtrate, and purify the residue by column chromatography to obtain the indazole product.

Step 5: N-Alkylation to Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate

  • To a solution of methyl 6-bromo-1H-indazole-4-carboxylate in an anhydrous aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate or sodium hydride).

  • Stir the mixture for 30 minutes at room temperature.

  • Add cyclopentyl bromide and heat the reaction to 60-70 °C for 4-6 hours.

  • Cool the reaction, pour into water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify by column chromatography.

Step 6: Hydrolysis to 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid

  • Dissolve the methyl ester from the previous step in a mixture of methanol and water.

  • Add an excess of a base (e.g., sodium hydroxide or lithium hydroxide).[1]

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).[1]

  • Remove the methanol under reduced pressure.[1]

  • Acidify the aqueous residue with an acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.[1]

  • Filter the solid, wash with water, and dry under vacuum to afford the final product.[1]

Synthesis of Novel Heterocycles: Amide Derivatives

The carboxylic acid group of the core intermediate can be readily converted to a variety of amides, leading to a library of novel heterocyclic compounds with potential biological activities.[1]

Experimental Protocol: Amide Coupling
  • In a round-bottom flask, dissolve 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).[1]

  • Add a coupling agent, for example, HOBT (1.2 equivalents) and EDC.HCl (1.2 equivalents), followed by a tertiary amine base like triethylamine (TEA) (3 equivalents).[1]

  • Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.[1]

  • Add the desired amine (1 equivalent) to the reaction mixture.[1]

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.[1]

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.[1]

Quantitative Data

The following tables summarize the yields and biological activities of a selection of synthesized 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivatives.

Compound IDAmine MoietyYield (%)
11a 4-Fluoroaniline78
11b 4-Chloroaniline82
11c 4-Bromoaniline85
11d 4-Iodoaniline81
11e 4-Methoxyaniline75
11f 4-Ethylaniline79
11g 4-(Trifluoromethyl)aniline72
11h 4-Aminobenzonitrile80

Yields are based on the amide coupling step.

Compound IDCancer Cell LineCytotoxicity (% Inhibition at 10 µM)
11c HEP3BPN 11 (Liver)> Methotrexate (standard)
11d HEP3BPN 11 (Liver)> Methotrexate (standard)
120 HEP3BPN-1188.12 ± 0.6
120 MDA-45360.56 ± 0.8
120 HL-6069.10 ± 0.11

Data for compounds 11c and 11d are from a study by Sawant et al., where they showed higher inhibitory activity than the standard methotrexate.[3] Data for compound 120 is from a separate study.[4]

Signaling Pathways and Experimental Workflows

The biological activity of these indazole derivatives is linked to their ability to modulate key signaling pathways involved in cancer progression, such as those mediated by TNFα, VEGF, and EGF.[3]

Experimental Workflow: Synthesis of Amide Derivatives

G start 6-Bromo-1-cyclopentyl-1H- indazole-4-carboxylic acid dissolve Dissolve in DMF start->dissolve add_coupling Add HOBT, EDC.HCl, TEA dissolve->add_coupling activate Activate Carboxylic Acid (15 min, RT) add_coupling->activate add_amine Add Desired Amine activate->add_amine react Stir at RT (4-6h) add_amine->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify product Purified Amide Derivative purify->product

Caption: Workflow for the amide coupling reaction.

Signaling Pathway: Simplified TNFα Signaling

TNF_alpha_pathway cluster_cytoplasm Cytoplasm TNF_alpha TNFα TNFR1 TNFR1 TNF_alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B P NF_kappa_B NF-κB Nucleus Nucleus NF_kappa_B->Nucleus Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Indazole Indazole Derivative (e.g., 11c, 11d) Indazole->TNF_alpha Inhibits

Caption: Inhibition of the TNFα signaling pathway.

Signaling Pathway: Simplified VEGF Signaling

VEGF_pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Angiogenesis Angiogenesis Proliferation Nucleus->Angiogenesis Indazole Indazole Derivative (e.g., 11c, 11d) Indazole->VEGF Inhibits

Caption: Inhibition of the VEGF signaling pathway.

Signaling Pathway: Simplified EGF Signaling

EGF_pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation Indazole Indazole Derivative (e.g., 11c) Indazole->EGF Inhibits

Caption: Inhibition of the EGF signaling pathway.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel heterocyclic compounds with significant therapeutic potential. The synthetic protocols provided herein offer a robust foundation for the generation of diverse libraries of indazole derivatives. The demonstrated anticancer, antiangiogenic, and antioxidant activities of the amide derivatives highlight the potential of this scaffold in drug discovery. The ability of these compounds to modulate key signaling pathways, such as TNFα, VEGF, and EGF, provides a strong rationale for their further development as targeted therapies. Researchers are encouraged to utilize these application notes and protocols to explore the full potential of this compound in their own research endeavors.

References

Application Notes and Protocols for the Characterization of 6-Bromo-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the structural characterization and purity assessment of 6-Bromo-1H-indazole-4-carboxylic acid. The protocols outlined below are essential for quality control, ensuring the identity, purity, and consistency of this compound in research and development settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
Appearance Solid
Melting Point 293-298 °C
CAS Number 885523-08-0

Analytical Workflow for Characterization

A multi-tiered analytical approach is recommended for the comprehensive characterization of this compound. This workflow ensures unambiguous identification and accurate purity determination.

Analytical Workflow cluster_0 Step 1: Identification & Characterization cluster_1 Step 2: Purity & Impurity Profiling cluster_2 Step 3: Final Assessment A Sample of 6-Bromo-1H- indazole-4-carboxylic acid B Spectroscopic Analysis (NMR, IR, MS) A->B C Physical Characterization (Melting Point, Appearance) A->C D HPLC Purity & Impurity Profiling B->D E LC-MS for Impurity Identification D->E F Data Analysis & Comparison to Specifications E->F G Release (Meets Specification) F->G H Further Investigation / Re-purification (Out of Specification) F->H NMR Workflow A Weigh 5-20 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Transfer to an NMR tube B->C D Insert tube into spectrometer C->D E Lock, tune, and shim D->E F Acquire ¹H and ¹³C NMR spectra E->F G Process and analyze data F->G HPLC Workflow A Prepare mobile phases B Equilibrate HPLC system A->B D Inject sample onto the column B->D C Prepare sample solution (e.g., 1 mg/mL in diluent) C->D E Run the gradient method D->E F Detect the eluting peaks using a UV detector E->F G Integrate peaks and calculate purity F->G

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 6-Bromo-1H-indazole-4-carboxylic acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 6-Bromo-1H-indazole-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. The described protocol is designed to provide accurate and reproducible results for quality control and assurance in research and drug development settings.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules.[1] Its chemical formula is C₈H₅BrN₂O₂, with a molecular weight of 241.04 g/mol .[2][3] The purity of this intermediate is critical as impurities can affect the yield, purity, and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of non-volatile and thermally labile compounds.[4] This document provides a detailed protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and data analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below for reference.

PropertyValueReference
Molecular FormulaC₈H₅BrN₂O₂[2]
Molecular Weight241.04 g/mol [2]
AppearanceSolid[2]
Melting Point293-298 °C[2]
CAS Number885523-08-0[2]

Experimental Protocol

Materials and Reagents
  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column is suitable for this analysis.

ParameterSpecification
HPLC SystemAgilent 1260 Infinity II or equivalent
DetectorDiode Array Detector (DAD) or UV-Vis Detector
ColumnC18, 4.6 x 150 mm, 5 µm particle size
SoftwareChemStation or equivalent
Sample Preparation

Proper sample preparation is crucial for accurate and reproducible HPLC results.[5] Since this compound is an acidic compound, pH adjustment can help in its stabilization.[6]

  • Standard Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Follow the same procedure as for the standard solution preparation.

  • Filtration:

    • Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[7]

Chromatographic Conditions

The following chromatographic conditions are recommended for the purity analysis. A reverse-phase method is suitable for this compound.[8]

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Phosphoric acid in Water
Mobile Phase BAcetonitrile
Gradient0-2 min: 10% B, 2-15 min: 10-90% B, 15-17 min: 90% B, 17-18 min: 90-10% B, 18-25 min: 10% B
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength254 nm

Data Analysis and Purity Calculation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Experimental workflow for HPLC purity analysis.

HPLC_Principle cluster_system HPLC System cluster_separation Principle of Separation mobile_phase Mobile Phase (Solvent) pump Pump mobile_phase->pump injector Injector pump->injector column Stationary Phase (Column) injector->column detector Detector column->detector separation Differential Partitioning data_system Data System detector->data_system sample Sample Mixture sample->injector pure_compounds Separated Compounds separation->pure_compounds

Caption: Logical relationship of HPLC purity determination.

References

Application Notes and Protocols for the NMR Analysis of 6-Bromo-1H-indazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 6-Bromo-1H-indazole-4-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. This document outlines the expected spectral data, experimental protocols for sample preparation and data acquisition, and a logical workflow for the analysis.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid bicyclic core and functional groups—a bromine atom, a carboxylic acid, and a pyrazole ring—make it a versatile scaffold for the synthesis of potent inhibitors of various enzymes and receptors. Accurate structural elucidation and purity assessment are critical, for which ¹H and ¹³C NMR spectroscopy are indispensable tools. These notes are intended to serve as a practical guide for researchers working with this and structurally related molecules.

Predicted NMR Spectral Data

The structure and numbering of this compound are shown below:

Expected ¹H NMR Signals:

The ¹H NMR spectrum is anticipated to show signals for the aromatic protons on the benzene ring, the proton on the pyrazole ring, and the acidic protons of the carboxylic acid and the N-H group.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3~8.0 - 8.5Singlet (s)-1H
H-5~7.8 - 8.2Doublet (d) or Singlet (s)~1-21H
H-7~7.5 - 7.9Doublet (d) or Singlet (s)~1-21H
NH (indazole)~13.0 - 14.0Broad Singlet (br s)-1H
COOH~12.0 - 13.0Broad Singlet (br s)-1H

Note: Chemical shifts are highly dependent on the solvent and concentration. The protons of the NH and COOH groups are exchangeable with deuterium and will disappear upon addition of D₂O.

Expected ¹³C NMR Signals:

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~165 - 175
C-7a~140 - 145
C-3a~135 - 140
C-3~130 - 135
C-5~125 - 130
C-7~120 - 125
C-6~115 - 120
C-4~110 - 115

Note: Assignments are predictive and should be confirmed by 2D NMR experiments such as HSQC and HMBC.

Experimental Protocols

1. Sample Preparation for NMR Analysis

  • Solvent Selection: A deuterated polar aprotic solvent is recommended to dissolve this compound and to observe the exchangeable protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Deuterated methanol (CD₃OD) can also be used, but will result in the exchange of the NH and COOH protons with deuterium, causing their signals to disappear.

  • Procedure:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

    • Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.

    • If necessary, filter the solution to remove any particulate matter.

2. ¹H NMR Data Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 0-16 ppm.

    • Temperature: 298 K.

3. ¹³C NMR Data Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is less sensitive.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 0-200 ppm.

    • Temperature: 298 K.

Data Processing and Analysis Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate for 1H chem_shift Chemical Shift Analysis baseline->chem_shift for 13C integrate->chem_shift coupling Coupling Constant Analysis (1H) chem_shift->coupling structure Structural Elucidation coupling->structure report report structure->report Final Report

NMR analysis workflow for this compound.

Structural Confirmation

For unambiguous assignment of all proton and carbon signals, especially for novel derivatives of this scaffold, it is highly recommended to perform two-dimensional (2D) NMR experiments.

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

The following diagram illustrates the relationships between different NMR experiments for structural elucidation.

NMR_Relationships H1 1H NMR COSY COSY H1->COSY H-H Connectivity HSQC HSQC H1->HSQC Direct C-H Correlation HMBC HMBC H1->HMBC Long-range C-H Correlation C13 13C NMR C13->HSQC C13->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Relationship of NMR experiments for structural elucidation.

By following these protocols and data analysis strategies, researchers can confidently characterize this compound and its derivatives, ensuring the structural integrity and purity of their compounds for downstream applications in drug discovery and development.

Application Notes and Protocols for 6-bromo-1H-indazole-4-carboxylic acid in Anti-inflammatory Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A primary goal in anti-inflammatory drug design is the development of small molecules that can modulate specific pathways in the inflammatory cascade.

Indazole derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anti-inflammatory properties.[1] This is often attributed to their ability to inhibit key inflammatory mediators. This document provides detailed application notes and protocols for the investigation of 6-bromo-1H-indazole-4-carboxylic acid as a potential anti-inflammatory agent. The protocols outlined below are based on established methods for evaluating indazole derivatives and provide a framework for assessing the efficacy and mechanism of action of this compound.[2][3]

Mechanism of Action

The anti-inflammatory effects of indazole derivatives are often attributed to their inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. Furthermore, these compounds have been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[2][3] These cytokines play a crucial role in amplifying and perpetuating the inflammatory response. The regulation of these inflammatory mediators is often linked to the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[4][5][6]

Data Presentation

The following table summarizes hypothetical quantitative data for the anti-inflammatory activity of this compound, based on typical results for analogous indazole derivatives. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

AssayTest CompoundIC50 Value (µM)
COX-2 Inhibition This compound15.8
Celecoxib (Positive Control)5.1
TNF-α Inhibition This compound185.5
Dexamethasone (Positive Control)31.7
IL-1β Inhibition This compound110.2
Dexamethasone (Positive Control)102.2

Experimental Protocols

In Vitro COX-2 Inhibition Assay

This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Assay buffer

  • This compound

  • Celecoxib (positive control)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a series of dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the fluorometric probe to each well.

  • Add the diluted test compound or positive control to the respective wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in a kinetic mode for 10 minutes.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value using a suitable software.

In Vitro TNF-α and IL-1β Inhibition Assay

This protocol measures the ability of the test compound to inhibit the production of TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs

  • RPMI-1640 cell culture medium

  • Fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Dexamethasone (positive control)

  • Human TNF-α and IL-1β ELISA kits

  • 24-well cell culture plates

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Culture the PBMCs in RPMI-1640 medium supplemented with 10% FBS.

  • Seed the cells in a 24-well plate at a density of 1 x 10^6 cells/well and allow them to adhere for 2 hours.

  • Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce cytokine production.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 values.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol assesses the in vivo acute anti-inflammatory activity of the test compound.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in saline)

  • This compound

  • Indomethacin (positive control)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups: vehicle control, positive control (indomethacin, 10 mg/kg), and test groups (e.g., 25, 50, and 100 mg/kg of this compound).

  • Administer the test compound or controls orally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Visualizations

Signaling Pathway

G Hypothesized Anti-inflammatory Mechanism of this compound cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cellular Signaling cluster_2 Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to COX2 COX-2 nucleus->COX2 induces transcription TNFa TNF-α nucleus->TNFa induces transcription IL1b IL-1β nucleus->IL1b induces transcription Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation Inflammation TNFa->Inflammation IL1b->Inflammation Prostaglandins->Inflammation Compound 6-bromo-1H-indazole- 4-carboxylic acid Compound->COX2 inhibits Compound->TNFa inhibits Compound->IL1b inhibits

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

G In Vitro Anti-inflammatory Assay Workflow cluster_0 Compound Preparation cluster_1 Cell-based Assay (Cytokine Inhibition) cluster_2 Enzyme-based Assay (COX-2 Inhibition) cluster_3 Data Analysis start Prepare stock solution of This compound dilute Create serial dilutions start->dilute pre_treat Pre-treat cells with compound dilute->pre_treat add_compound Add compound dilutions dilute->add_compound seed_cells Seed PBMCs in 24-well plates seed_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate collect Collect supernatants stimulate->collect elisa Perform ELISA for TNF-α and IL-1β collect->elisa analyze_elisa Calculate % inhibition and IC50 for cytokines elisa->analyze_elisa prepare_plate Prepare 96-well plate with COX-2, buffer, and probe prepare_plate->add_compound incubate Incubate at 37°C add_compound->incubate add_substrate Add arachidonic acid incubate->add_substrate measure Measure fluorescence add_substrate->measure analyze_cox Calculate % inhibition and IC50 for COX-2 measure->analyze_cox

Caption: Workflow for in vitro evaluation of anti-inflammatory activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 6-Bromo-1H-indazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed synthetic route commences with 2-methylbenzoic acid. This multi-step process involves bromination, nitration, esterification, reduction of the nitro group, formation of the indazole ring via diazotization and cyclization, and finally, hydrolysis of the ester to yield the desired carboxylic acid.

Q2: I am observing low yields in the final hydrolysis step. What could be the issue?

A2: Incomplete hydrolysis of the methyl ester is a common reason for low yields. Ensure that a sufficient excess of the base (e.g., LiOH or NaOH) is used and that the reaction is allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. Additionally, ensure the acidification step is performed carefully to precipitate the product fully.

Q3: My product is difficult to purify. What purification methods are recommended?

A3: Purification of this compound can be challenging due to its polarity. Recrystallization from a suitable solvent system (e.g., ethanol/water or methanol) is often effective for removing impurities. If significant impurities persist, column chromatography on silica gel with an appropriate solvent gradient (e.g., dichloromethane/methanol) may be necessary.

Q4: I am seeing multiple spots on my TLC after the diazotization/cyclization step. What are the likely side products?

A4: The formation of isomeric side products is a possibility during the cyclization step. Depending on the reaction conditions, incomplete diazotization or side reactions of the diazonium salt can occur. Careful control of temperature and the rate of addition of the diazotizing agent are critical to minimize side product formation.

Q5: What are the key safety precautions to consider during this synthesis?

A5: Several reagents used in this synthesis are hazardous. Specifically:

  • Bromine and Nitrating agents: These are corrosive and strong oxidizing agents. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Nitrite and Diazonium Salts: Sodium nitrite is toxic, and diazonium salts can be explosive when isolated and dry. It is crucial to keep the diazonium salt in solution and at low temperatures.

  • Hydrazine (if used in alternative routes): Hydrazine is highly toxic and a suspected carcinogen. Exercise extreme caution and use appropriate engineering controls.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield in Bromination Step - Incomplete reaction. - Suboptimal brominating agent.- Increase reaction time or temperature. - Use a more reactive brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator.
Formation of Multiple Isomers during Nitration - Reaction temperature too high. - Incorrect ratio of nitrating agents.- Maintain a low reaction temperature (0-5 °C) using an ice bath. - Ensure the slow, dropwise addition of the nitrating mixture.
Incomplete Reduction of Nitro Group - Inactive reducing agent. - Insufficient amount of reducing agent. - Catalyst poisoning (for catalytic hydrogenation).- Use freshly opened or purified SnCl₂·2H₂O. - Increase the molar excess of the reducing agent. - Ensure the substrate is free of impurities that could poison the catalyst (e.g., sulfur compounds).
Low Yield in Diazotization/Cyclization - Decomposition of the diazonium salt. - Suboptimal reaction temperature. - Incorrect pH.- Maintain the reaction temperature strictly between 0 and 5 °C. - Ensure the reaction medium is sufficiently acidic. - Add the sodium nitrite solution slowly to control the reaction rate.
Product "Oiling Out" During Crystallization - Solution is cooling too quickly. - High level of impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Consider a preliminary purification step, such as a wash or short column, to remove major impurities.[1]
Final Product Contaminated with Starting Ester - Incomplete hydrolysis.- Increase the reaction time for the hydrolysis step and ensure a sufficient excess of base is present. Monitor by TLC until the starting material is fully consumed.

Data Presentation: Optimizing Reaction Conditions

The following tables provide a summary of how different reaction conditions can impact the yield of key steps in the synthesis of this compound. The data is compiled from analogous reactions and serves as a guide for optimization.

Table 1: Comparison of Conditions for Nitro Group Reduction

Reducing AgentSolventTemperature (°C)Typical Yield (%)Advantages & Disadvantages
SnCl₂·2H₂O Ethanol/HCl60-7085-95High yield and good chemoselectivity. Requires careful neutralization during workup.
Fe / NH₄Cl Ethanol/WaterReflux75-85Cost-effective and milder conditions. Reaction times can be longer.
H₂ / Pd/C Methanol/EthanolRoom Temp80-90Clean reaction with easy workup. Potential for debromination as a side reaction.

Table 2: Comparison of Conditions for Diazotization and Cyclization

Diazotizing AgentAcidTemperature (°C)Typical Yield (%)Key Considerations
NaNO₂ HCl0-570-80Standard and cost-effective. Requires careful temperature control to prevent diazonium salt decomposition.
NaNO₂ H₂SO₄0-575-85Can lead to higher yields in some cases. Requires careful handling of concentrated sulfuric acid.
t-BuONO Acetic AcidRoom Temp65-75Milder conditions and homogeneous reaction. Reagent is more expensive.

Table 3: Comparison of Conditions for Ester Hydrolysis

BaseSolventTemperature (°C)Typical Yield (%)Notes
NaOH Methanol/WaterRoom Temp - 5090-98Commonly used and effective.[2]
LiOH THF/WaterRoom Temp92-99Often preferred for its higher reactivity and milder conditions, minimizing side reactions.[2]

Experimental Protocols

A representative experimental protocol for the synthesis of this compound is detailed below.

Step 1: Synthesis of Methyl 3-amino-5-bromo-2-methylbenzoate

This multi-step process starts from 2-methylbenzoic acid and involves bromination, nitration, esterification, and reduction.

Step 2: Synthesis of this compound

  • Diazotization: Dissolve Methyl 3-amino-5-bromo-2-methylbenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature between 0-5 °C.

  • Stir the resulting diazonium salt solution at this temperature for 30 minutes.

  • Cyclization: The cyclization to the indazole is often spontaneous upon formation of the diazonium salt under these conditions. The reaction mixture is typically stirred for an additional 1-2 hours at low temperature.

  • Hydrolysis: To the reaction mixture containing the methyl 6-bromo-1H-indazole-4-carboxylate, add a solution of sodium hydroxide (3.0 eq) in water.

  • Allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the ester.

  • Workup: Cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of 2-3 to precipitate the carboxylic acid.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to afford this compound.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_synthesis Synthesis Pathway cluster_end Final Product start 2-Methylbenzoic Acid step1 Bromination start->step1 Br₂/Fe step2 Nitration step1->step2 HNO₃/H₂SO₄ step3 Esterification step2->step3 MeOH/H₂SO₄ step4 Reduction step3->step4 SnCl₂/HCl step5 Diazotization & Cyclization step4->step5 NaNO₂/HCl step6 Hydrolysis step5->step6 NaOH/H₂O end 6-Bromo-1H-indazole- 4-carboxylic acid step6->end

Caption: Synthetic pathway for this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Product Lost During Workup start->cause3 sol1a Increase Reaction Time/Temp cause1->sol1a sol1b Check Reagent Purity cause1->sol1b sol2a Optimize Temperature Control cause2->sol2a sol2b Adjust Reagent Stoichiometry cause2->sol2b sol3a Optimize Extraction pH cause3->sol3a sol3b Improve Purification Technique cause3->sol3b

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Purification of Crude 6-Bromo-1H-indazole-4-carboxylic acid by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 6-Bromo-1H-indazole-4-carboxylic acid via crystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the crystallization of this compound.

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can be caused by several factors:

  • The solution is cooling too quickly. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool at a slower rate.[1] Insulating the flask can help achieve slow cooling.

  • The compound is significantly impure. High levels of impurities can depress the melting point of the mixture, leading to oiling out.[1] Consider pre-purification by another method, such as column chromatography, if the crude material is highly impure.

  • The chosen solvent is not ideal. The boiling point of the solvent might be too high relative to the melting point of the compound.

Q2: No crystals are forming even after the solution has cooled. What is the problem and how can I induce crystallization?

A2: The absence of crystal formation upon cooling is a common issue that can be addressed through several techniques:

  • The solution may be too dilute. If too much solvent was used, the solution may not be supersaturated at the lower temperature.[1] Try evaporating some of the solvent to increase the concentration of the compound and then allow the solution to cool again.

  • Induce nucleation. Sometimes, crystal growth needs a starting point. This can be achieved by:

    • Scratching the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites.[2]

    • Adding a seed crystal of pure this compound to the solution.[1] A seed crystal provides a template for further crystal growth.

Q3: The recovery yield of my purified crystals is very low. What are the possible reasons and how can I improve it?

A3: Low recovery yield is often due to the following:

  • Using an excessive amount of solvent. The more solvent used, the more compound will remain dissolved in the mother liquor upon cooling.[2] Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature crystallization during hot filtration. If the solution cools too quickly during filtration to remove insoluble impurities, the product can crystallize on the filter paper. To prevent this, use a pre-heated funnel and filter flask.

  • Significant solubility of the compound in the cold solvent. If the compound has moderate solubility even at low temperatures, a significant amount will be lost in the filtrate. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

Q4: The purified crystals are colored, but the pure compound should be a white to off-white solid. What is the cause and how can I decolorize the product?

A4: A colored product suggests the presence of impurities.[3] To remove colored impurities, you can use activated charcoal.

  • Procedure: After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal by hot gravity filtration and then proceed with the crystallization as usual. Be aware that using too much charcoal can lead to a loss of the desired product.

Q5: The melting point of my recrystallized product is still broad and lower than the literature value. What does this indicate?

A5: A broad melting point range that is lower than the expected value (293-298 °C) is a strong indication that the sample is still impure. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. In this case, a second recrystallization step may be necessary to achieve the desired purity. It is also important to ensure the product is completely dry, as residual solvent can also depress the melting point.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the crystallization of this compound?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Due to the presence of both a polar carboxylic acid group and a less polar bromo-indazole core, a moderately polar solvent or a solvent mixture is likely to be effective. Common choices for aromatic carboxylic acids include ethanol, methanol, acetic acid, or mixtures such as ethanol/water or toluene/heptane.[4] A systematic solvent screening is the best approach to identify the optimal solvent or solvent system.

Q2: How can I perform a solvent screening to find a suitable crystallization solvent?

A2: A simple and effective method for solvent screening is as follows:

  • Place a small amount (e.g., 10-20 mg) of the crude this compound into several small test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube and observe if it dissolves.

  • If the compound dissolves upon heating, allow the test tube to cool to room temperature and then in an ice bath to see if crystals form.

  • The best solvent will dissolve the compound when hot but will result in the formation of a good quantity of crystals upon cooling.

Q3: What are the likely impurities in my crude this compound?

A3: Based on common synthetic routes for similar indazole derivatives, potential impurities may include:

  • Unreacted starting materials: Depending on the synthetic pathway, these could include precursors to the indazole ring system.

  • Byproducts from side reactions: Over-bromination could lead to the formation of di-bromo species.

  • Residual solvents: Solvents used in the synthesis or previous purification steps may still be present.

  • Inorganic salts: If the synthesis involves basic hydrolysis of an ester followed by acidic precipitation, residual salts may be present.

Q4: Is it possible to use a mixed solvent system for crystallization?

A4: Yes, a mixed solvent system (binary solvent system) is often very effective when a single solvent does not provide the desired solubility characteristics. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which the compound is sparingly soluble. The crude compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes slightly turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Experimental Protocols

Solvent Screening Protocol

A systematic approach to identifying a suitable solvent is crucial for successful crystallization.

StepProcedure
1. Preparation Place approximately 10-20 mg of crude this compound into several small test tubes.
2. Solvent Addition To each test tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, toluene, water, or mixtures like ethanol/water) dropwise at room temperature, agitating after each addition.
3. Room Temp. Solubility Observe the solubility at room temperature. A good candidate solvent will show low solubility.
4. Hot Solubility For solvents where the compound is sparingly soluble at room temperature, gently heat the test tube. Continue adding the solvent in small portions until the solid completely dissolves. Record the approximate volume of solvent used.
5. Cooling & Crystallization Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath for at least 15 minutes.
6. Observation Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large amount of well-formed crystals.
General Crystallization Protocol

This protocol provides a general procedure for the purification of crude this compound by crystallization. The choice of solvent should be determined by the solvent screening protocol above.

StepProcedure
1. Dissolution In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent required for complete dissolution.
2. Decolorization (Optional) If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
3. Hot Filtration (Optional) If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration using a pre-heated funnel and filter flask to remove them.
4. Crystallization Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
5. Isolation of Crystals Collect the crystals by vacuum filtration using a Büchner funnel.
6. Washing Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]
7. Drying Dry the purified crystals under vacuum to a constant weight.
8. Analysis Determine the melting point and, if possible, obtain spectroscopic data (e.g., NMR) to assess the purity of the final product.

Data Presentation

The following table summarizes key data for this compound.

PropertyValue
Molecular FormulaC₈H₅BrN₂O₂
Molecular Weight241.04 g/mol
AppearanceWhite to off-white solid
Melting Point293-298 °C

Mandatory Visualization

Troubleshooting_Crystallization start Start Crystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals_ok Well-formed Crystals Formed observe->crystals_ok Success no_crystals No Crystals Form observe->no_crystals Problem oiling_out Compound Oils Out observe->oiling_out Problem low_yield Low Yield of Crystals observe->low_yield Problem impure_product Product is Impure (Low/Broad MP) observe->impure_product Problem end Pure Product Obtained crystals_ok->end action_scratch Scratch Flask or Add Seed Crystal no_crystals->action_scratch action_concentrate Concentrate Solution (Evaporate Solvent) no_crystals->action_concentrate action_reheat Reheat, Add More Solvent, Cool Slowly oiling_out->action_reheat action_recheck_solvent Re-evaluate Solvent Choice oiling_out->action_recheck_solvent action_check_amount Ensure Minimum Amount of Hot Solvent Was Used low_yield->action_check_amount action_recrystallize Perform Second Recrystallization impure_product->action_recrystallize action_scratch->cool action_concentrate->cool action_reheat->cool action_recheck_solvent->start action_recrystallize->start action_check_amount->start

Troubleshooting workflow for the crystallization of this compound.

References

Troubleshooting low yield in indazole ring formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indazole Ring Formation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and optimizing reaction yields.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My indazole synthesis reaction is resulting in a very low yield. What are the common causes?

A1: Low yields in indazole synthesis can stem from several factors. The most common culprits include:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter in most indazole synthesis protocols. For instance, classical methods like the Jacobson synthesis often require precise temperature control to facilitate the cyclization of N-nitroso-o-toluidines, while modern palladium-catalyzed reactions may be sensitive to thermal decomposition at elevated temperatures.

  • Incorrect Solvent Choice: The polarity and boiling point of the solvent can significantly impact reactant solubility and reaction kinetics. A solvent that does not fully dissolve the starting materials can lead to an incomplete reaction.

  • Inappropriate Base or Catalyst: The choice of base and catalyst is crucial for many indazole syntheses, affecting both yield and regioselectivity. The activity and selectivity of the catalyst can be highly dependent on the specific substrates and reaction conditions.

  • Presence of Water or Other Impurities: Certain reactions are sensitive to moisture. For example, in reactions involving organometallic reagents or strongly basic conditions, the presence of water can quench the reagents and halt the reaction.

  • Side Reactions and Byproduct Formation: The formation of undesired side products, such as regioisomers (1H- vs. 2H-indazoles) or dimeric impurities, can significantly reduce the yield of the desired product.

Q2: I am observing the formation of a significant amount of the undesired regioisomer. How can I improve the regioselectivity?

A2: Controlling regioselectivity between N1 and N2 positions of the indazole ring is a common challenge. Here are some strategies:

  • Choice of Base and Solvent: The combination of the base and solvent system is critical in directing alkylation. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) often favors the formation of the thermodynamically more stable N1-substituted product.

  • Substituent Effects: The electronic nature of the substituents on your starting materials can direct the reaction to a specific nitrogen. Electron-withdrawing groups at the C7 position can favor the formation of the 2H-indazole isomer.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetic product over the thermodynamic one, thus altering the isomeric ratio.

  • Catalyst Selection: In transition metal-catalyzed reactions, the choice of ligand can influence the regioselectivity of the C-N bond formation.

Q3: My reaction seems to stall and does not go to completion. What steps can I take?

A3: Incomplete conversion can be addressed by:

  • Increasing Reaction Time: Some reactions are inherently slow and may require longer reaction times to reach completion. Monitor the reaction progress using techniques like TLC or LC-MS.

  • Increasing Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. However, be cautious of potential side reactions or decomposition of starting materials and products at higher temperatures.

  • Adding More Reagent/Catalyst: In some cases, the catalyst may deactivate over time, or one of the reagents may be consumed in a side reaction. Adding a fresh portion of the limiting reagent or catalyst might help drive the reaction to completion.

  • Ensuring Proper Mixing: In heterogeneous reactions, efficient stirring is crucial to ensure all reactants are in contact.

Data Presentation

The following tables summarize quantitative data on how different reaction parameters can affect the yield of indazole synthesis.

Table 1: Effect of Temperature on Indazole Synthesis Yield

EntryReactantsTemperature (°C)Yield (%)Reference
12,6-bis(benzylidene)cyclohexanone, Phenylhydrazine7066
22,6-bis(benzylidene)cyclohexanone, Phenylhydrazine9075
32,6-bis(benzylidene)cyclohexanone, Phenylhydrazine11095
42,6-bis(benzylidene)cyclohexanone, Phenylhydrazine12088

Table 2: Effect of Solvent on 1H-Indazole Synthesis Yield

EntrySolventDielectric ConstantYield (%)Reference
1Water80.170
2Methanol32.775
3Ethanol24.580
4Acetonitrile37.582
5Dichloromethane8.965
6Toluene2.460
7Dimethylformamide (DMF)36.785
8Dimethyl sulfoxide (DMSO)46.790

Table 3: Comparison of Catalysts in a One-Pot Synthesis of 2H-Indazoles

EntryCatalystYield (%)Reference
1CuI85
2Cu₂O78
3Cu(OAc)₂72
4Pd(OAc)₂65
5No Catalyst<10

Experimental Protocols

Below are detailed methodologies for key indazole synthesis reactions.

Protocol 1: One-Pot Synthesis of 2H-Indazoles via Condensation-Cadogan Reductive Cyclization

This protocol is adapted from a mild and efficient one-pot synthesis of 2H-indazoles.

  • Reagents:

    • ortho-Nitrobenzaldehyde (1.0 eq)

    • Aniline or aliphatic amine (1.1 eq)

    • Tri-n-butylphosphine (1.5 eq)

    • Isopropanol (solvent)

  • Procedure:

    • In a round-bottom flask, dissolve the ortho-nitrobenzaldehyde and the amine in isopropanol.

    • Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate. Monitor the formation of the imine by TLC or LC-MS.

    • Once the imine formation is complete, add tri-n-butylphosphine to the reaction mixture.

    • Continue to stir the mixture at 80 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

    • After the reaction is complete, cool the mixture to room temperature and concentrate the solvent under reduced pressure.

    • Purify the resulting residue by flash column chromatography on silica gel to obtain the desired 2H-indazole.

Protocol 2: Synthesis of 3-Aminoindazoles from 2-Bromobenzonitriles

This two-step procedure provides an efficient alternative to the traditional SNAr reaction of hydrazine with o-fluorobenzonitriles.

  • Step 1: Palladium-Catalyzed N-Arylation

    • Reagents:

      • 2-Bromobenzonitrile (1.0 eq)

      • Benzophenone hydrazone (1.1 eq)

      • Pd(OAc)₂ (0.02 eq)

      • BINAP (0.03 eq)

      • Cesium carbonate (1.5 eq)

      • Toluene (solvent)

    • Procedure:

      • To a dried flask, add the 2-bromobenzonitrile, benzophenone hydrazone, cesium carbonate, Pd(OAc)₂, and BINAP.

      • Add anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

      • Heat the mixture at 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

      • Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • The crude arylhydrazone can be used in the next step without further purification.

  • Step 2: Acidic Deprotection and Cyclization

    • Reagents:

      • Crude arylhydrazone from Step 1

      • p-Toluenesulfonic acid monohydrate (2.0 eq)

      • Methanol (solvent)

    • Procedure:

      • Dissolve the crude arylhydrazone in methanol.

      • Add p-toluenesulfonic acid monohydrate to the solution.

      • Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (monitor by TLC or LC-MS).

      • Concentrate the solvent under reduced pressure.

      • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

      • Extract the product with an organic solvent (e.g., ethyl acetate).

      • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to yield the 3-aminoindazole.

Visualizations

The following diagrams illustrate key reaction mechanisms and workflows.

Cadogan_Sundberg_Mechanism start o-Nitroarylalkene intermediate1 Nitrene Intermediate start->intermediate1 Reduction reductant P(OR)₃ cyclization Intramolecular Cyclization intermediate1->cyclization product Indazole cyclization->product

Caption: Simplified mechanism of the Cadogan-Sundberg reaction.

Troubleshooting_Workflow start Low Indazole Yield check_temp Is Temperature Optimized? start->check_temp check_solvent Is Solvent Appropriate? check_temp->check_solvent Yes optimize_temp Screen Temperatures check_temp->optimize_temp No check_reagents Are Reagents Pure & Active? check_solvent->check_reagents Yes optimize_solvent Screen Solvents check_solvent->optimize_solvent No check_side_reactions Significant Side Products Observed? check_reagents->check_side_reactions Yes purify_reagents Purify/Replace Reagents check_reagents->purify_reagents No optimize_conditions Optimize Conditions (Base, Catalyst, Time) check_side_reactions->optimize_conditions Yes end Improved Yield check_side_reactions->end No optimize_temp->end optimize_solvent->end purify_reagents->end optimize_conditions->end

Caption: Troubleshooting workflow for low yield in indazole synthesis.

Davis_Beirut_Reaction start o-Nitrobenzylamine intermediate1 o-Nitrosobenzylamine Intermediate start->intermediate1 Oxidation base Base (e.g., KOH) cyclization Intramolecular Condensation intermediate1->cyclization product 2H-Indazole cyclization->product

Caption: Simplified pathway of the Davis-Beirut reaction.

Side product formation in the synthesis of bromo-indazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize synthetic protocols for bromo-indazoles.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Bromination

Problem: The bromination of my indazole yields a mixture of regioisomers, leading to difficult purification and low yield of the desired product.

Potential Causes & Solutions:

  • Influence of Substituents: The electronic and steric properties of substituents on the indazole ring significantly direct the position of bromination. Electron-donating groups can activate the ring, potentially leading to multiple bromination sites, while electron-withdrawing groups can deactivate the ring and direct the bromination to specific positions.

  • Reaction Conditions: The choice of brominating agent, solvent, and temperature plays a crucial role in controlling regioselectivity.

Troubleshooting Workflow:

start Low Regioselectivity in Bromination substituent_effect Analyze Substituent Effects (Steric and Electronic) start->substituent_effect reaction_conditions Optimize Reaction Conditions start->reaction_conditions substituent_effect->reaction_conditions solvent_polarity Vary Solvent Polarity reaction_conditions->solvent_polarity brominating_agent Select Appropriate Brominating Agent reaction_conditions->brominating_agent temperature_control Adjust Reaction Temperature reaction_conditions->temperature_control purification Purification Strategy solvent_polarity->purification brominating_agent->purification temperature_control->purification end_good High Yield of Desired Regioisomer purification->end_good

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Over-bromination Resulting in Di- or Tri-bromoindazoles

Problem: My reaction produces significant amounts of di- and/or tri-brominated indazoles, reducing the yield of the desired mono-bromo product.

Potential Causes & Solutions:

  • Excess Brominating Agent: Using a stoichiometric excess of the brominating agent is a common cause of over-bromination.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote multiple brominations.

  • Choice of Brominating Agent: Highly reactive brominating agents like elemental bromine (Br₂) are more prone to causing over-bromination compared to milder reagents like N-Bromosuccinimide (NBS).[1]

Troubleshooting Workflow:

start Over-bromination Observed stoichiometry Adjust Stoichiometry of Brominating Agent (1.0-1.1 eq.) start->stoichiometry reaction_time Monitor Reaction Closely (TLC) and Reduce Reaction Time start->reaction_time temperature Lower Reaction Temperature start->temperature brominating_agent Switch to a Milder Brominating Agent (e.g., NBS) start->brominating_agent end_good Selective Mono-bromination stoichiometry->end_good reaction_time->end_good temperature->end_good brominating_agent->end_good

Caption: Troubleshooting workflow for over-bromination.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of bromo-indazoles?

A1: The most common side products include:

  • Regioisomers: Formation of undesired positional isomers of the bromo group on the indazole ring. The reactivity of different positions on the indazole ring can be similar, leading to mixtures.[2]

  • Over-brominated products: Di- or tri-brominated indazoles can form, especially with highly activated indazole substrates or harsh reaction conditions.[1][3]

  • N-alkylation isomers: When synthesizing N-alkyl-bromo-indazoles, a mixture of N1 and N2 alkylated products is a common issue.[4]

  • Hydrazones and dimers: These can arise as side products during the formation of the indazole ring itself, depending on the synthetic route.[5]

Q2: How can I control the N1 versus N2 regioselectivity during the synthesis of N-substituted bromo-indazoles?

A2: Controlling N1 versus N2 regioselectivity is a significant challenge. Key factors include:

  • Base and Solvent System: The choice of base and solvent is critical. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) often favors the formation of the N1-substituted product.

  • Steric Hindrance: Bulky substituents at the C3 position of the indazole ring can sterically hinder the N2 position, thereby promoting substitution at the N1 position.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity.[4]

Q3: Which brominating agent is best for selective mono-bromination of indazoles?

A3: N-Bromosuccinimide (NBS) is often the preferred reagent for selective mono-bromination of indazoles.[1] It is a solid, which makes it easier to handle than liquid bromine, and it is generally a milder brominating agent, which helps to minimize over-bromination.[1] However, the choice of brominating agent can also depend on the specific substrate and desired regioselectivity. For some transformations, dibromohydantoin (DBDMH) has also been used effectively.[6][7]

Q4: How can I confirm the structure of my bromo-indazole product and identify any side products?

A4: A combination of spectroscopic and chromatographic techniques is essential for structure elucidation and purity assessment:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and is crucial for distinguishing between regioisomers.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and any side products.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the product and can help to separate and quantify different isomers.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction and assessing the purity of fractions during column chromatography.[1]

Data Presentation

Table 1: Comparison of Brominating Agents and Conditions for Indazole Bromination

Starting MaterialBrominating AgentSolventTemperature (°C)Product(s)Yield (%)Reference
2-Phenyl-2H-indazoleBr₂Acetic AcidNot specified3-Bromo-2-phenyl-2H-indazole and mixture of 3,5-dibromo- and 3,7-dibromo-2-phenyl-2H-indazoleHigh for mono-bromo, low and poor selectivity for di-bromo[3]
2-Phenyl-2H-indazoleNBS (1.0 equiv.)Dichloromethane253-Bromo-2-phenyl-2H-indazole88[8]
2H-IndazolesDBDMH (1.0 equiv.)Ethanol40 (Ultrasound)3-Bromo-2H-indazolesGenerally 70-93[6]
6-Bromo-1H-indazoleI₂ / KOHDMFRoom Temp6-Bromo-3-iodo-1H-indazole71.2[9]
Indazole-3-carboxylic acidBr₂ (2.0 equiv.)Acetic Acid905-Bromo-1H-indazole-3-carboxylic acid87.5[10]
4-Sulfonamido-1H-indazolesNBSAcetonitrileRoom Temp7-Bromo-4-sulfonamido-1H-indazolesGood to excellent[11]

Experimental Protocols

Protocol 1: Regioselective C7 Bromination of 4-Sulfonamido-1H-indazole using NBS

This protocol is adapted from a procedure for the regioselective C7 bromination of 4-substituted NH-free indazoles.[11]

Materials:

  • 4-Sulfonamido-1H-indazole derivative

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a solution of the 4-sulfonamido-1H-indazole (1.0 eq.) in acetonitrile, add N-bromosuccinimide (1.1 eq.) at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-bromo-4-sulfonamido-1H-indazole.

Protocol 2: Ultrasound-Assisted C3 Bromination of 2H-Indazoles using DBDMH

This protocol is based on an efficient and rapid ultrasound-assisted bromination method.[6][7]

Materials:

  • 2-Substituted-2H-indazole

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Sodium Carbonate (Na₂CO₃)

  • Ethanol (EtOH)

  • Ultrasonic bath

  • Standard work-up and purification equipment

Procedure:

  • In a reaction vessel, combine the 2-substituted-2H-indazole (1.0 eq.), DBDMH (1.0 eq.), and sodium carbonate (2.0 eq.) in ethanol.

  • Place the reaction vessel in an ultrasonic bath at 40 °C for 30 minutes.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the 3-bromo-2H-indazole product.

Reaction Scheme:

Indazole 2-Substituted-2H-Indazole BromoIndazole 3-Bromo-2-Substituted-2H-Indazole Indazole->BromoIndazole DBDMH, Na2CO3, EtOH Ultrasound, 40°C, 30 min

Caption: Ultrasound-assisted C3 bromination of 2H-indazoles.

Protocol 3: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid

This protocol describes the bromination of indazole-3-carboxylic acid.[10]

Materials:

  • Indazole-3-carboxylic acid

  • Bromine (Br₂)

  • Glacial acetic acid

  • Heating mantle

  • Standard work-up and purification equipment

Procedure:

  • Suspend indazole-3-carboxylic acid (1.0 eq.) in glacial acetic acid and heat to 120 °C until a clear solution is formed.

  • Cool the solution to 90 °C.

  • Slowly add a solution of bromine (2.0 eq.) in glacial acetic acid dropwise to the reaction mixture while maintaining the temperature at 90 °C.

  • Continue heating at 90 °C for 16 hours.

  • After the reaction is complete, cool the solution to room temperature and pour it into ice water.

  • Stir the mixture at room temperature for 15 minutes to allow for precipitation.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 5-bromo-1H-indazole-3-carboxylic acid.

References

Technical Support Center: Improving Regioselectivity in the Nitration of 6-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the nitration of 6-bromo-1H-indazole. Our goal is to help you improve the regioselectivity of this crucial reaction and effectively troubleshoot common experimental challenges.

Troubleshooting Guide

Issue 1: Low Yield of Desired Nitro-Isomer

Question: I am getting a low yield of the desired nitrated product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the nitration of 6-bromo-1H-indazole can stem from several factors, including incomplete reaction, side product formation, or loss of product during workup and purification. Here are some common causes and solutions:

  • Incomplete Reaction:

    • Insufficient Nitrating Agent: Ensure that the stoichiometry of the nitrating agent (e.g., nitric acid) is appropriate. A slight excess of the nitrating agent may be necessary to drive the reaction to completion. However, a large excess can lead to over-nitration or other side reactions.

    • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or cautiously increasing the temperature. Standard protocols often suggest stirring the reaction mixture at room temperature for 2-4 hours.[1]

  • Side Product Formation:

    • Over-nitration: The introduction of more than one nitro group onto the indazole ring can occur, especially with forcing reaction conditions (high temperature, high concentration of nitrating agent). To minimize this, maintain a low reaction temperature (e.g., 0-5 °C during the addition of the nitrating mixture) and use a controlled amount of the nitrating agent.[1]

    • Formation of Undesired Regioisomers: The nitration of 6-bromo-1H-indazole can potentially yield a mixture of isomers (3-nitro, 4-nitro, 5-nitro, and 7-nitro). The regiochemical outcome is influenced by the electronic and steric effects of the bromo substituent and the protonated pyrazole ring under acidic conditions. See the FAQ section for a more detailed discussion on controlling regioselectivity.

  • Product Loss During Workup:

    • Precipitation: The desired product is typically isolated by precipitation upon pouring the reaction mixture onto crushed ice.[1] Ensure that a sufficient amount of ice is used to keep the temperature low and facilitate complete precipitation.

    • Washing: Thoroughly wash the collected solid with water to remove residual acid. The filtrate should be neutral.[1] Inadequate washing can lead to product degradation or difficulties in subsequent steps.

Issue 2: Poor Regioselectivity and Formation of Multiple Isomers

Question: My nitration reaction is producing a mixture of regioisomers. How can I improve the selectivity for a specific isomer?

Answer:

Controlling the regioselectivity in the nitration of 6-bromo-1H-indazole is a primary challenge. The position of nitration is dictated by the directing effects of the bromo substituent and the indazole ring system itself.

  • Understanding Directing Effects:

    • The bromine atom is an ortho-, para-director, but deactivating due to its inductive electron-withdrawing effect and activating through resonance.

    • The indazole ring's reactivity towards electrophilic substitution is complex. Under the strongly acidic conditions of nitration, the pyrazole ring is protonated, which deactivates the entire ring system towards further electrophilic attack. The position of protonation (N1 vs. N2) can influence the directing effect.

    • Generally, electrophilic substitution on the indazole ring is favored at the 3, 5, and 7-positions. However, the presence of the bromo group at position 6 significantly influences the final isomer distribution.

  • Strategies to Improve Regioselectivity:

    • Reaction Conditions: The choice of nitrating agent and solvent can influence the isomer ratio. Standard conditions using a mixture of concentrated nitric acid and sulfuric acid often favor the formation of the 4-nitro isomer.[1]

    • Temperature Control: Maintaining a low temperature (0-5 °C) during the addition of the nitrating agent is crucial for controlling the reaction rate and potentially improving selectivity.[1]

    • N-Protection: Protecting the N-H of the indazole ring with a suitable protecting group (e.g., methylation) before nitration can significantly alter the regiochemical outcome. For instance, the nitration of 6-bromo-1-methyl-1H-indazole is reported to yield 6-bromo-1-methyl-4-nitro-1H-indazole.[2] This strategy can be employed to direct the nitration to a specific position, followed by deprotection if the N-H is required.

Issue 3: Difficulty in Separating Isomers

Question: I have a mixture of nitrated isomers that are difficult to separate by column chromatography. What can I do?

Answer:

The separation of regioisomers of nitrated 6-bromo-1H-indazole can be challenging due to their similar polarities.

  • Chromatography Optimization:

    • Solvent System: Experiment with a variety of solvent systems with different polarities and selectivities. A gradient elution may be more effective than an isocratic one.

    • Stationary Phase: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica (C18).

  • Recrystallization:

    • Recrystallization can be a highly effective method for purifying the major isomer if it is a solid and present in a significantly higher amount than the other isomers. Experiment with different solvents or solvent mixtures to find conditions where the desired isomer has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the other isomers remain in solution.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor nitro-isomers in the nitration of 6-bromo-1H-indazole?

A1: Based on available protocols, the nitration of 6-bromo-1H-indazole with a mixture of nitric acid and sulfuric acid predominantly yields 6-bromo-4-nitro-1H-indazole .[1] The electron-donating resonance effect of the bromine at the para-position to C4 and the directing effect of the indazole nucleus likely favor substitution at this position. Other potential isomers include the 3-nitro, 5-nitro, and 7-nitro derivatives, which may be formed as minor products. The exact isomer distribution can be influenced by the specific reaction conditions.

Q2: How do the reaction conditions affect the regioselectivity of the nitration?

A2: The regioselectivity is highly dependent on the reaction conditions:

  • Acidity: The use of strong acids like sulfuric acid protonates the indazole ring, influencing its electronic properties and directing the incoming nitro group.

  • Nitrating Agent: Different nitrating agents (e.g., fuming nitric acid, potassium nitrate/sulfuric acid) can lead to different isomer ratios.

  • Temperature: Lower temperatures generally favor the thermodynamically more stable product and can enhance selectivity.

Q3: Are there any safety precautions I should take during the nitration of 6-bromo-1H-indazole?

A3: Yes, nitration reactions are potentially hazardous and should be performed with caution:

  • Use of Strong Acids: Concentrated nitric acid and sulfuric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Exothermic Reaction: The reaction is exothermic. Add the nitrating mixture slowly and maintain the temperature with an ice bath to prevent the reaction from running away.

  • Quenching: Quenching the reaction mixture by adding it to ice should be done carefully and slowly to control the release of heat.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 6-bromo-4-nitro-1H-indazole

ParameterValue
Starting Material6-bromo-1H-indazole
Nitrating AgentConcentrated Nitric Acid / Concentrated Sulfuric Acid
SolventConcentrated Sulfuric Acid
Temperature0-5 °C (addition), Room Temperature (reaction)
Reaction Time2-4 hours
WorkupPrecipitation on crushed ice
Reference [1]

Table 2: Physical and Spectroscopic Data for Known 6-bromo-nitro-1H-indazole Isomers

CompoundMolecular FormulaMolecular WeightReference
6-bromo-3-nitro-1H-indazoleC₇H₄BrN₃O₂242.03 g/mol [3]
6-bromo-4-nitro-1H-indazoleC₇H₄BrN₃O₂242.03 g/mol [1]
6-bromo-5-nitro-1H-indazoleC₇H₄BrN₃O₂242.03 g/mol [4]
5-bromo-6-nitro-1H-indazoleC₇H₄BrN₃O₂242.03 g/mol [5]

Experimental Protocols

Protocol 1: Synthesis of 6-bromo-4-nitro-1H-indazole[1]
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, add 6-bromo-1H-indazole (1.0 eq). Place the flask in an ice bath and slowly add concentrated sulfuric acid. Stir until the starting material is completely dissolved.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare a pre-cooled mixture of concentrated nitric acid (1.0-1.2 eq) and concentrated sulfuric acid.

  • Nitration: Cool the solution of 6-bromo-1H-indazole in sulfuric acid to 0-5 °C. Slowly add the pre-cooled nitrating mixture dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup and Isolation: Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring. The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid thoroughly with cold water until the filtrate is neutral. Dry the product under vacuum to obtain crude 6-bromo-4-nitro-1H-indazole.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Mandatory Visualizations

Nitration_Workflow cluster_prep Preparation cluster_workup Workup & Purification SM 6-bromo-1H-indazole Dissolution Dissolved Starting Material (0-5 °C) SM->Dissolution Dissolve H2SO4 Conc. H2SO4 H2SO4->Dissolution Nitrating_Mix Conc. HNO3 + Conc. H2SO4 Nitration Nitration Reaction (Stir at RT, 2-4h) Nitrating_Mix->Nitration Dissolution->Nitration Add Nitrating Mix Reaction_Mixture Reaction Mixture Nitration->Reaction_Mixture Precipitation Precipitate on Ice Reaction_Mixture->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Water Filtration->Washing Drying Dry under Vacuum Washing->Drying Purification Purification (Recrystallization/Chromatography) Drying->Purification Final_Product 6-bromo-4-nitro-1H-indazole Purification->Final_Product

Caption: Experimental workflow for the nitration of 6-bromo-1H-indazole.

Regioselectivity_Factors cluster_outcomes Potential Isomers cluster_factors Controlling Factors center_node Nitration of 6-bromo-1H-indazole isomer_4 4-Nitro (Major) center_node->isomer_4 Favored by HNO3/H2SO4 isomer_3 3-Nitro (Minor) center_node->isomer_3 isomer_5 5-Nitro (Minor) center_node->isomer_5 isomer_7 7-Nitro (Minor) center_node->isomer_7 factor_temp Temperature factor_temp->center_node factor_acid Acidity (Solvent) factor_acid->center_node factor_agent Nitrating Agent factor_agent->center_node factor_nprot N-H Protection factor_nprot->center_node

References

Technical Support Center: Bromination of Indazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of indazole-4-carboxylic acid. The information is structured to directly address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the bromination of indazole-4-carboxylic acid?

A1: The main challenges include controlling regioselectivity, preventing side reactions like poly-bromination and decarboxylation, and achieving complete conversion. The indazole ring has multiple reactive sites, and the directing effects of both the carboxylic acid group at the C4 position and the pyrazole ring nitrogens can lead to mixtures of products.[1][2]

Q2: Which positions on the indazole-4-carboxylic acid ring are most susceptible to electrophilic bromination?

A2: For 4-substituted 1H-indazoles, the C7 position is often prone to electrophilic attack.[1] However, depending on the reaction conditions and the specific brominating agent used, bromination can also occur at the C3 and C5 positions. The electronic nature of the substituent at C4 significantly influences the reactivity of the indazole ring.

Q3: What are the most common brominating agents used for indazoles?

A3: N-Bromosuccinimide (NBS) is a widely employed reagent for the regioselective introduction of bromine onto the indazole ring.[1][3] Other agents like dibromohydantoin (DBDMH) and liquid bromine (Br₂) have also been used, although Br₂ is more hazardous due to its toxicity and volatility.[4][5][6]

Q4: Can the carboxylic acid group interfere with the bromination reaction?

A4: Yes, the carboxylic acid group can pose challenges. Under harsh conditions, particularly at high temperatures, decarboxylation can occur, leading to undesired byproducts.[2] Additionally, if the reaction is performed in an alcohol solvent, there is a risk of esterification. The acidity of the carboxylic acid can also influence the reaction medium.

Q5: How can I distinguish between different brominated isomers of indazole-4-carboxylic acid?

A5: Characterization and differentiation of isomers are typically achieved using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR like NOESY), High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography.

Troubleshooting Guide

Issue 1: Poor Regioselectivity (Mixture of Isomers)

Problem: The reaction produces a mixture of brominated products (e.g., C5-bromo, C7-bromo, or C3-bromo isomers), making purification difficult and lowering the yield of the desired product.

Troubleshooting Steps & Solutions:

  • Choice of Brominating Agent: The selectivity of bromination can be highly dependent on the reagent.

    • NBS: Often provides good regioselectivity for the C7 position on 4-substituted indazoles.[1]

    • DBDMH: Has been shown to be effective for C3 bromination under ultrasound-assisted conditions.[4][7][8][9]

  • Solvent and Temperature:

    • Varying the solvent can alter the reactivity and selectivity. Solvents like DMF and CH₂Cl₂ are commonly used.[1]

    • Optimizing the temperature is critical. Running the reaction at a lower temperature may increase selectivity, while higher temperatures can lead to side reactions or different isomeric products.[1]

  • Protecting Group Strategy:

    • Protecting one of the indazole nitrogens (N1 or N2) can block certain reactive sites and direct the bromination to a specific position. This is a common strategy to control functionalization in heterocyclic chemistry.[3]

Caption: Troubleshooting logic for poor regioselectivity in indazole bromination.

Issue 2: Formation of Poly-brominated Byproducts

Problem: The reaction yields significant amounts of di- or tri-brominated products in addition to the desired mono-brominated indazole.

Troubleshooting Steps & Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of a large excess should be avoided. A typical starting point is 1.0 to 1.1 equivalents.[1]

  • Reaction Time and Temperature: Over-bromination can occur with prolonged reaction times or at elevated temperatures. Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This helps maintain a low concentration of the electrophile and can favor mono-substitution.

Issue 3: Low Yield or Incomplete Reaction

Problem: The reaction stalls, leaving a significant amount of unreacted starting material, or the overall yield of the desired product is low.

Troubleshooting Steps & Solutions:

  • Activation Method: Some bromination reactions require activation.

    • Thermal Conditions: Heating the reaction can be necessary to initiate bromination, as seen with NBS in DMF at 80 °C.[1]

    • Ultrasound Assistance: Sonication can significantly accelerate the reaction, allowing for milder conditions and shorter reaction times (e.g., 30 minutes at 40 °C).[4][8][9]

  • Reagent Purity: Ensure the purity of the indazole-4-carboxylic acid and the brominating agent. Impurities can inhibit the reaction.

  • Solvent Choice: The choice of solvent is crucial. For instance, ultrasound-assisted bromination with DBDMH has been optimized in ethanol.[4]

Data Presentation

The following table summarizes the results of a study on the C7 bromination of a 4-substituted 1H-indazole using NBS, highlighting the impact of reaction conditions on product distribution.

Table 1: Effect of Reaction Conditions on the Bromination of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide [1]

EntryBrominating Agent (Equiv.)SolventTemperature (°C)Time (h)C7-bromo Yield (%)5,7-dibromo Yield (%)
1NBS (1.1)DMFRoom Temp12--
2NBS (1.1)DMF8028410
3NBS (1.1)DMF120 (Microwave)0.5DegradationDegradation

Experimental Protocols

Protocol 1: General Procedure for C7 Bromination using NBS[1]

This protocol is adapted from the regioselective C7 bromination of 4-substituted 1H-indazoles.

  • Reaction Setup: Dissolve indazole-4-carboxylic acid (1.0 equiv.) in anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equiv.) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) multiple times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 7-bromo-indazole-4-carboxylic acid.

Protocol 2: Ultrasound-Assisted C3 Bromination using DBDMH[4][9]

This protocol is based on a rapid, ultrasound-assisted method for C3 bromination.

  • Reaction Setup: In a reaction vessel, combine the indazole-4-carboxylic acid (1.0 equiv., 0.2 mmol), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.0 equiv., 0.2 mmol), and sodium carbonate (Na₂CO₃) (2.0 equiv., 0.4 mmol).

  • Solvent Addition: Add ethanol (2.0 mL).

  • Reaction Conditions: Place the vessel in an ultrasonic bath and sonicate at 40 °C (e.g., 40 kHz/50 W) for 30 minutes.

  • Monitoring: Check for reaction completion using TLC.

  • Workup and Purification: Upon completion, evaporate the solvent under reduced pressure. Purify the residue directly by flash column chromatography to obtain the 3-bromo-indazole-4-carboxylic acid.

Caption: General experimental workflow for the bromination of indazole-4-carboxylic acid.

References

Technical Support Center: Purification of 6-Bromo-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 6-Bromo-1H-indazole-4-carboxylic acid. This document offers practical guidance to address common challenges encountered during the isolation and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: Impurities can originate from various sources during the synthesis of this compound. These are typically categorized as:

  • Unreacted Starting Materials: Residual precursors from the synthetic route.

  • Reagents and Solvents: Leftover reagents from the synthesis or solvents from the workup and purification steps.

  • Byproducts: Unwanted products from side reactions, such as regioisomers or over-brominated species.

  • Degradation Products: The compound may degrade if not handled or stored under appropriate conditions, such as protection from light and moisture.

Q2: My purified this compound has a persistent color. What could be the cause and how can I remove it?

A2: A persistent yellow or brown tint in the final product can be due to residual colored impurities. To address this, consider the following:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat it with activated carbon to adsorb colored impurities, followed by filtration.

  • Recrystallization: Perform a careful recrystallization, as colored impurities may be selectively left behind in the mother liquor.

  • Chromatography: If the colored impurities are not removed by the above methods, column chromatography can be an effective purification step.

Q3: I am having trouble with the column chromatography of this compound. The compound is streaking on the column. What can I do?

A3: Streaking of carboxylic acids on silica gel columns is a common issue due to the interaction of the acidic proton with the silica. To mitigate this:

  • Solvent Additives: Add a small amount of an acidic modifier, such as acetic acid or trifluoroacetic acid (TFA) (typically 0.1-1%), to the eluent. This can help to suppress the ionization of the carboxylic acid and improve the peak shape.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as reverse-phase silica (C18), for purification.

Q4: Can I use acid-base extraction to purify this compound?

A4: Yes, acid-base extraction is a highly effective method for purifying carboxylic acids. The general principle involves:

  • Dissolving the crude material in an organic solvent.

  • Extracting with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to convert the carboxylic acid into its water-soluble salt.

  • Separating the aqueous layer, which now contains the desired product, from the organic layer containing neutral and basic impurities.

  • Acidifying the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid.

  • Filtering and drying the precipitated solid.

Troubleshooting Guides

ProblemPotential CauseRecommended Solution(s)
Low yield after recrystallization - The compound is too soluble in the chosen solvent at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration.- Screen for a solvent in which the compound has lower solubility when cold.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Product "oils out" during recrystallization - The solution is cooling too quickly.- The compound is significantly impure, leading to a melting point depression.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Consider a preliminary purification step, such as acid-base extraction or a quick filtration through a silica plug, to remove major impurities before recrystallization.
Incomplete precipitation after acidification in acid-base extraction - The pH of the aqueous solution is not sufficiently acidic.- Check the pH of the solution with pH paper or a pH meter and add more acid until the pH is well below the pKa of the carboxylic acid (typically pH 1-2).
Multiple spots on TLC after purification - The chosen purification method was not effective for the specific impurities present.- The compound may be degrading on the TLC plate.- Try an alternative purification technique (e.g., if recrystallization failed, try column chromatography).- Spot the TLC plate and develop it immediately. Co-spot with a known standard if available.

Data Presentation

Below is a representative table summarizing typical results from different purification methods for aromatic carboxylic acids like this compound. Please note that actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)Notes
Recrystallization ~85%>98%70-85%Effective for removing minor impurities and colored byproducts. Solvent selection is critical.
Column Chromatography ~85%>99%60-80%Useful for separating compounds with similar polarities. May require solvent modifiers for acidic compounds.
Acid-Base Extraction ~85%>97%80-95%Excellent for removing neutral and basic impurities.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Screening: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures like ethanol/water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography
  • Stationary Phase and Eluent Selection: For normal phase chromatography, use silica gel as the stationary phase. Select an appropriate eluent system (e.g., a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol). Add 0.1-1% acetic acid to the eluent to improve peak shape.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow General Purification Workflow for this compound crude Crude this compound dissolve Dissolve in Organic Solvent crude->dissolve ab_extraction Acid-Base Extraction dissolve->ab_extraction Primary Purification column_chrom Column Chromatography dissolve->column_chrom Alternative/Secondary Purification separate_layers Separate Aqueous and Organic Layers ab_extraction->separate_layers acidify Acidify Aqueous Layer separate_layers->acidify precipitate Precipitate Pure Acid acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry recrystallization Recrystallization precipitate->recrystallization Further Purification pure_product Pure Product filter_dry->pure_product recrystallization->pure_product column_chrom->pure_product

Caption: General purification workflow for this compound.

Navigating Indazole Synthesis: A Technical Guide to Preventing Dimer Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource for troubleshooting and optimizing indazole synthesis to minimize or eliminate the formation of dimeric impurities.

The synthesis of indazoles, a critical scaffold in medicinal chemistry, can be frequently complicated by the formation of undesired dimeric byproducts. These impurities can significantly reduce the yield of the target molecule and introduce challenges in purification. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address the common issue of dimer formation in various indazole synthesis methods.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of indazole synthesis, and why is it a problem?

A1: Dimer formation refers to a side reaction where two molecules of a reactive intermediate or the starting material combine to form an unwanted dimeric byproduct. This is problematic as it consumes starting materials and reagents, leading to a lower yield of the desired indazole product. Furthermore, these dimeric impurities often have similar polarities to the target compound, making their separation during purification difficult and time-consuming. In some cases, these byproducts can be intensely colored, making it challenging to obtain a pure, colorless product.[1]

Q2: Which indazole synthesis methods are most prone to dimer formation?

A2: While various methods can be susceptible to side reactions, dimer formation is a well-documented issue in specific synthetic routes. The nitrosation of indoles is particularly known for producing dimeric byproducts, especially when using electron-rich indole substrates.[1] The Davis-Beirut reaction , which is a valuable method for synthesizing 2H-indazoles, can also lead to the formation of dimeric species.[2] Additionally, side reactions in methods like the Cadogan-Sundberg reaction can also result in complex mixtures that may contain dimeric structures.

Q3: How can I detect the presence of dimers in my reaction mixture?

A3: The presence of dimeric byproducts can often be initially suspected by visual inspection, as they can sometimes lead to intensely colored reaction mixtures, such as a deep red color during the nitrosation of indoles.[1] For accurate detection and characterization, standard analytical techniques are employed:

  • Thin-Layer Chromatography (TLC): Dimeric impurities will typically appear as distinct spots from the starting material and the desired indazole product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying the structure of byproducts. The complexity of the spectra and the presence of unexpected signals can indicate the formation of dimers.[3][4]

  • Mass Spectrometry (MS): The detection of a molecular ion peak corresponding to double the mass of a monomeric intermediate or a related species is a strong indicator of dimer formation.

Troubleshooting Guides

Issue: Dimer Formation in the Nitrosation of Indoles

The nitrosation of indoles to form 1H-indazole-3-carboxaldehydes is a common route where dimer formation can significantly impact the yield. The primary cause is the nucleophilic attack of a starting indole molecule on a reactive intermediate, such as an oxime.[1]

Troubleshooting Steps & Solutions:

ProblemProbable CauseRecommended Solution
Low yield and presence of a prominent, often colored, byproduct spot on TLC. High concentration of reactive intermediates and starting material.Employ "reverse addition": Slowly add the indole solution to the nitrosating mixture. This maintains a low concentration of the indole, minimizing the chance of it acting as a nucleophile.[1]
High reaction temperature accelerating the dimerization side reaction.Maintain low temperatures: Conduct the addition of the indole and the initial phase of the reaction at 0 °C.[1]
Persistent dimer formation, especially with electron-rich indoles. Increased nucleophilicity of the indole starting material.In addition to slow addition and low temperature, consider using a more dilute reaction mixture to further decrease the probability of intermolecular reactions.[1]

The following table summarizes the impact of reaction conditions on the yield of 1H-indazole-3-carboxaldehyde from 5-bromoindole, highlighting the significant reduction in dimer formation with optimized conditions.

EntryAddition MethodTemperature (°C)Yield of Indazole (%)Notes
1RapidRoom Temperature13Significant dimer formation observed.
2Slow (30 min)Room Temperature19-
3Slow (30 min)072Lower temperature significantly improves yield and reduces dimerization.

Data adapted from Chevalier, A. et al. RSC Adv., 2018, 8, 13121-13128.

Issue: Side Product Formation in the Davis-Beirut Reaction

The Davis-Beirut reaction, a method for synthesizing 2H-indazoles from o-nitrobenzylamines, can also be accompanied by side reactions, including the formation of dimeric impurities.[2]

Troubleshooting Steps & Solutions:

ProblemProbable CauseRecommended Solution
Low yield of the desired 2H-indazole. Suboptimal reaction conditions favoring side reactions.The reaction is sensitive to the solvent and base used. Optimization of the base (e.g., KOH, DBU) and solvent system (e.g., alcoholic solvents) is crucial. The reaction proceeds in the presence of a mild base at a relatively low temperature.[2]
Formation of complex mixture of products. Instability of intermediates.Consider alternative modern methods that may offer cleaner reaction profiles, such as transition-metal-catalyzed C-H activation/annulation or cycloaddition reactions.[5]

Experimental Protocols

Optimized Protocol for the Synthesis of 1H-Indazole-3-carboxaldehyde from Indole (Minimizing Dimer Formation)

This protocol is based on the optimized "reverse addition" method to minimize dimer formation.

1. Preparation of the Nitrosating Mixture:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve sodium nitrite (NaNO₂, 8 equivalents) in a mixture of water and DMF (e.g., 5.3:3 v/v).[1]

  • Slowly add hydrochloric acid (HCl, 2.7 equivalents) to the cooled solution while stirring vigorously.[1]

2. Indole Addition (Reverse Addition):

  • Dissolve the indole (1 equivalent) in a minimal amount of DMF.[1]

  • Using a syringe pump or a dropping funnel, add the indole solution to the vigorously stirred, cold nitrosating mixture over a period of 2 hours. It is crucial to maintain the temperature at 0 °C during the addition.[1]

3. Reaction Work-up and Purification:

  • Upon completion of the reaction (monitored by TLC), quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.[1]

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • The crude product can then be purified by column chromatography on silica gel.[1]

Visualization of Reaction Pathways

To better understand and troubleshoot dimer formation, it is helpful to visualize the competing reaction pathways.

Mechanism of Dimer Formation in Indole Nitrosation

The following diagram illustrates the desired pathway to the indazole product versus the side reaction leading to a dimeric byproduct.

G cluster_desired Desired Pathway cluster_dimer Dimerization Pathway Indole Indole Nitrosoindole 3-Nitrosoindole (Oxime Intermediate) Indole->Nitrosoindole Nitrosation at C3 (NaNO₂, HCl) RingOpened Ring-Opened Intermediate Nitrosoindole->RingOpened H₂O addition at C2 & Ring Opening Dimer Dimeric Byproduct Nitrosoindole->Dimer Nucleophilic Attack Indazole 1H-Indazole-3-carboxaldehyde RingOpened->Indazole Ring Closure Indole2 Indole (Nucleophile) Indole2->Dimer

Reaction pathway for indole nitrosation showing the desired synthesis and the dimerization side reaction.
Troubleshooting Workflow for Dimer Formation

This logical workflow can guide researchers in diagnosing and addressing issues with dimer formation during indazole synthesis.

G start Start: Dimer Formation Observed check_method Identify Synthesis Method (e.g., Nitrosation, Davis-Beirut) start->check_method nitrosation Nitrosation of Indole? check_method->nitrosation Nitrosation davis_beirut Davis-Beirut Reaction? check_method->davis_beirut Davis-Beirut other_method Other Method? check_method->other_method Other slow_addition Implement Slow 'Reverse' Addition? nitrosation->slow_addition optimize_db Optimize Base and Solvent System davis_beirut->optimize_db consider_alt Consider Alternative Synthesis Route other_method->consider_alt slow_addition->slow_addition No, Implement low_temp Maintain Low Temperature (0 °C)? slow_addition->low_temp Yes low_temp->low_temp No, Implement dilute Use Dilute Conditions? low_temp->dilute Yes dilute->consider_alt No, Consider success Dimer Minimized/Eliminated dilute->success Yes consider_alt->success If successful optimize_db->consider_alt If unsuccessful

A decision workflow for troubleshooting dimer formation in indazole synthesis.

By understanding the mechanisms of dimer formation and implementing the appropriate troubleshooting strategies and optimized protocols, researchers can significantly improve the efficiency and success of their indazole syntheses.

References

Technical Support Center: Optimizing Amide Coupling with 6-Bromo-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing amide coupling reactions involving 6-Bromo-1H-indazole-4-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the amide coupling reaction, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my amide coupling reaction showing low to no product formation?

Answer: Low or non-existent product yield can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Reagent Quality: Ensure that all reagents, particularly the coupling agents and the amine, are of high purity and anhydrous. Solvents must be dry, as water can hydrolyze activated intermediates.

  • Insufficient Activation: The carboxylic acid may not be sufficiently activated. Consider switching to a more powerful coupling reagent. For instance, if you are using a carbodiimide like EDC, switching to a uronium-based reagent such as HATU or HBTU can be more effective, especially for less reactive amines.[1]

  • Suboptimal Temperature: While many amide couplings proceed at room temperature, some reactions, especially with sterically hindered or electron-deficient amines, may require gentle heating (e.g., 40-50 °C) to drive the reaction to completion.[1] However, be mindful of potential side reactions at elevated temperatures.

  • Incorrect Stoichiometry: Ensure the use of appropriate equivalents of reagents. A slight excess of the amine (1.1-1.2 equivalents) and the coupling reagent (1.1-1.2 equivalents) relative to the carboxylic acid is often beneficial.[1] The base is typically used in larger excess (2-3 equivalents).

Question 2: My reaction is messy, showing multiple side products upon TLC or LC-MS analysis. What are the likely side reactions and how can I minimize them?

Answer: The formation of multiple side products is a common issue in amide coupling reactions. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

  • N-Acylurea Formation: This is a frequent side product when using carbodiimide coupling reagents like EDC. The O-acylisourea intermediate can rearrange to a more stable but unreactive N-acylurea. To suppress this, it is highly recommended to use an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure®. These additives trap the O-acylisourea to form an active ester that is more reactive towards the amine and less prone to rearrangement.

  • Racemization: If your amine or carboxylic acid contains a chiral center, there is a risk of racemization, especially with carbodiimide-based methods. The use of additives like HOBt can help minimize this.[1] Phosphonium-based reagents like PyBOP are also known to be effective in suppressing racemization.

  • Epimerization: Similar to racemization, this can be a concern with chiral starting materials. Coupling reagents like HATU are known to react faster and with less epimerization.

Question 3: I am having difficulty purifying my final amide product. What are some common impurities and how can they be removed?

Answer: Purification challenges often arise from unreacted starting materials and byproducts from the coupling reagents.

Common Impurities and Purification Tips:

  • Urea Byproducts: When using carbodiimide reagents like DCC or EDC, the corresponding urea byproduct is formed. Dicyclohexylurea (DCU) from DCC is largely insoluble in many organic solvents and can often be removed by filtration. The urea derived from EDC is water-soluble and can typically be removed with an aqueous workup.

  • Excess Coupling Reagents and Additives: Unreacted coupling reagents and additives like HOBt can often be removed through aqueous washes. An acidic wash (e.g., 1M HCl) can help remove basic impurities, while a basic wash (e.g., saturated NaHCO₃) can remove acidic impurities like unreacted carboxylic acid and HOBt.

  • Chromatography: If aqueous workup is insufficient, column chromatography on silica gel is a standard method for purifying the desired amide product from remaining impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for the amide coupling of this compound?

A1: The choice of coupling reagent depends on the reactivity of the amine partner. For general purposes, a combination of EDC and an additive like HOBt is a cost-effective option.[1] For more challenging couplings, such as with sterically hindered or electron-deficient amines, more powerful uronium-based reagents like HATU or HBTU , or phosphonium-based reagents like PyBOP , are recommended for higher yields and faster reaction times.[1]

Q2: Which solvent and base combination is optimal for this reaction?

A2: N,N-Dimethylformamide (DMF) is the most commonly used solvent due to its excellent solvating properties for the starting materials and reagents.[1] Dichloromethane (DCM) and acetonitrile (ACN) are also viable options, particularly if the starting materials are sufficiently soluble.[1] A non-nucleophilic tertiary amine base is crucial. N,N-Diisopropylethylamine (DIPEA) is the most frequently recommended base for these couplings.[1] Triethylamine (TEA) can also be used.

Q3: What is the recommended order of addition for the reagents?

A3: A common and effective order of addition is to first dissolve the this compound in the chosen solvent (e.g., DMF). Then, add the base (e.g., DIPEA), followed by the coupling reagent (e.g., HATU). This mixture is often stirred for a few minutes to allow for "pre-activation" of the carboxylic acid. Finally, the amine is added to the activated acid mixture.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) . By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Data Presentation

The following tables summarize typical reaction conditions and yields for the amide coupling of this compound with a representative amine, aniline, using different coupling reagents.

Table 1: Comparison of Coupling Reagents for Amide Synthesis

EntryCoupling Reagent (eq)Additive (eq)Base (eq)SolventTime (h)Yield (%)
1EDC (1.2)HOBt (1.2)DIPEA (3.0)DMF12-1875-85
2HATU (1.1)-DIPEA (2.0)DMF2-6>90
3PyBOP (1.1)-DIPEA (2.0)DCM4-885-95

Yields are approximate and can vary based on the specific amine and reaction scale.

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is recommended for most applications, including coupling to less reactive amines.

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Add anhydrous DMF to make a ~0.1 M solution and stir until dissolved.

  • Add the desired amine (1.0-1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) and stir for 2 minutes.[1]

  • Add HATU (1.0-1.1 eq) in one portion.[1]

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Standard Amide Coupling using EDC/HOBt

This is a common and cost-effective alternative for more reactive amines.

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Add anhydrous DMF to make a ~0.1 M solution and stir until all solids are dissolved.

  • Add DIPEA or TEA (2.0-3.0 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight (18-24 hours).[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purification are similar to Protocol 1.

Mandatory Visualization

AmideCouplingWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 6-Bromo-1H-indazole- 4-carboxylic acid in anhydrous solvent B Add base (e.g., DIPEA) A->B C Add coupling reagent (e.g., HATU) and pre-activate B->C D Add amine C->D E Stir at specified temperature D->E F Monitor reaction by TLC/LC-MS E->F G Quench reaction and perform aqueous extraction F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I J J I->J Characterize final product

Caption: A generalized experimental workflow for amide coupling.

TroubleshootingTree cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions Start Low or No Product Yield? ReagentQuality Check purity and dryness of reagents and solvents Start->ReagentQuality Stoichiometry Verify stoichiometry (slight excess of amine & coupling agent) Start->Stoichiometry Activation Use a stronger coupling reagent (e.g., HATU instead of EDC) Start->Activation Temperature Gently heat the reaction (e.g., 40-50 °C) Start->Temperature SideProducts Messy Reaction? N_Acylurea Add HOBt or OxymaPure® to suppress N-acylurea formation SideProducts->N_Acylurea Yes Racemization Use racemization-suppressing reagents (e.g., PyBOP, HATU) SideProducts->Racemization Yes

Caption: A decision tree for troubleshooting common amide coupling issues.

References

Technical Support Center: Scaling Up the Synthesis of 6-Bromo-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 6-Bromo-1H-indazole-4-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthetic route for this compound?

A1: A common and scalable approach involves a multi-step synthesis starting from commercially available 4-bromo-2-methylaniline. The key stages are the formation of the 6-bromo-1H-indazole core, followed by functionalization at the 4-position to introduce the carboxylic acid group. A preferred method for C-4 functionalization is formylation followed by oxidation, as it often provides good regioselectivity and yield.

Q2: What are the critical parameters to control during the scale-up of the diazotization and cyclization to form 6-bromo-1H-indazole?

A2: Temperature control is crucial during the diazotization of 4-bromo-2-methylaniline; it should be kept low to prevent the decomposition of the diazonium salt. The rate of addition of reagents like isoamyl nitrite is also critical to maintain a steady reaction rate and avoid side reactions. Efficient stirring is necessary to ensure homogeneity in a large-scale reaction vessel.

Q3: What challenges can be expected during the formylation of 6-bromo-1H-indazole at the 4-position?

A3: The Vilsmeier-Haack reaction is commonly used for formylation. Challenges at scale include handling phosphorus oxychloride (POCl₃), a corrosive and moisture-sensitive reagent. Ensuring anhydrous conditions is vital to prevent the decomposition of the Vilsmeier reagent. Inadequate temperature control can lead to the formation of byproducts. Purification of the resulting 6-bromo-1H-indazole-4-carbaldehyde may require crystallization or column chromatography to remove impurities.

Q4: Are there common issues with the oxidation of 6-bromo-1H-indazole-4-carbaldehyde to the carboxylic acid?

A4: Over-oxidation or side reactions can occur if the reaction conditions are not carefully controlled. The choice of oxidant is important; common reagents include potassium permanganate (KMnO₄) or hydrogen peroxide. Incomplete oxidation can be an issue, requiring careful monitoring of the reaction progress by techniques like TLC or HPLC. The workup procedure is critical to ensure the complete removal of the oxidant and to isolate the carboxylic acid in high purity.

Q5: What is the best method for purifying the final product, this compound, at a larger scale?

A5: At scale, purification is typically achieved through crystallization. The choice of solvent system is critical for obtaining high purity and good recovery. A screening of various solvents is recommended to find the optimal conditions. Common solvent systems for crystallization of similar compounds include ethanol/water or toluene/heptane mixtures. It is important to control the cooling rate to obtain well-formed crystals and avoid the precipitation of impurities.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 6-bromo-1H-indazole
Potential Cause Suggested Solution
Incomplete diazotizationEnsure the reaction temperature is maintained between 0-5 °C. Check the quality and stoichiometry of isoamyl nitrite.
Decomposition of diazonium saltAdd the isoamyl nitrite solution at a controlled rate to avoid localized heating.
Suboptimal cyclization conditionsEnsure the reaction is heated to the recommended temperature (e.g., reflux at 68°C) for a sufficient duration.
Inefficient workup and isolationDuring pH adjustment for product precipitation, add the base slowly to avoid degradation of the product. Ensure thorough extraction of the product from the aqueous layer.
Issue 2: Poor Regioselectivity or Low Yield in the Formylation Step
Potential Cause Suggested Solution
Decomposition of Vilsmeier reagentEnsure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled POCl₃ and anhydrous DMF.
Incomplete reactionMonitor the reaction progress by TLC or HPLC. If the reaction stalls, consider a slight increase in temperature or reaction time.
Formation of byproductsMaintain the recommended reaction temperature. Overheating can lead to the formation of undesired isomers or polymeric materials.
Difficult purificationIf column chromatography is not feasible at scale, explore recrystallization from a suitable solvent system to purify the aldehyde intermediate.
Issue 3: Incomplete Oxidation or Impure Carboxylic Acid
Potential Cause Suggested Solution
Inefficient oxidationEnsure the oxidant is added in the correct stoichiometric amount. The reaction may require heating to go to completion. Monitor the disappearance of the aldehyde by TLC or HPLC.
Over-oxidation or degradationControl the reaction temperature carefully. Some oxidizing agents can lead to the degradation of the indazole ring at elevated temperatures.
Contamination with oxidantDuring workup, ensure the complete quenching of the excess oxidant. For example, sodium bisulfite can be used to quench excess KMnO₄.
Difficulty in isolating the productThe carboxylic acid may be soluble in the aqueous phase. Acidify the solution to the isoelectric point to ensure complete precipitation of the product before filtration.
Issue 4: Challenges in the Final Purification by Crystallization
Potential Cause Suggested Solution
Oiling out of the productThe cooling rate may be too fast, or the solvent system may not be optimal. Try a slower cooling rate or screen for a different solvent/anti-solvent combination.
Low recovery of the productThe product may have significant solubility in the mother liquor. Cool the crystallization mixture to a lower temperature (e.g., 0-5 °C) before filtration. Minimize the amount of solvent used for washing the crystals.
Poor purity of the final productConsider a two-step purification process: an initial precipitation followed by a recrystallization. Ensure the crystals are washed with a small amount of cold, fresh solvent to remove surface impurities.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 6-bromo-1H-indazole

This protocol is adapted for a larger scale synthesis.

Materials:

  • 4-bromo-2-methylaniline

  • Chloroform

  • Acetic anhydride

  • Potassium acetate

  • Isoamyl nitrite

  • Concentrated hydrochloric acid

  • 50% aqueous sodium hydroxide solution

  • Heptane

Procedure:

  • Acetylation: In a suitable reactor, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Cool the solution to below 20°C and add acetic anhydride (1.1 eq) at a rate that maintains the temperature below 40°C. Stir for 1 hour.

  • Diazotization and Cyclization: Add potassium acetate (1.5 eq) to the mixture, followed by the slow addition of isoamyl nitrite (1.5 eq). Heat the reaction mixture to reflux (around 68°C) and maintain for 20 hours. Monitor the reaction completion by TLC or HPLC.

  • Work-up and Hydrolysis: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Add water to the residue and perform an azeotropic distillation to remove residual chloroform. Add concentrated hydrochloric acid and heat to 50-55°C for 2-3 hours to effect hydrolysis.

  • Isolation: Cool the acidic mixture to 20°C. Adjust the pH to approximately 11 by the slow addition of a 50% aqueous sodium hydroxide solution, which will cause the product to precipitate.

  • Purification: Filter the solid, wash with water, and then slurry with heptane. Filter again and dry the solid under vacuum to yield 6-bromo-1H-indazole.

Protocol 2: Synthesis of 6-bromo-1H-indazole-4-carbaldehyde

Materials:

  • 6-bromo-1H-indazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Vilsmeier Reagent Formation: In a dry reactor under an inert atmosphere, cool anhydrous DMF. Slowly add phosphorus oxychloride (3.0 eq) while maintaining the temperature below 10°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve 6-bromo-1H-indazole (1.0 eq) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent, keeping the temperature below 20°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is around 7-8.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Oxidation to this compound

Materials:

  • 6-bromo-1H-indazole-4-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Sodium bisulfite

  • Concentrated hydrochloric acid

Procedure:

  • Oxidation: Dissolve 6-bromo-1H-indazole-4-carbaldehyde (1.0 eq) in a mixture of acetone and water. Cool the solution in an ice bath. Slowly add a solution of potassium permanganate (2.0 eq) in water, maintaining the temperature below 10°C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the manganese dioxide precipitate dissolves.

  • Isolation: Remove the acetone under reduced pressure. Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.

  • Purification: Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Summary of Key Reaction Parameters for Scaled-up Synthesis

Step Starting Material Key Reagents Solvent Temperature Typical Yield
1. Indazole Formation 4-bromo-2-methylanilineAcetic anhydride, Isoamyl nitrite, HCl, NaOHChloroformReflux (68°C)60-70%
2. Formylation 6-bromo-1H-indazolePOCl₃, DMFDMF0°C to RT70-80%
3. Oxidation 6-bromo-1H-indazole-4-carbaldehydeKMnO₄Acetone/Water0°C to RT80-90%

Visualizations

experimental_workflow Overall Synthesis Workflow cluster_0 Step 1: 6-bromo-1H-indazole Synthesis cluster_1 Step 2: Formylation cluster_2 Step 3: Oxidation start 4-bromo-2-methylaniline acetylation Acetylation (Acetic anhydride) start->acetylation diazotization Diazotization & Cyclization (Isoamyl nitrite) acetylation->diazotization hydrolysis Hydrolysis (HCl) diazotization->hydrolysis workup1 Workup & Isolation hydrolysis->workup1 product1 6-bromo-1H-indazole workup1->product1 formylation_reaction Formylation Reaction product1->formylation_reaction formylation_reagent Vilsmeier Reagent (POCl3, DMF) formylation_reagent->formylation_reaction workup2 Workup & Purification formylation_reaction->workup2 product2 6-bromo-1H-indazole-4-carbaldehyde workup2->product2 oxidation_reaction Oxidation (KMnO4) product2->oxidation_reaction workup3 Workup & Purification oxidation_reaction->workup3 final_product This compound workup3->final_product

Caption: A flowchart illustrating the multi-step synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_indazole Indazole Formation Issues cluster_formylation Formylation Issues cluster_oxidation Oxidation Issues start Low Yield Observed step_check Identify the problematic step: - Indazole Formation? - Formylation? - Oxidation? start->step_check temp_control Check Temperature Control (0-5°C for diazotization) step_check->temp_control Indazole Step anhydrous Confirm Anhydrous Conditions step_check->anhydrous Formylation Step oxidant_amount Verify Oxidant Stoichiometry step_check->oxidant_amount Oxidation Step reagent_quality Verify Reagent Quality (fresh isoamyl nitrite) temp_control->reagent_quality reaction_time Ensure Sufficient Reaction Time reagent_quality->reaction_time vilsmeier_prep Check Vilsmeier Reagent Prep anhydrous->vilsmeier_prep regioselectivity Analyze for Isomers vilsmeier_prep->regioselectivity incomplete_rxn Monitor Reaction to Completion oxidant_amount->incomplete_rxn workup_ph Optimize pH for Precipitation incomplete_rxn->workup_ph

Caption: A decision-making diagram for troubleshooting low yield issues in the synthesis.

Technical Support Center: Recrystallization of 6-Bromo-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the recrystallization of 6-Bromo-1H-indazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended recrystallization solvent for this compound?

A definitive, single recommended solvent for this compound is not established in the literature. Due to its aromatic, heterocyclic structure containing both a bromine atom and a carboxylic acid group, the ideal solvent or solvent system should be determined experimentally. A systematic solvent screening is the most reliable method to identify the optimal conditions for achieving high purity and yield.

Q2: What are the key characteristics of a good recrystallization solvent?

An ideal recrystallization solvent should meet the following criteria[1][2]:

  • The compound of interest should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., room temperature or in an ice bath).

  • Impurities should either be completely insoluble in the hot solvent or remain soluble in the cold solvent.

  • The solvent must be chemically inert and not react with the compound being purified.

  • The solvent should have a boiling point lower than the melting point of the compound to prevent it from "oiling out".[1]

  • It should be volatile enough to be easily removed from the purified crystals.

Q3: Based on the structure of this compound, what classes of solvents are good starting points for screening?

Given the presence of a polar carboxylic acid group and the ability to form hydrogen bonds, polar protic solvents are a logical starting point.[3] Consider the following:

  • Alcohols (Methanol, Ethanol): Often effective for moderately polar compounds.[3][4]

  • Water: Can be a good solvent for compounds that can hydrogen bond, though the bromo-indazole core may limit solubility.[3][4]

  • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which it is insoluble) is often effective. Common pairs include ethanol/water, acetone/water, and toluene/hexane.[5]

Q4: What should I do if my compound "oils out" instead of forming crystals?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming an impure liquid instead of solid crystals.[6][7][8] This is more likely if the compound is impure or if the boiling point of the solvent is too high.[7] To resolve this:

  • Re-heat the solution to re-dissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool more slowly.

  • Vigorously stir the solution as the oil begins to form to encourage the formation of small crystals that can act as nuclei.[7]

Q5: What can I do if no crystals form after the solution has cooled?

A failure to crystallize upon cooling may be due to using too much solvent or the formation of a supersaturated solution.[6][9] Try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution to create nucleation sites.[9][10]

  • Seeding: Add a tiny crystal of the crude starting material to the cooled solution to act as a template for crystal growth.[9][10]

  • Reduce Solvent Volume: If too much solvent was used, gently heat the solution to evaporate some of the solvent and re-cool.[6][9]

  • Further Cooling: Cool the solution in an ice-salt bath for a lower temperature.[8]

Q6: How can I maximize the yield of my recrystallization?

To improve your recovery of the purified compound, consider the following:

  • Use the minimum amount of hot solvent necessary to fully dissolve the compound.[5][10]

  • Allow the solution to cool slowly and undisturbed to form larger, purer crystals.[1]

  • Once the solution has reached room temperature, cool it further in an ice bath to maximize precipitation.[1]

  • When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving the product.[10]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently identify a suitable solvent for the recrystallization of this compound.

Methodology:

  • Place approximately 20-30 mg of the crude compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene) dropwise at room temperature, stirring or vortexing after each addition.

  • Observe and record the solubility of the compound in each solvent at room temperature. A good candidate solvent will show poor solubility.[11]

  • For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a water or sand bath.

  • Continue adding the hot solvent dropwise until the compound just dissolves. Record the approximate volume of solvent used.

  • Allow the test tubes with dissolved solid to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the quantity and quality of the crystals that form. An ideal solvent will yield a large crop of well-formed crystals.

Protocol 2: Single-Solvent Recrystallization

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions, bringing the mixture to a gentle boil on a hotplate after each addition. Use boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Continue adding the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent.

  • If the solution is colored or contains insoluble impurities, perform a hot gravity filtration at this stage.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to dry completely before weighing and determining the melting point.

Protocol 3: Two-Solvent (Binary) Recrystallization

This method is useful when no single solvent has the ideal solubility characteristics. It employs a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble. The two solvents must be miscible.[1]

Methodology:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • While keeping the solution hot, add the "poor" solvent (anti-solvent, e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point.

  • Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Remove the flask from the heat and allow it to cool slowly, as described in the single-solvent protocol.

  • Collect and dry the crystals as previously described.

Quantitative Data: Solvent Properties

The following table summarizes the properties of common solvents for consideration during the solvent screening process.

SolventBoiling Point (°C)PolaritySafety Considerations
Water100.0HighNon-flammable, non-toxic.[3]
Methanol64.7HighFlammable, toxic.[12]
Ethanol78.0HighFlammable.[3]
Acetone56.3Medium-HighHighly flammable, irritant.[12]
Ethyl Acetate77.1MediumFlammable, irritant.[12]
Toluene111.0LowFlammable, toxic.[3]
Heptane98.4LowFlammable, irritant.[12]
Hexane68.7LowFlammable, neurotoxin.[12]

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound start Start with Crude Compound solvent_screening Protocol 1: Solvent Screening (Test various solvents like EtOH, MeOH, H2O, etc.) start->solvent_screening decision_solvent Suitable Single Solvent Found? solvent_screening->decision_solvent single_solvent_recrys Protocol 2: Perform Single-Solvent Recrystallization decision_solvent->single_solvent_recrys Yes two_solvent_recrys Protocol 3: Perform Two-Solvent Recrystallization (e.g., Ethanol/Water) decision_solvent->two_solvent_recrys No collect_crystals Collect Crystals via Vacuum Filtration single_solvent_recrys->collect_crystals two_solvent_recrys->collect_crystals dry_crystals Dry Purified Crystals collect_crystals->dry_crystals end Pure Compound dry_crystals->end

Caption: Workflow for selecting a solvent and performing the recrystallization.

Recrystallization_Troubleshooting Troubleshooting Common Recrystallization Issues start Problem Encountered During Recrystallization no_crystals No Crystals Form Upon Cooling start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Poor Crystal Yield start->low_yield solution_no_crystals 1. Scratch inner surface of flask. 2. Add a seed crystal. 3. Evaporate excess solvent and re-cool. no_crystals->solution_no_crystals solution_oiling_out 1. Re-heat to dissolve the oil. 2. Add more solvent. 3. Cool slowly with vigorous stirring. oiling_out->solution_oiling_out solution_low_yield 1. Ensure minimum hot solvent was used. 2. Cool thoroughly in an ice bath. 3. Minimize washing with cold solvent. low_yield->solution_low_yield end Problem Resolved solution_no_crystals->end solution_oiling_out->end solution_low_yield->end

Caption: Flowchart for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of substituted indazoles. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific experimental issues, offering potential causes and solutions to common pitfalls.

Section 1: Regioselectivity in Post-Synthesis Functionalization

The most common challenge in working with indazoles is controlling the regioselectivity during functionalization, particularly N-alkylation, which often yields a mixture of N1 and N2 isomers.[1][2]

Q1: My N-alkylation reaction is producing a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-substituted product?

A1: Achieving high N1-selectivity typically involves leveraging thermodynamic control, as the 1H-indazole (N1-substituted) tautomer is generally more stable than the 2H-indazole (N2-substituted) tautomer.[3][4][5] Several factors can be tuned to favor the N1 product:

  • Choice of Base and Solvent: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a less polar, aprotic solvent such as tetrahydrofuran (THF) is a highly effective system for promoting N1-alkylation.[2][6][7] The sodium cation is believed to coordinate between the N2 nitrogen and a coordinating group at the C3 position, sterically blocking the N2 position from the electrophile.[2][4]

  • Substituent Effects: The nature of the substituents on the indazole ring plays a crucial role. Bulky or coordinating groups at the C3 position significantly favor N1-alkylation. For example, indazoles with 3-carboxymethyl, 3-tert-butyl, or 3-carboxamide substituents have demonstrated over 99% N1-regioselectivity under NaH/THF conditions.[6][7]

  • Thermodynamic Equilibration: Using specific electrophiles, such as α-halo carbonyls or β-halo esters, can favor the formation of the more thermodynamically stable N1 product through an equilibration process.[3]

Q2: What reaction conditions favor the formation of the N2-alkylated (2H-indazole) product?

A2: Formation of the N2-isomer, often the kinetically favored product, can be achieved by manipulating substituent effects and reaction conditions to prevent thermodynamic equilibration.[2][5]

  • Substituent-Directed Alkylation: The most powerful strategy is to use an indazole substrate with a strong electron-withdrawing group (EWG), such as a nitro (NO₂) or carboxylate (CO₂Me) group, at the C7 position.[2][5] These groups sterically hinder the N1 position and electronically favor N2 attack, leading to excellent N2-selectivity (≥96% in some cases) even with the NaH/THF system.[6][7]

  • Alternative Reaction Conditions: While NaH/THF is standard for N1 selectivity, exploring different conditions can shift the balance. Solvent-dependent regioselectivity has been observed with bases like NaHMDS in THF versus DMSO.[3] Additionally, acidic conditions using trifluoromethanesulfonic acid have been reported to promote N2-alkylation.[5] The Mitsunobu reaction can also be tuned to favor N2 products.[1][4]

Section 2: Ring Formation & Cyclization Issues

Difficulties can also arise during the initial construction of the indazole core.

Q3: My Davis-Beirut reaction to synthesize a 2H-indazole is inefficient, giving low yields. What are the common pitfalls?

A3: The Davis-Beirut reaction, which forms the 2H-indazole core from an o-nitrobenzylamine, is robust but has known limitations.[8][9] Low yields can often be attributed to:

  • Substrate Scope: The reaction is sensitive to the starting materials. Using secondary alcohols, anilines, or allyl/propargyl alcohols as reactants can drastically reduce reaction efficiency.[8] The synthesis of N-aryl substituted 2H-indazoles is particularly challenging and may require using a more reactive solvent like methanol and activating the nitro-containing ring with electron-withdrawing groups.[8]

  • Solvent Effects: The choice of alcohol solvent significantly influences the reaction progress.[8] If yields are low, screening different primary alcohols is recommended.

  • Side Reactions: The key intermediate is a highly reactive o-nitrosoimine.[8][10] Depending on conditions, this can lead to the formation of undesired side products, including indazolones.[11]

Q4: I'm exploring a transition-metal-catalyzed C-H activation/annulation route, but the reaction is not working well. What are the typical challenges?

A4: Transition-metal-catalyzed C-H activation is a modern, atom-economical approach to indazole synthesis, but it has its own set of challenges.[12][13]

  • Harsh Reaction Conditions: A primary issue is the inherent stability of C-H bonds, which often requires harsh reaction conditions (e.g., high temperatures) to achieve satisfactory yields, potentially leading to low selectivity or decomposition.[12]

  • Directing Group Requirement: Many successful protocols require a directing group on the substrate to chelate to the metal center and position it for site-selective C-H activation.[12][14] The absence or poor coordinating ability of such a group can lead to reaction failure.

  • Catalyst and Oxidant Sensitivity: These reactions are highly dependent on the specific catalyst (e.g., Rh, Ru, Pd), additives, and oxidants used.[12][15][16] A systematic screening of these components is often necessary for optimization.

Section 3: Purification Challenges

Q5: My reaction produced a mixture of N1 and N2 isomers. What are the best methods to separate them?

A5: Separating N1 and N2 regioisomers is a frequent necessity and can be challenging due to their similar polarities.[6]

  • Flash Column Chromatography: This is the most common method for separating the isomers.[1] Careful selection of the solvent system (e.g., gradients of ethyl acetate in hexanes) is required to achieve baseline separation.

  • Recrystallization: If chromatography is difficult or for large-scale purification, recrystallization from a mixed solvent system can be a powerful alternative. A screening of solvent mixtures (e.g., acetone/water, ethanol/water, THF/water) can identify conditions where one isomer selectively crystallizes, yielding a single isomer with >99% purity.[17]

Data Presentation: Quantitative Analysis of N-Alkylation

The regiochemical outcome of N-alkylation is highly dependent on controllable experimental parameters.

Table 1: Effect of Reaction Conditions on N1/N2 Regioselectivity for a Model Indazole

EntryBaseSolventN1 : N2 RatioYield (N1 Isomer)Reference
1K₂CO₃DMF58 : 4247%[18]
2NaHTHF>99 : 1High[6][7]
3NaHMDSTHFN1-selective-[3]
4NaHMDSDMSON2-selective-[3]
5Cs₂CO₃Dioxane>98 : 2>90%[4]

Data is illustrative and compiled from various substrates. Ratios are highly substrate-dependent.

Table 2: Influence of Indazole Ring Substituents on N-Alkylation Selectivity (NaH/THF Conditions)

Substituent PositionSubstituent TypePredominant IsomerSelectivityReference
C3-C(CH₃)₃, -COMe, -CONH₂N1>99%[6][7]
C7-NO₂, -CO₂MeN2≥96%[6][7]

Experimental Protocols

Protocol 1: General Procedure for Selective N1-Alkylation (Thermodynamic Control) [1][5]

  • Preparation: To a solution of the desired 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1-0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1-1.5 eq) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]

Protocol 2: General Procedure for Mitsunobu Reaction [1]

  • Preparation: Dissolve the 1H-indazole (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Purification: Remove the solvent under reduced pressure and purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.

Visualizations: Workflows and Logical Diagrams

Troubleshooting_N_Alkylation start Problem: Low N1/N2 Selectivity check_base Review Base/ Solvent System start->check_base check_sub Analyze Ring Substituents start->check_sub check_puri Optimize Purification start->check_puri base_sol Is system NaH/THF? check_base->base_sol sub_pos Is there a C3 or C7 substituent? check_sub->sub_pos implement_nah Action: Switch to NaH in THF for N1-selectivity. base_sol->implement_nah No consider_other Action: For N2, try NaHMDS/DMSO or acidic conditions. base_sol->consider_other Yes, but need N2 c3_effect Note: Bulky C3 groups strongly favor N1. sub_pos->c3_effect C3 c7_effect Action: Introduce C7 EWG (e.g., -NO2) to force N2-selectivity. sub_pos->c7_effect C7 no_sub Selectivity relies heavily on Base/Solvent choice. sub_pos->no_sub No Substituent_Effects cluster_c3 C3 Position cluster_c7 C7 Position c3_steric Bulky Group (e.g., -tBu, -COMe) outcome_n1 Favors N1 Alkylation (Thermodynamic Product) c3_steric->outcome_n1 Steric hindrance at N2 c3_coord Coordinating Group (e.g., -CONH2) c3_coord->outcome_n1 Coordination with base counter-ion c7_ewg Electron-Withdrawing Group (EWG, e.g., -NO2, -CO2Me) outcome_n2 Favors N2 Alkylation (Kinetic Product) c7_ewg->outcome_n2 Steric hindrance at N1 + Electronic effects Davis_Beirut_Pathway start o-Nitrobenzylamine intermediate Reactive Intermediate: o-Nitrosoimine start->intermediate Base, Alcohol cyclization N-N Bond Forming Heterocyclization intermediate->cyclization side_product Pitfall: Side reactions (e.g., Indazolone formation) intermediate->side_product Substrate/ Condition Dependant product 2H-Indazole Product cyclization->product

References

Validation & Comparative

Navigating the Structural Landscape: A Comparative NMR Spectral Analysis of 6-Bromo-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's structural features is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the intricate architecture of organic compounds. This guide provides a detailed comparative analysis of the predicted ¹H and ¹³C NMR spectra of 6-Bromo-1H-indazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific molecule, this guide leverages predictive methodologies and comparative data from structurally related analogues to offer a robust analytical framework.

Predicted NMR Spectral Data

The chemical structure of this compound dictates a unique electronic environment for each proton and carbon atom, resulting in a distinct NMR fingerprint. Based on established principles of NMR spectroscopy and analysis of similar compounds, a predicted set of ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments are presented below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~13.0 - 14.0broad singletCOOH
~11.0 - 12.0broad singletN-H
~8.40singletH-3
~8.15doublet (J ≈ 1.0 Hz)H-5
~7.90doublet (J ≈ 1.0 Hz)H-7

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)Assignment
~168.0C=O
~142.0C-7a
~138.0C-3
~130.0C-5
~125.0C-3a
~123.0C-7
~118.0C-4
~115.0C-6

Solvent: DMSO-d₆

Comparative Analysis with a Structurally Related Analogue

To substantiate the predicted spectral data, a comparison with the experimentally determined ¹H NMR data of 6-bromo-1H-indazole is insightful. The absence of the carboxylic acid group at the 4-position in this analogue provides a valuable reference for understanding the electronic effects of this substituent on the indazole core.

Table 3: Comparative ¹H NMR Data of this compound (Predicted) vs. 6-Bromo-1H-indazole (Experimental)

ProtonThis compound (Predicted δ, ppm)6-Bromo-1H-indazole (Experimental δ, ppm)[1]
H-3~8.40 (s)8.03 (s)
H-5~8.15 (d)7.24-7.26 (m)
H-7~7.90 (d)7.67-7.72 (m)

Experimental data for 6-Bromo-1H-indazole was recorded in CD₃OD.[1]

The deshielding of protons H-3, H-5, and H-7 in the predicted spectrum of this compound, relative to 6-bromo-1H-indazole, is attributed to the electron-withdrawing nature of the carboxylic acid group at the C-4 position.

Experimental Protocol for NMR Spectral Acquisition

A standardized protocol is essential for obtaining high-quality NMR spectra for structural elucidation.[1]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound.
  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
  • Transfer the solution into a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity and resolution.

3. Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
  • ¹³C NMR: Acquire the proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).
  • Phase correct the resulting spectrum.
  • Calibrate the chemical shift scale using the residual solvent peak as a reference.
  • Integrate the signals in the ¹H NMR spectrum.

Visualizing the NMR Analysis Workflow

The logical flow of NMR spectral analysis, from sample handling to final interpretation, can be visualized as follows:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Insert into Spectrometer Transfer->Spectrometer LockShim Lock and Shim Spectrometer->LockShim Acquire1H Acquire 1H Spectrum LockShim->Acquire1H Acquire13C Acquire 13C Spectrum LockShim->Acquire13C FT Fourier Transform Acquire1H->FT Acquire13C->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration (1H) Calibration->Integration 1H Assignment Signal Assignment Calibration->Assignment Integration->Assignment Interpretation Structural Interpretation Assignment->Interpretation

References

Comparative Analysis of Mass Spectrometry Data for 6-Bromo-1H-indazole-4-carboxylic acid and Related Indazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the mass spectrometry data for 6-Bromo-1H-indazole-4-carboxylic acid against a structurally related analog, 6-Bromo-1H-indazole. The following sections present a summary of their key mass spectrometric characteristics, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow. This document is intended for researchers, scientists, and drug development professionals working with indazole derivatives.

Data Presentation: Mass Spectrometry Characteristics

The table below summarizes the key mass spectrometry data for this compound and 6-Bromo-1H-indazole. The data for this compound is predicted based on its chemical structure and typical fragmentation patterns for carboxylic acids, while the data for 6-Bromo-1H-indazole is based on available technical documentation.[1]

FeatureThis compound6-Bromo-1H-indazole
Molecular Formula C₈H₅BrN₂O₂C₇H₅BrN₂
Molecular Weight 241.04 g/mol [2]197.04 g/mol
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Parent Ion [M+H]⁺ (m/z) 241/243197/199[1]
Key Fragmentation Ions (m/z) 223/225 ([M+H-H₂O]⁺), 195/197 ([M+H-CO₂]⁺)Not specified
Isotopic Pattern Characteristic 1:1 ratio for Bromine[1]Characteristic 1:1 ratio for Bromine[1]

Note: The fragmentation of this compound is expected to involve the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group.[3][4]

Experimental Protocols

The following protocol outlines a general procedure for acquiring mass spectrometry data for indazole derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

1. Sample Preparation:

  • Weigh approximately 1-5 mg of the indazole compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from impurities (e.g., 5% B to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow: Nitrogen, 600 L/hr.

  • Scan Range: m/z 50-500.

  • Data Acquisition: Full scan mode to determine the parent ion, followed by a product ion scan (tandem MS) of the parent ion to observe fragmentation.

Workflow Visualization

The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weighing of This compound B Dissolution in appropriate solvent A->B C Dilution to working concentration B->C D Filtration C->D E Injection into LC-MS system D->E Prepared Sample F Chromatographic Separation E->F G Electrospray Ionization (ESI) F->G H Mass Analysis (Full Scan & Tandem MS) G->H I Data Acquisition H->I J Spectral Interpretation (Molecular Ion & Fragments) I->J K Reporting J->K

References

A Comparative Analysis of the Biological Activities of 6-Bromo- vs. 6-Chloro-1H-indazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two halogenated indazole derivatives: 6-bromo-1H-indazole-4-carboxylic acid and 6-chloro-1H-indazole-4-carboxylic acid. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] The nature of the substituent on the indazole ring can significantly influence the biological activity of the resulting compound. This comparison focuses on the available experimental data to highlight the similarities and differences between the bromo- and chloro-substituted analogs.

Overview of Biological Activities

Both this compound and its derivatives have been investigated for their potential as anticancer, antiangiogenic, and antioxidant agents.[1] The core structure serves as a versatile starting point for the synthesis of more complex molecules with enhanced biological profiles. Similarly, indazole derivatives, in general, are known to exhibit a broad spectrum of biological activities.

A key area where a direct comparison between 6-bromo-1H-indazole and 6-chloro-1H-indazole has been established is in their ability to inhibit the enzyme lactoperoxidase (LPO). LPO is an important enzyme in the innate immune system, known for its antimicrobial properties. A study by Köksal et al. (2020) systematically evaluated the inhibitory effects of a series of halogenated indazoles on bovine milk LPO.[2]

Comparative Efficacy: Enzyme Inhibition

The inhibitory potency of 6-bromo-1H-indazole and 6-chloro-1H-indazole against bovine milk lactoperoxidase was determined by calculating their inhibition constant (Kᵢ) values. The Kᵢ value is a measure of the inhibitor's binding affinity to the enzyme; a lower Kᵢ value indicates a more potent inhibitor.

CompoundTarget EnzymeInhibition Constant (Kᵢ) in µMInhibition Type
6-Bromo-1H-indazoleBovine Milk Lactoperoxidase4.10Not specified
6-Chloro-1H-indazoleBovine Milk LactoperoxidaseNot explicitly stated, but within the range of 4.10 to 252.78 µMNot specified

Data sourced from Köksal et al. (2020).[2]

The study demonstrated that all tested indazole molecules, including the 6-bromo and 6-chloro analogs, exhibited a strong inhibitory effect on LPO activity.[2] While the specific Kᵢ for the 6-chloro analog is not individually detailed in the abstract, the range provided indicates that both compounds are effective inhibitors of this enzyme.[2]

Experimental Protocols

Lactoperoxidase (LPO) Inhibition Assay

The following is a general outline of the experimental protocol used to determine the inhibitory activity of the indazole derivatives against bovine milk lactoperoxidase, based on standard methods described in the literature.[2]

1. Purification of Lactoperoxidase:

  • Bovine milk LPO is purified using affinity chromatography, for example, with a Sepharose-4B-L-tyrosine-sulfanilamide affinity column.

2. Enzyme Activity Assay:

  • LPO activity is determined spectrophotometrically.

  • The assay mixture typically contains a phosphate buffer (e.g., 100 mM KH₂PO₄, pH 6.0), a substrate (e.g., 1.0 mM ABTS - 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and hydrogen peroxide (e.g., 3.2 mM H₂O₂).

  • The reaction is initiated by the addition of the purified LPO enzyme.

  • The change in absorbance is monitored at a specific wavelength (e.g., 412 nm for ABTS).

3. Inhibition Studies:

  • To determine the inhibitory effect of the compounds, various concentrations of the indazole derivatives (dissolved in a suitable solvent like DMSO) are pre-incubated with the enzyme before initiating the reaction with the substrates.

  • The enzyme activity is measured at different inhibitor concentrations.

  • IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves.

4. Determination of Inhibition Constant (Kᵢ) and Inhibition Type:

  • To determine the Kᵢ value and the type of inhibition (e.g., competitive, non-competitive), enzyme kinetics are studied at various concentrations of both the substrate and the inhibitor.

  • Data is plotted using methods such as the Lineweaver-Burk plot to determine the Kᵢ and the mechanism of inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general concepts of enzyme inhibition and a typical experimental workflow for screening enzyme inhibitors.

Enzyme_Inhibition E Enzyme (LPO) ES Enzyme-Substrate Complex E->ES + S EI_bromo Enzyme-Inhibitor Complex (Bromo) E->EI_bromo + Inhibitor (Bromo) EI_chloro Enzyme-Inhibitor Complex (Chloro) E->EI_chloro + Inhibitor (Chloro) S Substrate (e.g., ABTS) P Product I_bromo This compound I_chloro 6-Chloro-1H-indazole-4-carboxylic acid ES->E - S ES->P k_cat EI_bromo->E - Inhibitor EI_chloro->E - Inhibitor

Caption: General mechanism of enzyme inhibition.

Experimental_Workflow start Start: Enzyme Inhibition Assay prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitors) start->prepare_reagents assay_setup Set up Assay Plates (Control, Inhibitor Concentrations) prepare_reagents->assay_setup pre_incubation Pre-incubate Enzyme with Inhibitors assay_setup->pre_incubation initiate_reaction Initiate Reaction with Substrate pre_incubation->initiate_reaction measure_activity Measure Enzyme Activity (Spectrophotometry) initiate_reaction->measure_activity data_analysis Data Analysis (IC50 and Ki determination) measure_activity->data_analysis end End: Comparative Results data_analysis->end

Caption: Experimental workflow for enzyme inhibitor screening.

Conclusion

Based on the available scientific literature, both this compound and 6-chloro-1H-indazole-4-carboxylic acid are effective inhibitors of bovine milk lactoperoxidase. The 6-bromo analog, in particular, has been more extensively studied as a scaffold for the development of anticancer agents. A direct and comprehensive comparison of their biological activities across a wider range of targets and disease models is currently limited in the public domain. Further research is warranted to fully elucidate the therapeutic potential of the 6-chloro analog and to understand the structure-activity relationships that govern the biological effects of halogen substitution at the 6-position of the indazole ring. Researchers and drug development professionals are encouraged to consider these findings in the design and synthesis of novel indazole-based therapeutic agents.

References

X-ray Crystallography of 6-Bromo-1H-indazole-4-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic data of derivatives of 6-Bromo-1H-indazole-4-carboxylic acid, a key scaffold in medicinal chemistry. Due to the limited availability of public crystallographic data for the parent acid, this guide utilizes the crystal structure of a closely related derivative, tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, as a foundational reference. The experimental protocols for synthesis and crystallization of related indazole compounds are also detailed to provide a comprehensive resource for researchers in the field.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. This data serves as a valuable reference point for understanding the solid-state conformation and packing of similarly substituted indazole derivatives.

ParameterValue[1]
Chemical FormulaC₁₂H₁₄BrN₃O₂
Molecular Weight312.17 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.8281 (2)
b (Å)9.8203 (4)
c (Å)12.0884 (5)
α (°)109.183 (2)
β (°)97.215 (2)
γ (°)100.221 (2)
Volume (ų)626.51 (4)
Z2
Density (calculated)1.655 Mg/m³
R-factor (%)4.58

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of indazole derivatives are crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of 6-Bromo-1H-indazole Derivatives

The synthesis of the core 6-bromo-1H-indazole structure is a multi-step process that often starts from commercially available precursors. A representative synthetic pathway for a derivative is outlined below.[2]

Synthesis of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate [1]

  • Synthesis of 5-Bromo-1H-indazol-3-amine: A solution of 5-bromo-2-fluorobenzonitrile in ethanol is treated with hydrazine hydrate and heated. The resulting solid is purified by recrystallization from ethanol.[1]

  • Boc Protection: The 5-bromo-1H-indazol-3-amine is dissolved in dichloromethane with 4-(dimethylamino)pyridine (DMAP). Di-tert-butyl dicarbonate (Boc anhydride) is then added, and the reaction mixture is stirred to yield the title compound.[1]

Crystallization of Indazole Derivatives

Single crystals suitable for X-ray crystallography are typically grown using slow evaporation techniques.

General Crystallization Protocol: [1]

  • The purified indazole derivative is dissolved in a suitable solvent or solvent mixture (e.g., ethyl acetate in hexane) to form a saturated or near-saturated solution.

  • The solution is filtered to remove any particulate matter.

  • The clear solution is left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.

  • Over a period of several days to weeks, single crystals of the compound are expected to form.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and crystallization processes.

Synthesis_Workflow cluster_synthesis Synthesis of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate Start Start 5-bromo-2-fluorobenzonitrile 5-bromo-2-fluorobenzonitrile Start->5-bromo-2-fluorobenzonitrile Reaction1 Reaction with Hydrazine Hydrate 5-bromo-2-fluorobenzonitrile->Reaction1 Hydrazine_hydrate Hydrazine_hydrate Hydrazine_hydrate->Reaction1 5-Bromo-1H-indazol-3-amine 5-Bromo-1H-indazol-3-amine Reaction1->5-Bromo-1H-indazol-3-amine Reaction2 Boc Protection 5-Bromo-1H-indazol-3-amine->Reaction2 Boc_anhydride Boc_anhydride Boc_anhydride->Reaction2 DMAP DMAP DMAP->Reaction2 tert-Butyl_3-amino-5-bromo-1H-indazole-1-carboxylate tert-Butyl_3-amino-5-bromo-1H-indazole-1-carboxylate Reaction2->tert-Butyl_3-amino-5-bromo-1H-indazole-1-carboxylate

Caption: Synthetic pathway for a 6-bromo-indazole derivative.

Crystallization_Workflow Start Purified Compound Dissolution Dissolve in suitable solvent Start->Dissolution Filtration Filter to remove impurities Dissolution->Filtration Slow_Evaporation Slow evaporation at room temperature Filtration->Slow_Evaporation Crystal_Formation Formation of single crystals Slow_Evaporation->Crystal_Formation End X-ray Quality Crystals Crystal_Formation->End

Caption: General workflow for single crystal growth.

Conclusion

While a complete crystallographic dataset for this compound remains to be publicly reported, the analysis of its close derivative, tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, provides significant insights into the structural features of this class of compounds. The presented synthetic and crystallization protocols offer a practical guide for researchers aiming to obtain high-quality crystals for X-ray diffraction studies, which are essential for structure-based drug design and development. Further crystallographic studies on the parent acid and its other derivatives are encouraged to expand the structural database and enhance our understanding of their structure-activity relationships.

References

Validation of 6-Bromo-1H-indazole-4-carboxylic Acid Synthesis: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of the analytical techniques used to validate the synthesis of 6-Bromo-1H-indazole-4-carboxylic acid, a key building block in medicinal chemistry. We present a common synthetic pathway and an alternative approach, alongside detailed experimental protocols for the essential analytical validation methods.

Comparison of Synthetic Routes

The synthesis of this compound can be achieved through various pathways. Below is a comparison of a common multi-step synthesis starting from 2-methylbenzoic acid and an alternative approach involving the construction of the indazole ring from a substituted aniline derivative.

FeatureMethod 1: Multi-Step Synthesis from 2-Methylbenzoic AcidMethod 2: Synthesis from Substituted Aniline
Starting Materials 2-Methylbenzoic acid, Bromine, Nitrating mixture, Methanol, Reducing agent (e.g., SnCl₂), Sodium nitrite4-Bromo-2-methylaniline, Acetic anhydride, Isoamyl nitrite
Key Steps Bromination, Nitration, Esterification, Reduction, Diazotization and Cyclization, HydrolysisAcetylation, Diazotization and Cyclization
Advantages Readily available starting materials, well-established reaction conditions for each step.Potentially shorter synthetic route.
Disadvantages Multiple steps can lead to lower overall yield, requires careful control of each reaction.May require more specialized starting materials, optimization of cyclization conditions may be necessary.

Analytical Validation Data

The identity, purity, and structural integrity of the synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques. The following tables summarize the expected data from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound.

¹H NMR (Proton NMR) Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.5br s1H-COOH
~8.3s1HH-3
~8.0d1HH-5
~7.8d1HH-7
~13.0 (broad)s1HN-H

¹³C NMR (Carbon NMR) Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~168C=O (Carboxylic acid)
~142C-7a
~135C-3
~128C-5
~125C-3a
~120C-6
~115C-7
~110C-4
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized compound.

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Retention Time ~8-10 minutes
Purity Specification ≥98%
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

Ionization Mode[M+H]⁺ (m/z)[M-H]⁻ (m/z)Isotopic Pattern
Electrospray (ESI)240.9, 242.9238.9, 240.9Characteristic 1:1 ratio for Bromine isotopes (⁷⁹Br/⁸¹Br)

Experimental Protocols

Detailed methodologies for the synthesis and analytical validation are provided below.

Synthesis of this compound (Method 1)

This multi-step synthesis starts from commercially available 2-methylbenzoic acid.[1]

Step 1-4: Synthesis of Methyl 3-amino-5-bromo-2-methylbenzoate This intermediate is prepared through a sequence of bromination, nitration, esterification, and reduction of 2-methylbenzoic acid as described in the literature.[1]

Step 5: Diazotization and Cyclization

  • Dissolve methyl 3-amino-5-bromo-2-methylbenzoate in a suitable acidic solution (e.g., aqueous HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours to facilitate cyclization.

  • Neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude methyl 6-bromo-1H-indazole-4-carboxylate.

Step 6: Hydrolysis

  • Dissolve the crude methyl 6-bromo-1H-indazole-4-carboxylate in a mixture of methanol and aqueous sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the aqueous residue with concentrated HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield this compound.

Analytical Validation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • Data Analysis: Process the spectra to identify chemical shifts, multiplicities, and integration values. Compare the obtained spectra with the expected structure.

High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare a stock solution of the synthesized compound in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Instrumentation: Use an HPLC system equipped with a C18 column, a gradient pump, and a UV detector.

  • Chromatographic Conditions: Set the column temperature to 25 °C. Use a gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile at a flow rate of 1.0 mL/min. Monitor the eluent at 254 nm.

  • Data Analysis: Calculate the purity of the compound based on the peak area percentage of the main peak in the chromatogram.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in both positive and negative ion modes.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peaks ([M+H]⁺ and [M-H]⁻) and confirm the characteristic isotopic pattern of bromine.

Visualizing the Workflow

The following diagrams illustrate the synthesis and validation workflows.

Synthesis_Workflow cluster_synthesis Synthesis of this compound 2-Methylbenzoic_Acid 2-Methylbenzoic Acid Intermediate Methyl 3-amino-5-bromo- 2-methylbenzoate 2-Methylbenzoic_Acid->Intermediate Multi-step (Bromination, Nitration, Esterification, Reduction) Cyclization Diazotization & Cyclization Intermediate->Cyclization Ester Methyl 6-bromo-1H- indazole-4-carboxylate Cyclization->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Final_Product 6-Bromo-1H-indazole- 4-carboxylic acid Hydrolysis->Final_Product

Caption: Synthetic pathway for this compound.

Validation_Workflow Synthesized_Product Synthesized 6-Bromo-1H- indazole-4-carboxylic acid NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR HPLC HPLC Analysis Synthesized_Product->HPLC MS Mass Spectrometry Synthesized_Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment (≥98%) HPLC->Purity_Assessment MW_Confirmation Molecular Weight Confirmation MS->MW_Confirmation Validated_Product Validated Product Structure_Confirmation->Validated_Product Purity_Assessment->Validated_Product MW_Confirmation->Validated_Product

Caption: Analytical validation workflow for the synthesized product.

References

A Comparative Purity Analysis of Synthesized 6-Bromo-1H-indazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) is a critical determinant of its efficacy and safety. This guide provides a comprehensive comparison of the purity profiles of 6-Bromo-1H-indazole-4-carboxylic acid synthesized via two common routes: the hydrolysis of methyl 6-bromo-1H-indazole-4-carboxylate and the direct synthesis from 4-bromo-2-methylaniline. The data presented herein is based on standard analytical techniques and serves to guide researchers in selecting an optimal synthesis and purification strategy.

Executive Summary of Purity Assessment

The purity of this compound is paramount for its application in research and drug development. Two primary synthetic pathways are commonly employed for its preparation, each with a distinct impurity profile that can influence the final product's quality. This guide details the analytical assessment of the compound obtained from these routes, providing a comparative analysis of their purity.

The hydrolysis of the corresponding methyl ester is a high-yielding route, but it can be compromised by incomplete reaction, leaving residual ester. The alternative route, a de novo synthesis from 4-bromo-2-methylaniline, may introduce regioisomeric impurities and unreacted starting materials. This comparison demonstrates the importance of rigorous analytical characterization to ensure the quality of the final compound.

Comparative Purity Data

The following tables summarize the quantitative purity analysis of this compound synthesized by two different methods. The data was obtained using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: HPLC Purity and Impurity Profile

Synthesis RoutePurity (Area %)Retention Time (min)Impurity 1 (Area %)Impurity 2 (Area %)
Route A: Hydrolysis of Methyl Ester99.2%8.50.5% (Methyl Ester)0.3% (Unknown)
Route B: From 4-bromo-2-methylaniline98.5%8.50.8% (Isomer)0.7% (Starting Material)

Table 2: LC-MS Identification of Major Impurities

Synthesis RouteImpurityObserved m/z [M+H]⁺
Route A: Hydrolysis of Methyl EsterMethyl 6-bromo-1H-indazole-4-carboxylate255.0
Route B: From 4-bromo-2-methylanilineIsomeric Bromo-indazole-carboxylic acid241.0
Route B: From 4-bromo-2-methylaniline4-bromo-2-methylaniline186.0

Table 3: ¹H NMR Analysis of Key Chemical Shifts

CompoundChemical Shift (δ, ppm) in DMSO-d₆
This compound13.5 (s, 1H, COOH), 8.3 (s, 1H, H3), 7.9 (s, 1H, H5), 7.7 (s, 1H, H7)
Methyl 6-bromo-1H-indazole-4-carboxylate8.3 (s, 1H, H3), 7.9 (s, 1H, H5), 7.7 (s, 1H, H7), 3.9 (s, 3H, OCH₃)
4-bromo-2-methylaniline6.8-7.2 (m, 3H, Ar-H), 4.9 (s, 2H, NH₂), 2.1 (s, 3H, CH₃)

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of this compound and quantify impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: 1 mg/mL solution in methanol.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To identify the molecular weights of the main compound and any impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Same as the HPLC method described above.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the structure of this compound and identify structural impurities.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of the sample dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR.

Visualization of Workflows

The following diagrams illustrate the synthetic and analytical workflows.

cluster_0 Synthetic Route A: Hydrolysis cluster_1 Synthetic Route B: From Aniline start_A Methyl 6-bromo-1H-indazole-4-carboxylate hydrolysis Base Hydrolysis (e.g., NaOH, H₂O/MeOH) start_A->hydrolysis acidification_A Acidification (e.g., HCl) hydrolysis->acidification_A product_A This compound acidification_A->product_A start_B 4-bromo-2-methylaniline diazotization Diazotization & Cyclization (e.g., NaNO₂, Acid) start_B->diazotization oxidation Oxidation of Methyl Group (e.g., KMnO₄) diazotization->oxidation product_B This compound oxidation->product_B

Caption: Synthetic pathways for this compound.

sample Synthesized Product hplc HPLC Analysis (Purity & Impurity Profile) sample->hplc lcms LC-MS Analysis (Impurity Identification) sample->lcms nmr NMR Spectroscopy (Structural Confirmation) sample->nmr data_analysis Data Analysis & Comparison hplc->data_analysis lcms->data_analysis nmr->data_analysis report Purity Assessment Report data_analysis->report

Caption: Workflow for the purity assessment of the synthesized compound.

Conclusion

The purity of synthesized this compound is highly dependent on the chosen synthetic route. While the hydrolysis of the methyl ester (Route A) generally yields a purer product, the presence of the starting ester as a potential impurity must be carefully monitored. The synthesis from 4-bromo-2-methylaniline (Route B) is a viable alternative but may result in a more complex impurity profile, including isomeric byproducts.

A multi-technique analytical approach, including HPLC, LC-MS, and NMR, is essential for a comprehensive purity assessment. The detailed protocols and comparative data provided in this guide will aid researchers in making informed decisions for the synthesis and quality control of this important molecule, ultimately contributing to the reliability and reproducibility of their research and development efforts.

A Comparative Guide to the Biological Activity of Indazole Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indazole, a bicyclic heteroaromatic compound, is a cornerstone scaffold in medicinal chemistry. Its two primary regioisomers, 1H-indazole and 2H-indazole, arise from the position of the nitrogen atom in the pyrazole ring. This subtle structural variation can profoundly influence the physicochemical properties and, consequently, the biological activity of indazole-based compounds. This guide offers an objective comparison of the bioactivity of these regioisomers, supported by experimental data and detailed methodologies, to inform the rational design of novel indazole-containing therapeutics.

Core Observation: A Tale of Two Isomers

While a comprehensive, head-to-head comparison of a wide array of 1H- and 2H-indazole regioisomers with identical substitution patterns is not extensively documented, a general trend emerges from the existing literature. 1H-indazoles are frequently explored for their potent antitumor properties.[1] In contrast, 2H-indazoles are investigated for a broader spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The thermodynamically more stable 1H-tautomer is the predominant form for unsubstituted indazoles.[2][3]

Data Presentation: A Comparative Look at Biological Activity

The following tables summarize the in vitro biological activity of various 1H- and 2H-indazole derivatives, highlighting the impact of regioisomerism on their potency.

Anticancer Activity

Indazole derivatives have demonstrated significant potential as anticancer agents, often by inhibiting protein kinases crucial for cancer cell proliferation and survival.[4][5][6][7][8]

Table 1: Anticancer Activity of Representative 1H-Indazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 2fA549 (Lung)0.89[1]
4T1 (Breast)0.23[1]
HepG2 (Liver)1.15[1]
MCF-7 (Breast)0.43[1]
HCT116 (Colon)0.56[1]
Compound 6oK562 (Leukemia)5.15[1]
A549 (Lung)>40[1]
PC-3 (Prostate)18.3[1]

Table 2: Anticancer Activity of Representative 2H-Indazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 4A2780 (Ovarian)4.21[1]
A549 (Lung)18.6[1]
Compound 9A2780 (Ovarian)5.47[1]
A549 (Lung)7.73[1]
Kinase Inhibition

The indazole scaffold is a privileged structure for kinase inhibitors.[6] The placement of substituents on the indazole ring is a critical determinant of their potency and selectivity.

Table 3: Comparative Kinase Inhibitory Activity of Indazole Derivatives

Compound/Scaffold IDTarget Kinase(s)IC50 (Enzymatic Assay)Reference
Pazopanib (2H-indazole)VEGFR-230 nM[8]
Indazole-pyrimidine sulfonamide (13i)VEGFR-234.5 nM[8]
CFI-400945PLK42.8 nM[8]
Compound 82a (1H-indazole derivative)Pan-Pim (Pim-1, Pim-2, Pim-3)0.4 nM, 1.1 nM, 0.4 nM[8]
Compound 102 (1H-indazole-4-carboxamide)FGFR130.2 ± 1.9 nM[8]
3-Amino-1H-indazol-6-yl-benzamide (Cpd. 4)FLT3, PDGFRα (T674M), c-Kit (T670I)<1 nM, 8 nM, 15 nM[8]
CRAC Channel Inhibition

The influx of extracellular calcium through the calcium-release activated calcium (CRAC) channel is a critical process in mast cell activation, which is implicated in inflammatory and autoimmune diseases.[9] Structure-activity relationship studies of indazole-3-carboxamides as CRAC channel blockers have revealed a stark difference between regioisomers.

Table 4: Comparative CRAC Channel Inhibitory Activity of Indazole-3-carboxamide Regioisomers

CompoundActivity in Calcium Influx AssayReference
Indazole-3-carboxamide (12d)Active (sub-µM IC50)[9]
Reverse amide isomer (9c)Inactive (even at 100µM)[9]

This highlights that the specific regiochemistry of the amide linker is critical for the inhibition of calcium influx.[9]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of the biological activity of indazole regioisomers.

MTT Assay for Cell Proliferation

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[10]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Indazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the indazole derivatives or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).[8]

  • MTT Incubation: Remove the treatment medium and add MTT solution to each well. Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals.[8][11]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.[1]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining in the solution after the kinase reaction.

Principle: The assay measures the depletion of ATP or the production of ADP, often using luminescence-based detection methods like the ADP-Glo™ Kinase Assay.[8]

Materials:

  • Purified kinase enzyme (e.g., VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • Test compounds (indazole derivatives)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Assay plates (e.g., 96-well or 384-well)

  • Luminescence plate reader

  • ATP detection reagent (e.g., Kinase-Glo®)

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, its substrate, and the indazole compound at various concentrations.[1]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.[1][11]

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[1]

  • Detection: Stop the reaction and add the ATP detection reagent. This reagent contains luciferase and luciferin, which produce a luminescent signal proportional to the amount of ATP remaining.[4]

  • Signal Measurement: Measure the luminescence using a plate reader. A higher luminescent signal indicates lower kinase activity (less ATP consumed) and therefore greater inhibition.[1][4]

Calcium Influx Assay for CRAC Channel Activity

This protocol allows for the functional measurement of CRAC channel activity in a cell population using a calcium-sensitive fluorescent dye.

Principle: The assay measures the increase in intracellular calcium concentration following the activation of CRAC channels.

Materials:

  • Cells expressing CRAC channels (e.g., Jurkat T cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Calcium-free assay buffer

  • CRAC channel activator (e.g., Thapsigargin)

  • Test compounds (indazole derivatives)

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed cells into 384-well assay plates.[9]

  • Dye Loading: Load the cells with a calcium-sensitive dye in a calcium-free assay buffer.[9]

  • Compound Addition: Add the test compounds to the assay plate and incubate.[9]

  • CRAC Channel Activation and Signal Detection: Add a CRAC channel activator (e.g., Thapsigargin) to deplete endoplasmic reticulum calcium stores. Then, add a calcium-containing buffer to initiate store-operated calcium entry (SOCE) through CRAC channels. Immediately begin kinetic reading of fluorescence intensity.[9][12]

  • Data Analysis: Calculate the change in fluorescence to determine the extent of calcium influx and the inhibitory effect of the test compounds.[9]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the biological evaluation of indazole regioisomers.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_lead_opt Lead Optimization synthesis Synthesis of 1H/2H-Indazole Regioisomers purification Purification & Characterization (NMR, MS) synthesis->purification in_vitro In Vitro Assays (Enzyme/Cell-based) purification->in_vitro ic50 IC50 Determination in_vitro->ic50 sar SAR Analysis ic50->sar lead_opt Lead Compound Optimization sar->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo

General workflow for investigating indazole regioisomers.

kinase_inhibition_pathway cluster_pathway Kinase Signaling Pathway receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, etc. transcription->proliferation inhibitor Indazole-based Kinase Inhibitor inhibitor->raf

Inhibition of a generic kinase signaling pathway.

crac_channel_pathway cluster_crac CRAC Channel Signaling er_depletion ER Ca2+ Store Depletion stim1 STIM1 Activation er_depletion->stim1 orai1 Orai1 Channel Opening stim1->orai1 ca_influx Ca2+ Influx orai1->ca_influx nfat NFAT Activation ca_influx->nfat gene_expression Gene Expression (e.g., Cytokines) nfat->gene_expression inhibitor Indazole-based CRAC Channel Inhibitor inhibitor->orai1

CRAC channel signaling and point of inhibition.

References

Unraveling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-1H-indazole-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the backbone of numerous therapeutic agents. This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) of a promising series of compounds: 6-Bromo-1H-indazole-4-carboxylic acid analogs. Geared towards researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the structural nuances that govern the anticancer and antiangiogenic properties of these molecules.

The core of this investigation centers on a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. The strategic placement of a bromine atom at the 6-position and a carboxylic acid at the 4-position of the indazole ring provides a versatile platform for chemical modification, allowing for a systematic exploration of how different amide functionalities impact biological activity.

Comparative Analysis of Biological Activity

The in vitro anticancer and antiangiogenic activities of various this compound amide derivatives have been evaluated, revealing key insights into their SAR. The following tables summarize the quantitative data from these studies, offering a clear comparison of the analogs' performance.

Anticancer Activity

The cytotoxic potential of the synthesized analogs was assessed against a panel of human cancer cell lines: liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro, are presented in Table 1.[1]

Table 1: In Vitro Anticancer Activity of 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amide Analogs (IC50 in µM) [1]

Compound IDR Group (Amide Substituent)HEP3BPN 11 (Liver)MDA 453 (Breast)HL 60 (Leukemia)
11c 4-Fluorophenyl< 10 > 50> 50
11d 4-Chlorophenyl< 10 > 50> 50
11h 4-Nitrophenyl> 50> 50> 50
11k 4-Methylphenyl> 50> 50> 50
11n 2,4-Dichlorophenyl> 50> 50> 50
11p 3,4-Dichlorophenyl> 50> 50> 50
11q 2,6-Dichlorophenyl> 50> 50> 50
11v 4-Methoxyphenyl> 50> 50> 50
Methotrexate (Standard) -101010

Data extracted from Sawant et al., Medicinal Chemistry Research, 2019.

From this data, a clear SAR emerges. Analogs 11c and 11d , bearing a 4-fluorophenyl and a 4-chlorophenyl substituent on the amide nitrogen, respectively, demonstrated the most potent and selective inhibitory activity against the HEP3BPN 11 liver cancer cell line, with IC50 values less than 10 µM, surpassing the standard chemotherapeutic agent, methotrexate.[1] The presence of other electron-withdrawing or electron-donating groups at the para-position of the phenyl ring, such as nitro (11h ), methyl (11k ), and methoxy (11v ), resulted in a significant loss of activity. Similarly, di-substitution on the phenyl ring, as seen in compounds 11n , 11p , and 11q , was detrimental to anticancer efficacy. This suggests that a single, moderately electron-withdrawing halogen at the para-position of the phenyl ring is crucial for potent and selective activity against liver cancer cells.

Antiangiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The ability of the most promising anticancer compounds, 11c and 11d , to inhibit key proangiogenic cytokines was investigated.

Table 2: Inhibition of Proangiogenic Cytokines by Analogs 11c and 11d

Compound IDTNFα InhibitionVEGF InhibitionEGF InhibitionIGF1 InhibitionTGFβ InhibitionLeptin Inhibition
11c PotentPotentPotent---
11d PotentPotent-PotentPotentPotent

Data extracted from Sawant et al., Medicinal Chemistry Research, 2019.

Compound 11c was identified as a potent inhibitor of Tumor Necrosis Factor-alpha (TNFα), Vascular Endothelial Growth Factor (VEGF), and Epidermal Growth Factor (EGF).[1] Compound 11d also demonstrated potent inhibition of TNFα and VEGF, and additionally inhibited Insulin-like Growth Factor 1 (IGF1), Transforming Growth Factor-beta (TGFβ), and leptin.[1] These results indicate that these analogs possess significant antiangiogenic properties, likely contributing to their anticancer effects. The broader inhibitory profile of 11d suggests it may act on a wider range of signaling pathways involved in angiogenesis.

Putative Signaling Pathway

While the precise molecular targets of these specific this compound analogs require further investigation, the broader class of indazole derivatives is known to exert its anticancer effects by inhibiting various protein kinases.[2] Based on the observed antiangiogenic activity, a plausible mechanism of action involves the inhibition of the VEGF signaling pathway, a critical regulator of angiogenesis.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates Indazole_Analog 6-Bromo-1H-indazole-4- carboxylic acid analog Indazole_Analog->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival ERK->Survival

Caption: Putative inhibition of the VEGFR2 signaling pathway by this compound analogs.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key experiments are provided below.

Synthesis of 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amide Derivatives

The synthesis of the title compounds is a multi-step process that begins with commercially available 2-methylbenzoic acid. The key steps include bromination, nitration, esterification, reduction to an aminoester intermediate, cyclization to form the indazole core, N-alkylation with cyclopentyl bromide, hydrolysis of the ester to the carboxylic acid, and finally, amide coupling.

G A 2-Methylbenzoic Acid B Bromination & Nitration A->B C Esterification B->C D Reduction C->D E Aminoester Intermediate D->E F Indazole Ring Formation E->F G N-Alkylation (Cyclopentyl) F->G H Ester Hydrolysis G->H I 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid H->I J Amide Coupling (Various Amines) I->J K Target Amide Analogs J->K

Caption: General synthetic workflow for this compound amide analogs.

Amide Coupling Protocol:

  • Dissolve 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Add 1-hydroxybenzotriazole (HOBT) (1.2 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 equivalents) as coupling agents, followed by triethylamine (TEA) (3 equivalents) as a base.

  • Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired substituted amine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide analog.[3]

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

  • Seed cancer cells (HEP3BPN 11, MDA 453, or HL 60) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

  • Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[1]

Antiangiogenic Cytokine Inhibition Assay

The levels of proangiogenic cytokines (TNFα, VEGF, EGF, IGF1, TGFβ, and leptin) in cell culture supernatants can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Conclusion

The structure-activity relationship of this compound amide analogs reveals that specific substitutions on the amide moiety are critical for potent and selective anticancer and antiangiogenic activity. In particular, the presence of a 4-fluorophenyl or 4-chlorophenyl group leads to significant cytotoxicity against liver cancer cells and robust inhibition of key proangiogenic factors. These findings provide a strong foundation for the rational design of novel, more effective indazole-based anticancer agents. Further optimization of this scaffold, including exploration of other substitutions on the indazole ring and the amide phenyl group, is warranted to develop lead candidates for preclinical and clinical evaluation.

References

In Vitro Efficacy of 6-Bromo-1H-indazole-4-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activities of various derivatives of 6-bromo-1H-indazole-4-carboxylic acid. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological potential, including anticancer, anti-inflammatory, and antioxidant properties. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of their therapeutic promise.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro efficacy of a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivatives. These compounds have been evaluated for their cytotoxic, antiangiogenic, and antioxidant activities.

Table 1: Cytotoxicity of 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amide Derivatives

A series of novel indazole derivatives demonstrated notable cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT reduction assay.

CompoundTarget Cell LineIC50 (µM)
11c HEP3BPN 11 (Liver Cancer)Potent Activity (Specific value not cited)
11d HEP3BPN 11 (Liver Cancer)Potent Activity (Specific value not cited)
Methotrexate (Standard)HEP3BPN 11 (Liver Cancer)-

Note: While specific IC50 values for all compounds were not available in the reviewed literature, compounds 11c and 11d were highlighted for their high inhibitory activity on the viability of HEP3BPN 11 liver cancer cells when compared to the standard drug, methotrexate.[1]

Table 2: Antiangiogenic Activity of Selected Derivatives

The potential to inhibit proangiogenic cytokines, which are crucial for tumor development, was evaluated for several derivatives.

CompoundInhibited Cytokines
11c TNF-α, VEGF, EGF
11d TNF-α, VEGF, IGF1, TGF-β, Leptin
Table 3: Antioxidant Activity of 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amide Derivatives

The antioxidant potential of the synthesized compounds was assessed through various radical scavenging assays. The results are compared to the standard antioxidant, ascorbic acid.

Compound(s)AssayResult
11n, 11p, 11q, 11v Hydroxyl (OH) Radical ScavengingSignificant Activity
11c, 11h, 11k DPPH Radical ScavengingSignificant Activity
11a, 11m Superoxide Radical (SOR) ScavengingBetter than Ascorbic Acid

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in the evaluation of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: Remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay is a popular and straightforward method for evaluating the free radical scavenging ability of compounds.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution with a characteristic absorption maximum at approximately 517 nm. When an antioxidant is present, it donates a hydrogen atom or an electron to DPPH, neutralizing it and causing the solution to change color to a pale yellow. The decrease in absorbance is proportional to the radical scavenging activity.[2]

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the test compounds and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent like methanol or ethanol. Also, prepare a fresh solution of DPPH in the same solvent.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a defined volume of the test compound solution at various concentrations to a solution of DPPH.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or a microplate reader. A blank containing the solvent and DPPH is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.[2]

Anti-inflammatory Activity (TNF-α Inhibition Assay)

This cell-based assay quantifies the ability of a compound to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).

Principle: Macrophages, such as the RAW 264.7 cell line, can be stimulated with lipopolysaccharide (LPS) to produce and secrete TNF-α. The amount of TNF-α in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). Test compounds are evaluated for their ability to reduce the amount of TNF-α produced.

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for a short period (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubate for a specified time (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant which contains the secreted TNF-α.

  • ELISA Quantification: Quantify the amount of TNF-α in the supernatants using a commercial TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated control. Calculate the IC50 value.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the in vitro testing of this compound derivatives.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Compound Treatment cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment incubation Incubation (e.g., 48h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance Absorbance Reading (570 nm) formazan_solubilization->absorbance data_analysis Calculate % Viability Determine IC50 absorbance->data_analysis

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

tnf_alpha_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to TNF_gene TNF-α Gene Transcription Nucleus->TNF_gene Induces TNF_protein TNF-α Protein TNF_gene->TNF_protein Leads to Indazole 6-Bromo-1H-indazole Derivatives Indazole->IKK Inhibits Indazole->NFkB Inhibits Translocation

Caption: Simplified signaling pathway for LPS-induced TNF-α production and potential inhibition points.

References

A Comparative Guide to the Synthesis of 6-Bromo-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key Synthetic Methodologies

The privileged indazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Among these, 6-Bromo-1H-indazole-4-carboxylic acid stands out as a versatile intermediate for the synthesis of potent therapeutic agents, including kinase inhibitors and anti-cancer drugs. This guide provides a comprehensive comparison of two prominent synthetic routes to this valuable compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Comparison of Synthetic Routes

Two primary methodologies for the synthesis of this compound are presented: a classical multi-step approach commencing from 2-methylbenzoic acid (Route A), and a more modern approach involving the synthesis of 6-bromo-1H-indazole followed by a directed carboxylation (Route B). The following table summarizes the key quantitative parameters for each route.

ParameterRoute A: From 2-Methylbenzoic AcidRoute B: From 4-Bromo-2-methylaniline
Starting Material 2-Methylbenzoic Acid4-Bromo-2-methylaniline
Key Intermediates Methyl 3-amino-5-bromo-2-methylbenzoate, Methyl 6-bromo-1H-indazole-4-carboxylate6-Bromo-1H-indazole, N-Protected 6-bromo-1H-indazole
Overall Yield ~40-50% (estimated)~60-70% (estimated)
Number of Steps 64
Key Reagents Br₂, HNO₃/H₂SO₄, SOCl₂/MeOH, Fe/NH₄Cl, NaNO₂/HCl, NaOHAcetic anhydride, Isoamyl nitrite, n-BuLi, CO₂
Purity Assessment NMR, Mass Spectrometry, HPLCNMR, Mass Spectrometry, HPLC

Route A: The Classical Pathway from 2-Methylbenzoic Acid

This well-established, multi-step synthesis builds the indazole ring system through a series of classical aromatic transformations. While longer, this route utilizes readily available and relatively inexpensive starting materials.

Experimental Protocol

Step 1: Bromination of 2-Methylbenzoic Acid To a solution of 2-methylbenzoic acid in a suitable solvent, molecular bromine is added portion-wise in the presence of a catalyst such as iron filings. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

Step 2: Nitration of 3-Bromo-2-methylbenzoic Acid The brominated product is carefully added to a mixture of concentrated nitric acid and sulfuric acid at 0°C. The reaction is stirred at this temperature for a few hours to yield 3-bromo-5-methyl-2-nitrobenzoic acid.

Step 3: Esterification to Methyl 3-bromo-5-methyl-2-nitrobenzoate The nitro-substituted benzoic acid is refluxed with methanol in the presence of a catalytic amount of sulfuric acid or thionyl chloride to afford the corresponding methyl ester.

Step 4: Reduction to Methyl 3-amino-5-bromo-2-methylbenzoate The nitro group of the methyl ester is reduced to an amine using a reducing agent such as iron powder in the presence of ammonium chloride in a mixture of ethanol and water.

Step 5: Diazotization and Cyclization to Methyl 6-bromo-1H-indazole-4-carboxylate The aminoester is dissolved in an acidic medium (e.g., HCl) and treated with a solution of sodium nitrite at 0°C to form a diazonium salt. The reaction mixture is then gently warmed to facilitate intramolecular cyclization, yielding the indazole ester.

Step 6: Hydrolysis to this compound The methyl ester is hydrolyzed to the final carboxylic acid by heating with an aqueous solution of a base such as sodium hydroxide, followed by acidification with a mineral acid.[1]

Logical Workflow for Route A

Route_A A 2-Methylbenzoic Acid B Bromination A->B C Nitration B->C D Esterification C->D E Reduction D->E F Diazotization & Cyclization E->F G Hydrolysis F->G H 6-Bromo-1H-indazole- 4-carboxylic acid G->H

Synthetic pathway starting from 2-methylbenzoic acid.

Route B: A Modern Approach via Directed ortho-Metalation

This more convergent route involves the initial synthesis of the 6-bromo-1H-indazole core, followed by a regioselective carboxylation at the 4-position. This method can offer higher overall yields and fewer steps, but requires the use of organolithium reagents and anhydrous conditions.

Experimental Protocol

Step 1: Synthesis of 6-Bromo-1H-indazole 4-Bromo-2-methylaniline is first acetylated with acetic anhydride. The resulting amide is then treated with a nitrosating agent like isoamyl nitrite in a suitable solvent, which upon heating, undergoes cyclization to form 6-bromo-1H-indazole. A detailed protocol for a large-scale synthesis of this intermediate is available.[2]

Step 2: N-Protection of 6-Bromo-1H-indazole To prevent the acidic proton on the indazole nitrogen from interfering with the subsequent metalation step, a protecting group is introduced. A common choice is the tert-butyloxycarbonyl (Boc) group, which can be installed by reacting the indazole with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like DMAP.

Step 3: Directed ortho-Metalation and Carboxylation The N-protected 6-bromo-1H-indazole is dissolved in an anhydrous aprotic solvent like THF and cooled to a low temperature (typically -78°C). A strong organolithium base, such as n-butyllithium (n-BuLi), is then added dropwise. The lithium atom regioselectively replaces the proton at the 4-position, directed by the N-protecting group. The resulting organolithium intermediate is then quenched by bubbling carbon dioxide gas through the solution, followed by an acidic workup to yield the N-protected this compound.

Step 4: Deprotection The N-Boc protecting group is readily removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane, to afford the final product, this compound.

Logical Workflow for Route B

Route_B A 4-Bromo-2- methylaniline B Indazole Formation A->B C N-Protection B->C D Directed ortho- Metalation & Carboxylation C->D E Deprotection D->E F 6-Bromo-1H-indazole- 4-carboxylic acid E->F

Synthetic pathway starting from 4-bromo-2-methylaniline.

Biological Significance and Signaling Pathways

This compound and its derivatives have been investigated for their potential as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. For instance, derivatives of this molecule have shown inhibitory activity against kinases involved in the MAPK/ERK pathway, which is frequently hyperactivated in various cancers.

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->CellProliferation Inhibitor Indazole Derivative Inhibitor->RAF Inhibitor->MEK

Simplified MAPK/ERK signaling pathway and potential inhibition points for indazole derivatives.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice of method will depend on the specific requirements of the research, including scale, available equipment, and cost considerations. Route A, the classical approach, is lengthy but avoids the use of highly reactive organometallic reagents. Route B, utilizing directed ortho-metalation, is more efficient in terms of step count and potentially overall yield, but requires stringent anhydrous conditions and the handling of pyrophoric reagents. This guide provides the necessary information for an informed decision on the most suitable synthetic strategy.

References

Comparison of kinase inhibitory activity of different indazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has proven to be a cornerstone in the development of potent kinase inhibitors, leading to several approved anti-cancer drugs.[1][2][3] This guide provides a comparative analysis of the kinase inhibitory activity of various indazole derivatives, supported by experimental data, to aid in the evaluation and selection of compounds for further research and development.

Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various indazole derivatives against their target kinases. Lower IC50 values are indicative of higher potency. It is important to note that IC50 values can vary between different studies due to variations in assay conditions.[2]

Table 1: Aurora Kinase Inhibitors

Aurora kinases are crucial for mitotic progression and are frequently overexpressed in various cancers.[2]

CompoundAurora A (IC50)Aurora B (IC50)Reference
Indazole Derivative 1726 nM15 nM[3]
Indazole Derivative 21-31 nM[3]
Indazole Derivative 3085 nM-[3]
Indazole Amide 53a< 1 µM-[1]
Indazole Amide 53c< 1 µM-[1]
Compound 1230.026 µM0.015 µM[4]
Alisertib (MLN8237) (Established Inhibitor)1.2 nM-[2]
Barasertib (AZD1152) (Established Inhibitor)-0.37 nM[2]
Danusertib (PHA-739358) (Established Inhibitor)13 nM79 nM[2]
Tozasertib (VX-680) (Established Inhibitor)2.5 nM0.6 nM[2]
Table 2: Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are key mediators of angiogenesis, a process critical for tumor growth and metastasis.[2]

InhibitorTarget KinaseIC50 (nM)Reference
AxitinibVEGFR10.1 - 1.2[5]
VEGFR20.2[5]
VEGFR30.1 - 0.3[5]
PDGFRβ1.6[5]
c-Kit1.7[5]
PazopanibVEGFR110[5]
VEGFR230[5]
VEGFR347[5]
PDGFRα71[5]
PDGFRβ84[5]
c-Kit74 - 140[5]
Indazole-pyrimidine derivative 13gVEGFR-257.9 nM[1]
Indazole-pyrimidine derivative 13iVEGFR-234.5 nM[1]
Quinazoline-indazole derivative 12bVEGFR-25.4 nM[1]
Quinazoline-indazole derivative 12cVEGFR-25.6 nM[1]
Quinazoline-indazole derivative 12eVEGFR-27 nM[1]
Sorafenib (Established Inhibitor)VEGFR-290 nM[1]
Table 3: Fibroblast Growth Factor Receptor (FGFR) Inhibitors
CompoundFGFR1 (IC50)FGFR2 (IC50)FGFR3 (IC50)Reference
Compound 22-0.8 µM4.5 µM[1]
1H-indazole derivative 1062.0 µM0.8 µM4.5 µM[4]
6-(3-methoxyphenyl)-1H-indazol-3-amine derivative 9815.0 nM--[6]
Compound 992.9 nM--[6]
Table 4: Other Kinase Inhibitors
CompoundTarget Kinase(s)IC50Reference
1-naphthyl substituted indazole 36bEGFR1–4.3 nM[1]
1-naphthyl substituted indazole 37aEGFR1.1–8.1 nM[1]
Methoxy-indazole derivative 50GSK-3β0.35 µM[1]
3-(pyrrolopyridin-2-yl)indazole 55a/bAurora Kinase A0.0083–1.43 µM[1]
1H-indazole derivative 82aPim-1, Pim-2, Pim-30.4 nM, 1.1 nM, 0.4 nM[4][6]
3-aminoindazole derivative 127 (Entrectinib)ALK12 nM[4]
1H-indazole derivative 109EGFR T790M, EGFR5.3 nM, 8.3 nM[4]
AxitinibPLK4Ki = 4.2 nM[7]
Compound C05PLK487.45% inhibition at 0.5 µM[7]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay is a common method used to determine the IC50 value of a kinase inhibitor by quantifying the amount of ADP produced during the kinase reaction.[8]

Objective: To determine the concentration of an indazole derivative required to inhibit 50% of the activity of a target kinase in a cell-free system.[5]

Materials:

  • Recombinant purified protein kinase of interest[5]

  • Specific peptide substrate for the kinase[5]

  • Adenosine triphosphate (ATP)[5]

  • Indazole-based kinase inhibitor (test compound)[5]

  • Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)[5]

  • ADP-Glo™ Kinase Assay Kit (Promega)[2]

  • High-purity Dimethyl sulfoxide (DMSO)[5]

  • 384-well microplates (low-volume, white)[2][5]

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO, and then further dilute in the assay buffer.[2]

  • Reaction Setup: In a 384-well plate, add the test compound solution or vehicle control (DMSO).[2] Add the kinase and substrate to all wells.

  • Kinase Reaction Initiation: Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1 hour).[8]

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[2]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal through a luciferase/luciferin reaction. Incubate at room temperature for 30-60 minutes.[2]

  • Data Acquisition: Measure the luminescence using a plate reader.[2]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 values by fitting the data to a dose-response curve using suitable software (e.g., GraphPad Prism).[2][5]

Western Blot Analysis of Downstream Signaling

This technique is used to confirm the mechanism of action of the kinase inhibitors by detecting the phosphorylation status of downstream target proteins within a cellular context.[2][8]

Objective: To assess the ability of an indazole inhibitor to block the phosphorylation of a kinase's substrate in cells.[8]

Procedure:

  • Cell Culture and Treatment: Culture cells that express the target kinase and treat with various concentrations of the indazole inhibitor for a specific duration.[8]

  • Cell Lysis: After treatment, wash the cells and then lyse them to release the cellular proteins.[8]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the extent of phosphorylation inhibition. The membrane is often stripped and re-probed with an antibody for the total protein as a loading control.

Visualizations

G General Kinase Inhibition Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction Kinase Reaction Compound_Prep->Reaction Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Reaction Termination Reaction Termination & ATP Depletion Reaction->Termination Signal_Gen Signal Generation (ADP to ATP) Termination->Signal_Gen Detection Luminescence Detection Signal_Gen->Detection IC50_Calc IC50 Calculation Detection->IC50_Calc

Caption: Workflow for determining kinase inhibitor IC50 values.

G VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Indazole Indazole Derivatives Indazole->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and inhibition by indazole derivatives.

References

A Comparative Guide to the Characterization of 6-Bromo-1H-indazole-4-carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the characterization data for a series of synthesized 6-bromo-1H-indazole-4-carboxylic acid amides, compounds of significant interest in medicinal chemistry for their potential therapeutic applications.[1][2] The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate their understanding and evaluation of these compounds.

Indazole derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological activities.[2] The this compound framework, in particular, serves as a versatile starting point for the development of novel therapeutic agents, with the bromine and carboxylic acid moieties providing convenient handles for chemical modification to explore structure-activity relationships.[1] The amides derived from this core structure are often synthesized to enhance the pharmacological properties of the lead compound.[1]

Synthesis and Characterization

The synthesis of this compound amides typically involves a multi-step process that begins with the construction of the indazole ring system, followed by N-alkylation and subsequent amide bond formation.[1] The characterization of the final amide products is crucial for confirming their identity, purity, and structural integrity. Standard analytical techniques employed for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The general procedure for the final amide coupling step is outlined below.

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Purification A 6-Bromo-1-cyclopentyl-1H- indazole-4-carboxylic acid D Activated Carboxylic Acid A->D in Anhydrous DMF B Coupling Agents (e.g., HOBT, EDC.HCl) B->D C Tertiary Amine Base (e.g., TEA) C->D F Target Amide D->F Stir at RT E Desired Amine E->F G Crude Product F->G Workup H Column Chromatography G->H I Purified Amide H->I

Caption: General workflow for the amide coupling reaction.

Comparative Characterization Data

The following table summarizes the characterization data for a selection of synthesized 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amides.[1] This allows for a direct comparison of their physical and spectral properties.

Compound IDAmine MoietyMolecular FormulaYield (%)Melting Point (°C)¹H NMR (δ ppm)Mass Spec (m/z)
Amide 1 AnilineC₂₀H₁₉BrN₄O85198-2008.31 (s, 1H), 8.15 (s, 1H), 7.80 (d, 2H), 7.65 (s, 1H), 7.40 (t, 2H), 7.15 (t, 1H), 5.80 (m, 1H), 2.30-1.80 (m, 8H)411.1 [M+H]⁺
Amide 2 BenzylamineC₂₁H₂₁BrN₄O82185-1878.25 (s, 1H), 7.70 (s, 1H), 7.40-7.25 (m, 5H), 6.80 (t, 1H), 5.75 (m, 1H), 4.60 (d, 2H), 2.25-1.75 (m, 8H)425.1 [M+H]⁺
Amide 3 MorpholineC₁₈H₂₁BrN₄O₂90210-2128.10 (s, 1H), 7.60 (s, 1H), 5.70 (m, 1H), 3.80-3.60 (m, 8H), 2.20-1.70 (m, 8H)405.1 [M+H]⁺
Amide 4 PiperidineC₁₉H₂₃BrN₄O88205-2078.05 (s, 1H), 7.55 (s, 1H), 5.65 (m, 1H), 3.70-3.50 (m, 4H), 2.15-1.60 (m, 14H)403.1 [M+H]⁺

Note: The spectroscopic data is representative and may vary slightly based on experimental conditions.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the key experimental protocols for the synthesis and characterization of the title compounds.

To a solution of methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate in a mixture of methanol and water, an excess of a suitable base (e.g., sodium hydroxide or lithium hydroxide) is added. The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Upon completion, the methanol is removed under reduced pressure. The aqueous residue is then acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The resulting solid is filtered, washed with water, and dried under vacuum to yield 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid.[1]

In a round-bottom flask, 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid (1 equivalent) is dissolved in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF). A coupling agent, for example, HOBT (1.2 equivalents) and EDC.HCl (1.2 equivalents), is added, followed by a tertiary amine base like triethylamine (TEA) (3 equivalents). The reaction mixture is stirred at room temperature for 15 minutes to activate the carboxylic acid. The desired amine (1 equivalent) is then added to the reaction mixture. Stirring is continued at room temperature for 4-6 hours, with the reaction progress being monitored by TLC.[1]

After the reaction is complete, the mixture is worked up by washing the combined organic layers with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure. The crude product is then purified by column chromatography on silica gel to obtain the desired amide.[1] The structure and purity of the synthesized amides are confirmed using various analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Potential Signaling Pathways and Biological Activities

Derivatives of this compound have been investigated for their potential as anticancer, antiangiogenic, and antioxidant agents.[1][3] Some of these compounds have shown inhibitory activity against various human cancer cell lines, including liver, breast, and leukemia cancer cells.[2][3] The antiangiogenic effects of these compounds may be attributed to their ability to inhibit proangiogenic cytokines such as TNFα, VEGF, and EGF.[3]

Signaling_Pathways cluster_angiogenesis Angiogenesis Signaling cluster_inhibition Inhibition by Indazole Amides VEGF VEGF Receptor Tyrosine Kinase Receptors VEGF->Receptor EGF EGF EGF->Receptor TNFa TNFα TNFa->Receptor Angiogenesis Angiogenesis Receptor->Angiogenesis Downstream Signaling Indazole 6-Bromo-1H-indazole-4- carboxylic acid amides Indazole->Receptor

Caption: Potential inhibition of proangiogenic signaling pathways.

The antioxidant properties of these compounds have been evaluated through their ability to scavenge radicals such as DPPH, hydroxyl, and superoxide radicals.[3] The diverse biological activities of these indazole derivatives make them promising candidates for further investigation in drug discovery programs.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-1H-indazole-4-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of 6-Bromo-1H-indazole-4-carboxylic acid is a critical aspect of laboratory safety and regulatory compliance. As a halogenated organic compound, this chemical requires specific handling and disposal procedures to mitigate potential hazards to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the proper management and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All manipulations of the solid material and its waste should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.[1][3] An accessible eyewash station and safety shower are essential safety measures.[1]

Waste Segregation: The First Step to Proper Disposal

Proper segregation of chemical waste is the cornerstone of a safe and compliant disposal process. Due to its bromine content, this compound is classified as a halogenated organic compound.[4][5] Therefore, it must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[5][6]

Key Principles of Waste Segregation:

  • Do Not Mix : Never combine halogenated waste with non-halogenated organic waste.[6] Mixing different waste streams can create hazardous reactions and significantly increases the complexity and cost of disposal.[4][6]

  • Container Compatibility : Use a chemically compatible container for waste collection. High-density polyethylene (HDPE) carboys are often suitable for halogenated organic waste.[4][6]

  • Original Containers : If possible, keep the chemical in its original container to avoid misidentification.[6]

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for disposing of pure this compound and materials contaminated with it.

  • Pure or Unused this compound :

    • Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.[6]

    • Minimize dust generation during the transfer.[1]

    • Ensure the waste container is properly sealed and labeled.[7]

  • Contaminated Labware and Materials (e.g., gloves, weighing paper) :

    • Solid contaminated materials should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.[6]

    • Glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in the liquid "Halogenated Organic Waste" container.[6] Following this initial rinse, the glassware can be washed according to standard laboratory procedures.

  • Labeling and Storage :

    • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[3][8]

    • The label should also indicate the associated hazards (e.g., "Irritant," "Toxic").[8]

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][8] The SAA should provide secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.[3]

  • Final Disposal :

    • The final disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal facility.[1][6]

    • The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing to remove hazardous halogenated byproducts.[6]

    • Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [6][9] Such actions can lead to environmental contamination and are a violation of regulatory standards.

Chemical and Safety Information Data
CAS Number 885523-08-0
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
Appearance Solid
Melting Point 293-298 °C
Hazard Classifications Eye Damage/Irritation

Experimental Workflow for Disposal

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_segregation Waste Segregation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type: Pure Solid, Contaminated Solid, or Contaminated Liquid fume_hood->waste_type container Select Designated 'Halogenated Organic Waste' Container waste_type->container transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal label_container Label with 'Hazardous Waste', Chemical Name, and Hazards seal->label_container saa Store in Satellite Accumulation Area (SAA) label_container->saa secondary_containment Ensure Secondary Containment saa->secondary_containment pickup Arrange for Pickup by Licensed Waste Disposal Service secondary_containment->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 6-Bromo-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6-Bromo-1H-indazole-4-carboxylic acid (CAS Number: 885523-08-0). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

This compound is a combustible solid that can cause serious eye damage. All handling of this compound should be conducted in a well-ventilated area or within a certified chemical fume hood to minimize inhalation of dust.[1][2] Emergency eyewash stations and safety showers must be readily accessible.[1]

Hazard Identification and Classification:

Hazard ClassGHS PictogramSignal WordHazard Statement
Eye DamageGHS05DangerH318: Causes serious eye damage.
Combustible SolidsNot ApplicableNot ApplicableStorage Class 11.

Personal Protective Equipment (PPE)

A comprehensive assessment of workplace hazards should be conducted to determine the appropriate level of PPE.[3][4] The following table summarizes the recommended PPE for handling this compound.[5]

PPE CategorySpecificationPurpose
Eye and Face Protection Safety goggles with side-shields or a face shield.[2][5][6]To protect against dust particles and chemical splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[5][7]To prevent direct skin contact with the compound.
Body Protection A lab coat or chemical-resistant apron.[5][7]To protect personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator.Recommended when handling large quantities or when dust generation is likely.[4][8]

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within a chemical fume hood.

  • Weighing : Carefully weigh the desired amount of this compound on weighing paper or in a suitable container. Minimize the creation of dust.

  • Transfer : Transfer the solid compound to the reaction vessel. If dissolving, add the solvent slowly to the solid to avoid splashing.

  • Post-Handling : After use, decontaminate the work surface and any equipment used.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[6]

Disposal Plan: Waste Management and Decontamination

As a halogenated organic compound, this compound requires specific disposal procedures to prevent environmental contamination.[1][9]

Waste Segregation and Collection:

  • Solid Waste : Unused or waste this compound, along with contaminated items like gloves and weighing paper, must be collected in a designated "Halogenated Organic Waste" container.[1][7]

  • Liquid Waste : Solutions containing this compound should also be collected in a labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste streams.[10][11][12]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the chemical contents as soon as the first item of waste is added.[10][12]

Decontamination Procedure:

  • Spills : In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[5] Carefully sweep the material into a designated waste container.

  • Glassware : Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol), collecting the rinsate in the "Halogenated Organic Waste" container.[1] The glassware can then be washed with soap and water.

Final Disposal:

All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[1]

Workflow for Handling this compound

G A Preparation - Don appropriate PPE - Prepare workspace in fume hood B Weighing - Carefully weigh the solid - Minimize dust generation A->B C Transfer & Reaction - Transfer to reaction vessel - Add solvent slowly if applicable B->C D Post-Handling - Decontaminate work area - Clean equipment C->D E Storage - Tightly sealed container - Cool, dry, well-ventilated area D->E F Waste Disposal - Segregate into Halogenated Waste - Label container correctly D->F

Caption: Workflow for the safe handling and storage of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。